molecular formula C10H13N3O5 B8296321 2'-O,4'-C-Methylenecytidine

2'-O,4'-C-Methylenecytidine

Katalognummer: B8296321
Molekulargewicht: 255.23 g/mol
InChI-Schlüssel: FCMRQQIZHFHCNG-JIOCBJNQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2'-O,4'-C-Methylenecytidine is a useful research compound. Its molecular formula is C10H13N3O5 and its molecular weight is 255.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H13N3O5

Molekulargewicht

255.23 g/mol

IUPAC-Name

4-amino-1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one

InChI

InChI=1S/C10H13N3O5/c11-5-1-2-13(9(16)12-5)8-6-7(15)10(3-14,18-8)4-17-6/h1-2,6-8,14-15H,3-4H2,(H2,11,12,16)/t6-,7+,8-,10+/m1/s1

InChI-Schlüssel

FCMRQQIZHFHCNG-JIOCBJNQSA-N

Isomerische SMILES

C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=CC(=NC3=O)N)O)CO

Kanonische SMILES

C1C2(C(C(O1)C(O2)N3C=CC(=NC3=O)N)O)CO

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2'-O,4'-C-Methylenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2'-O,4'-C-Methylenecytidine is a synthetically modified nucleoside analogue that belongs to the class of bridged nucleic acids (BNAs), also widely known as locked nucleic acids (LNAs).[1][2][3] Its defining structural feature is a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar ring. This covalent linkage creates a bicyclic structure that "locks" the furanose ring into a specific, high-affinity conformation.[2][4][5] This pre-organized structure gives oligonucleotides containing these analogues unprecedented binding affinity for complementary DNA and RNA strands and enhanced stability against nuclease degradation.[1][5] These properties make this compound and related BNA/LNA monomers invaluable tools for researchers and drug development professionals, particularly in the design of antisense oligonucleotides, siRNAs, and diagnostic probes.

Molecular Structure and Conformation

The fundamental structure of this compound consists of a standard cytosine base attached to a modified ribofuranose sugar. The key modification is the methylene bridge (-CH₂-) that forms a second, five-membered ring, effectively creating a 2',4'-bicyclic system.

1.1 The Bicyclic Sugar Moiety

In natural deoxyribonucleosides and ribonucleosides, the furanose ring is flexible and can adopt various conformations, primarily the C2'-endo (S-type, common in B-DNA) and C3'-endo (N-type, common in A-RNA) puckers. The methylene bridge in this compound sterically constrains this flexibility, locking the sugar pucker into a rigid N-type conformation.[2][3][4][6] This N-type conformation mimics the geometry of ribonucleosides within an A-form RNA duplex, which is a common target for therapeutic oligonucleotides.[3][6]

This conformational locking pre-organizes the phosphate (B84403) backbone of an oligonucleotide, reducing the entropic penalty upon hybridization and leading to a significant increase in thermal stability when bound to a complementary strand.[5]

cluster_molecule This compound NUC Core Nucleoside Structure BASE Cytosine Base NUC->BASE Glycosidic Bond SUGAR Modified Ribose Sugar (Bicyclic System) NUC->SUGAR BRIDGE 2'-O,4'-C Methylene Bridge (Locks Conformation) SUGAR->BRIDGE Forms Bicyclic System

Caption: Logical relationship of components in this compound.

Structural and Biophysical Data

Table 2.1: Conformational Parameters of BNA/LNA Analogues

ParameterValueSignificanceReference
Sugar PuckerN-type (C3'-endo)Mimics the conformation found in A-form RNA duplexes, enhancing binding affinity to RNA targets.[3][6]
Pseudorotation Phase Angle (P)17° - 23°This range is characteristic of a canonical N-type conformation.[6]
Puckering Amplitude (νmax)38° - 49°Indicates the degree of out-of-plane puckering of the sugar ring.[6]

Table 2.2: Biophysical Properties of BNA/LNA-Modified Oligonucleotides

PropertyValueSignificanceReference
Thermal Stability (ΔTm)+4.3 to +5.0 °C per modificationA significant increase in the melting temperature of triplexes formed with double-stranded DNA, indicating much stronger binding.[5]
Nuclease ResistanceGreatly EnhancedThe bicyclic structure provides steric hindrance against enzymatic degradation, increasing the in vivo half-life of therapeutic oligonucleotides.[1]
Binding Affinity (Ka)>300-fold increaseThe binding constant of a BNA-modified oligonucleotide to its target can be several hundred times higher than its natural counterpart.[5]

Experimental Protocols

The synthesis and structural verification of this compound and its derivatives involve multi-step organic synthesis followed by rigorous analytical characterization.

3.1 General Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of the phosphoramidite monomer, which is the building block for automated solid-phase oligonucleotide synthesis, is a complex process. The following is a generalized workflow based on established methodologies.

  • Protection of Cytidine (B196190): Start with a commercially available cytidine. The exocyclic amine of the cytosine base and the 3'- and 5'-hydroxyl groups of the ribose are protected using standard protecting groups (e.g., benzoyl for the base, TBDMS or DMTr for hydroxyls).

  • Introduction of 2'-O and 4'-C Functionality: The 2'- and 4'- positions are chemically modified to prepare them for the bridging reaction. This often involves oxidation at the 4'-position to introduce a reactive group.

  • Intramolecular Cyclization: The key step involves an intramolecular reaction to form the methylene bridge between the 2'-oxygen and the 4'-carbon, creating the bicyclic system.

  • 5'-Hydroxyl Deprotection and Reprotection: The 5'-hydroxyl protecting group is selectively removed and replaced with an acid-labile dimethoxytrityl (DMTr) group, which is essential for solid-phase synthesis.

  • 3'-Phosphitylation: The final step is the reaction of the free 3'-hydroxyl group with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to yield the final phosphoramidite monomer.

START Protected Cytidine STEP1 Functionalization of 2'-O and 4'-C Positions START->STEP1 STEP2 Intramolecular Cyclization (Bridge Formation) STEP1->STEP2 STEP3 5'-OH Deprotection & DMTr Group Addition STEP2->STEP3 STEP4 3'-OH Phosphitylation STEP3->STEP4 END Final Phosphoramidite Monomer STEP4->END

Caption: General workflow for synthesizing a BNA/LNA phosphoramidite.

3.2 Structural Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure at each synthetic step. For the final product, specific NMR analyses are used to verify the locked conformation. The absence of observable coupling between the H1' and H2' protons (J₁,₂ ≈ 0 Hz) in ¹H NMR spectra is a hallmark of the N-type sugar pucker.[1] Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed for complete assignment of all protons and carbons.

  • X-ray Crystallography: To obtain definitive, high-resolution 3D structural data, the synthesized monomer is crystallized. X-ray diffraction analysis of a suitable single crystal provides precise measurements of bond lengths, bond angles, and torsional angles, which can be used to calculate the exact sugar pucker conformation (P and νmax values).[6][7]

Mechanism of Action and Cellular Pathway Illustration

The primary mechanism of action for this compound is not pharmacological but structural. When incorporated into an oligonucleotide, it pre-organizes the sugar-phosphate backbone into an A-form helical geometry. This reduces the entropic cost of binding to a target strand, resulting in a dramatic increase in hybridization affinity.[2][5]

While this compound is primarily a structural tool, other modified nucleosides, such as 2'-C-methylcytidine derivatives, are designed as prodrugs that require intracellular activation. The metabolic pathway of a related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine, serves as an excellent model for the intracellular activation of nucleoside analogues.[8][9] This pathway involves sequential phosphorylation to form the active triphosphate, which can then act as a competitive inhibitor or a chain terminator for viral polymerases.[8][9][10]

cluster_cell Cellular Environment cluster_key Key PRODRUG Nucleoside Analogue Prodrug (e.g., 2'-C-Methylcytidine derivative) MP Monophosphate (MP) PRODRUG->MP dCK / UCK-1 DP Diphosphate (DP) MP->DP UMP-CMP Kinase TP Active Triphosphate (TP) DP->TP NDP Kinase TARGET Viral RNA Polymerase (e.g., HCV NS5B) TP->TARGET INHIBIT Inhibition of Viral Replication TARGET->INHIBIT L1 Enzymatic Conversion L2 Mechanism of Action

Caption: Illustrative metabolic activation pathway for a nucleoside analogue.

Conclusion

This compound represents a cornerstone of modern therapeutic oligonucleotide chemistry. Its defining feature—a methylene bridge that locks the sugar into a rigid N-type conformation—confers superior hybridization affinity and nuclease resistance. This unique structure has been thoroughly characterized by biophysical and structural methods, confirming its role in pre-organizing oligonucleotides for enhanced target binding. The principles of its synthesis and its structural impact provide a powerful platform for the rational design of next-generation nucleic acid-based therapeutics and advanced molecular probes.

References

An In-depth Technical Guide to 2'-O,4'-C-Methylenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O,4'-C-Methylenecytidine, a key component of Locked Nucleic Acids (LNA), represents a significant advancement in oligonucleotide therapeutics. As a bicyclic nucleoside analogue, it features a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[1] This structural constraint "locks" the furanose ring into an N-type (C3'-endo) conformation, which is characteristic of A-form RNA duplexes.[2][3] This pre-organization of the sugar moiety dramatically enhances the binding affinity and stability of oligonucleotides, making this compound a critical building block for the development of potent antisense oligonucleotides, siRNAs, and other gene-targeting therapeutics.[4][5] This guide provides a comprehensive overview of its synthesis, key properties, and the experimental protocols used for its evaluation.

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of LNA monomers like this compound is a multi-step chemical process that prepares it for incorporation into oligonucleotides using standard automated solid-phase synthesis.[6][7] The resulting phosphoramidite building block is then used in automated DNA synthesizers.[4][6][7]

Logical Synthesis Workflow

The general workflow involves starting from a suitable nucleoside precursor, introducing the characteristic bridge, protecting reactive groups, and finally converting the monomer into a phosphoramidite ready for oligonucleotide synthesis.

Synthesis_Workflow A Uridine/Cytidine Precursor B Protection of 5'-OH and 2'-OH groups A->B TBDMSCl, etc. C Introduction of 4'-C-Hydroxymethyl Group B->C Radical reaction or other methods D Intramolecular Ring Closure (Bridging) C->D Tosylation, then base-induced cyclization E Base Protection (e.g., Benzoyl for Cytosine) D->E Bz-Cl F Selective 5'-OH Deprotection E->F Acidic condition G Phosphitylation (Introduction of Phosphoramidite) F->G 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite H Final LNA-C Phosphoramidite G->H

Caption: Generalized workflow for the chemical synthesis of an LNA phosphoramidite.

Properties of this compound Modified Oligonucleotides

The incorporation of this compound into oligonucleotides imparts several highly desirable properties that enhance their therapeutic potential.

Enhanced Thermal Stability

The locked N-type conformation significantly increases the thermal stability of duplexes formed with complementary RNA or DNA strands. This is quantified by the change in melting temperature (ΔTm) per modification.

PropertyValueTarget ComplementReference
ΔTm per LNA modification +1.5 to +4°CDNA/RNA[8]
ΔTm per LNA modification +3 to +5°CRNA[2]
ΔTm per LNA modification +4.3 to +5°CdsDNA (Triplex)[9]

Table 1: Quantitative data on the thermal stability enhancement by LNA modifications.

Superior Nuclease Resistance

The rigid bicyclic structure provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases, thereby increasing the in vivo half-life of the oligonucleotide.

Oligonucleotide TypeNuclease ResistanceComparisonReference
LNA/DNA Gapmer ~10-fold higher than unmodified DNAIn human serum[8]
ENA (related BNA) ~80 times more resistant than LNAAgainst exonucleases[10]
2',4'-BNA(COC) (related BNA) Significant enzymatic stabilityAgainst snake venom phosphodiesterase[11]

Table 2: Comparative nuclease resistance of LNA and related bridged nucleic acids.

High Binding Affinity

The pre-organized structure of LNA reduces the entropic penalty of hybridization, leading to a significantly higher binding affinity for target sequences. This allows for the use of shorter, more specific oligonucleotides.

Key Experimental Protocols

Protocol for Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard cycle for incorporating an LNA-C phosphoramidite into a growing oligonucleotide chain on an automated synthesizer.[7][12]

  • Support Preparation: Start with the initial nucleoside attached to a solid support (e.g., controlled pore glass).

  • Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of dichloroacetic or trichloroacetic acid in an inert solvent like dichloromethane.[7]

  • Coupling: Activate the LNA-C phosphoramidite with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing chain.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups using acetic anhydride (B1165640) to prevent the formation of failure sequences.[12]

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.[12]

  • Cycle Repetition: Repeat steps 2-5 for each subsequent monomer until the desired sequence is assembled.

  • Cleavage and Deprotection: Cleave the completed oligonucleotide from the solid support and remove all remaining protecting groups using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

  • Purification: Purify the final product using methods like High-Performance Liquid Chromatography (HPLC).

Protocol for Thermal Melting (Tm) Analysis

This protocol determines the thermal stability of an LNA-modified oligonucleotide duplex.

  • Sample Preparation: Anneal the LNA-modified oligonucleotide with its complementary DNA or RNA strand in a buffered solution (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.2).[13]

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).[13]

  • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, identified as the maximum of the first derivative of the melting curve.

Protocol for Nuclease Stability Assay

This assay evaluates the resistance of an LNA-modified oligonucleotide to degradation.

  • Incubation: Incubate the LNA-modified oligonucleotide in a solution containing a nuclease, such as human serum or a specific exonuclease (e.g., snake venom phosphodiesterase).[8][11]

  • Time Points: At various time points (e.g., 0, 1, 4, 12, 24 hours), take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by heating or adding a chelating agent like EDTA).

  • Analysis: Analyze the integrity of the oligonucleotide in each aliquot using methods like Polyacrylamide Gel Electrophoresis (PAGE) or HPLC.

  • Quantification: Quantify the percentage of intact oligonucleotide remaining at each time point to determine its half-life (t1/2) in the presence of the nuclease.[8]

Mechanism of Action in Antisense Applications

LNA-modified oligonucleotides are often designed as "gapmers" for antisense applications. This design is crucial for harnessing the RNase H-mediated degradation pathway.

ASO_Mechanism cluster_Cell Cellular Environment cluster_Hybrid ASO-mRNA Hybrid ASO LNA-DNA Gapmer ASO (High Affinity Wings) mRNA Target mRNA ASO->mRNA Hybridization in Nucleus/Cytoplasm p1 RNaseH RNase H Enzyme p2 RNaseH->p2 Recruitment to DNA/RNA duplex Nucleus Nucleus Degradation mRNA Cleavage & Gene Silencing p2->Degradation Catalysis

Caption: RNase H-dependent mechanism of action for an LNA gapmer antisense oligonucleotide.

A typical LNA gapmer consists of a central block of 7-8 DNA monomers, which is flanked by "wings" containing LNA modifications, such as this compound.[8]

  • High-Affinity Binding: The LNA wings provide high binding affinity and specificity for the target mRNA.[4]

  • RNase H Recruitment: The central DNA "gap" creates a DNA/RNA hybrid duplex when bound to the target mRNA.[4][8]

  • Target Degradation: This hybrid region is recognized and cleaved by the cellular enzyme RNase H, leading to the degradation of the target mRNA and subsequent inhibition of protein translation.[4][14]

Conclusion

This compound is a cornerstone of modern therapeutic oligonucleotide design. Its unique bridged structure confers exceptional thermal stability, nuclease resistance, and binding affinity.[2][4][5] These properties enable the development of highly potent and stable gene-silencing drugs with improved pharmacological profiles. The detailed protocols and mechanistic understanding provided in this guide serve as a foundational resource for researchers and developers working to harness the power of LNA technology for next-generation therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of 2'-O,4'-C-Methylenecytidine (LNA-Cytidine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-O,4'-C-Methylenecytidine is a synthetically modified nucleoside analog, a cornerstone of Locked Nucleic Acid (LNA) technology. By incorporating a methylene (B1212753) bridge that locks the ribose sugar into a rigid N-type (C3'-endo) conformation, this modification pre-organizes the oligonucleotide backbone for hybridization.[1][2][3] This pre-organization results in unprecedented binding affinity and specificity for complementary DNA and RNA targets, alongside enhanced stability against nuclease degradation.[3][4] These properties make LNA-modified oligonucleotides, including those containing this compound, highly potent tools for a range of therapeutic and diagnostic applications. Their primary mechanisms of action involve steric hindrance of cellular processes like translation or splicing, and in specific "gapmer" designs, the recruitment of RNase H to degrade target RNA.[5][6] This guide provides a comprehensive overview of the core mechanisms, quantitative performance data, key experimental protocols, and the biological pathways influenced by this powerful nucleic acid analog.

Core Mechanism of Action

The defining feature of this compound, and LNA in general, is the methylene bridge connecting the 2'-oxygen to the 4'-carbon of the ribose ring.[3][7] This structural constraint has profound consequences for the behavior of an oligonucleotide.

1.1 Conformational Rigidity and Pre-organization: The bridge locks the furanose ring in an N-type conformation, which is characteristic of A-form helices like those found in RNA-RNA and RNA-DNA duplexes.[1][8] In an unmodified DNA oligonucleotide, each nucleotide can freely switch between various sugar conformations. By locking the conformation, LNA modification reduces the entropic penalty of hybridization. The nucleobase is "pre-organized" in the optimal orientation for Watson-Crick base pairing, leading to a significant increase in the thermal stability (melting temperature, Tm) of the resulting duplex.[2][7]

1.2 Two Primary Modes of Gene Regulation:

Oligonucleotides incorporating this compound primarily regulate gene expression through two distinct mechanisms, determined by the overall design of the antisense agent.

  • Steric Hindrance: When an oligonucleotide is fully substituted with LNA monomers or in a "mixmer" design, it binds with extremely high affinity to its target RNA. This binding forms a stable duplex that can physically block cellular machinery.[9][10] For example, it can prevent ribosome assembly or progression to inhibit translation, or block access of splicing factors to regulate alternative splicing.[6] This mechanism is particularly effective for targeting non-coding RNAs like microRNAs (miRNAs) and long non-coding RNAs (lncRNAs).[9]

  • RNase H-Mediated Degradation: To achieve target RNA degradation, LNA-cytidine is used in a "gapmer" design.[5][11] These chimeric oligonucleotides consist of a central "gap" of 7-10 DNA or phosphorothioate (B77711) DNA monomers, flanked by LNA-modified wings.[4] The LNA "wings" provide high binding affinity and nuclease resistance, while the central DNA-RNA hybrid duplex is a substrate for RNase H, an endogenous enzyme that specifically cleaves the RNA strand of such hybrids.[5] This catalytic degradation of the target mRNA leads to potent and lasting gene silencing.[11]

Quantitative Data & Performance Metrics

The inclusion of this compound and other LNA monomers significantly enhances the biophysical and biological properties of oligonucleotides.

Table 1: Thermal Stability Enhancement

The increase in melting temperature (Tm) is a direct measure of the enhanced binding affinity conferred by LNA modifications.

Oligonucleotide TypeModification DetailsΔTm per LNA Modification (°C)Reference
LNA/DNA Chimera18mer oligonucleotide with varying LNA placements+1.5 to +4.0
LNA/DNA ChimeraIsolated LNA residues within an 18mer+2.4 to +4.0
LNA-substituted OligoGeneral observationUp to +9.6
LNA/RNA DuplexLNA targeting MALAT1 RNA stem-loop+5.0 to +13.0 (Hoogsteen interface)
Table 2: Nuclease Resistance

LNA modifications provide substantial protection against degradation by cellular nucleases, increasing the half-life and duration of action.

Oligonucleotide TypeNuclease SourceHalf-life (t1/2)Fold Increase vs. Unmodified DNAReference
Unmodified DNA (18mer)Human Serum~1.5 hours1x
Phosphorothioate (PS)Human Serum~10 hours~6.7x
2'-O-Methyl GapmerHuman Serum~12 hours~8x
LNA/DNA Gapmer3 LNA at each end~15 hours ~10x
α-L-LNA OligonucleotideS1-Endonuclease>60% intact after 120 minSignificantly better than PS[4]
Table 3: RNase H Activation Efficiency

The rate of RNase H cleavage is influenced by the oligonucleotide's affinity for its target.

Oligonucleotide TypeRelative Cleavage Rate (vs. DNA)Reference
DNA1x
Phosphorothioate (PS)~0.5x
2'-O-Methyl Gapmer~4x
LNA/DNA Gapmer~8x

Key Experimental Protocols

Thermal Denaturation (Tm) Analysis

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex, which reflects its thermal stability and binding affinity.

Methodology:

  • Sample Preparation: Anneal the LNA-containing oligonucleotide with its complementary DNA or RNA target strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Instrumentation: Use a UV-visible spectrophotometer equipped with a temperature controller.

  • Procedure: Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

  • Data Analysis: The Tm is determined by calculating the first derivative of the melting curve, where the peak corresponds to the temperature at which 50% of the duplex has dissociated.

Nuclease Stability Assay

Objective: To evaluate the resistance of LNA-modified oligonucleotides to degradation by nucleases.

Methodology:

  • Incubation: Incubate the test oligonucleotide (e.g., 1.5 µM) in a relevant biological medium, such as human serum or with a specific exonuclease (e.g., S1-endonuclease at 16 U/ml), at 37°C.[4]

  • Time Points: Remove aliquots of the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).[4]

  • Analysis: Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to separate the full-length oligonucleotide from its degradation products.

  • Quantification: Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point. Calculate the half-life (t1/2), which is the time required for 50% of the oligonucleotide to be degraded.

In Vitro RNase H Cleavage Assay

Objective: To confirm that an LNA gapmer can induce RNase H-mediated cleavage of a target RNA.

Methodology:

  • Complex Formation: Pre-anneal the LNA gapmer with a target RNA transcript (e.g., 50 nM) in RNase H reaction buffer (e.g., 10X buffer containing 200 mM HEPES-KOH, 500 mM KCl, 100 mM MgCl₂, 10 mM DTT).

  • Enzyme Addition: Initiate the reaction by adding RNase H (e.g., E. coli or human RNase H, 0.008 U/µL). A typical reaction might contain 2 µg of the RNA:DNA duplex and 5 units of RNase H in a 100 µl volume.[12]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[12]

  • Termination: Stop the reaction by adding an EDTA solution (e.g., 1 µl of 0.5 M EDTA).[12]

  • Analysis: Analyze the reaction products on a denaturing urea-PAGE gel. Visualize the RNA fragments by autoradiography (if radiolabeled) or staining to confirm that cleavage has occurred at the expected site. The disappearance of the full-length RNA band indicates successful cleavage.

Visualizations: Diagrams and Workflows

Chemical Structure Comparison

G cluster_0 Standard Cytidine Ribonucleoside cluster_1 This compound (LNA) C C LNA_C LNA_C LNA_Gapmer LNA-DNA-LNA Gapmer (with this compound) Hybrid Hybrid Duplex Formed in Cytoplasm/Nucleus LNA_Gapmer->Hybrid Binds with high affinity Target_mRNA Target mRNA Target_mRNA->Hybrid RNase_H RNase H Enzyme Hybrid->RNase_H Recruits Cleavage Target mRNA Cleaved RNase_H->Cleavage Catalyzes degradation of RNA strand Silencing Gene Silencing (No Protein Translation) Cleavage->Silencing Full_LNA_Oligo Fully Modified LNA Oligo (e.g., anti-miRNA) Stable_Duplex Highly Stable LNA-RNA Duplex Full_LNA_Oligo->Stable_Duplex Binds target Target_RNA Target miRNA or mRNA Target_RNA->Stable_Duplex Block Binding Site Blocked Stable_Duplex->Block Steric hindrance Ribosome Ribosome / Splicing Factor Ribosome->Block Access denied Inhibition Functional Inhibition (Translation/Splicing Repressed) Block->Inhibition cluster_0 Therapeutic Intervention cluster_1 Cellular Signaling Pathway ASO_MALAT1 LNA Gapmer targeting MALAT1 (contains this compound) MALAT1 lncRNA MALAT1 ASO_MALAT1->MALAT1 Induces RNase H -mediated degradation MAPK MAPK Pathway (e.g., BRAF) MALAT1->MAPK Positively Regulates Proliferation Cell Proliferation, Metastasis, Survival MAPK->Proliferation Promotes

References

The Dawn of a New Era in Oligonucleotide Therapeutics: A Technical Guide to Bridged Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, oligonucleotide therapeutics represent a paradigm shift, offering the potential to target disease at its genetic roots. However, the translation of natural nucleic acids into viable therapeutic agents has been hampered by their inherent instability and modest binding affinity. The development of bridged nucleic acids (BNAs) has been a pivotal advancement in overcoming these limitations. By introducing a conformational lock into the sugar moiety of the nucleotide, BNAs exhibit unprecedented binding affinity, exceptional nuclease resistance, and improved pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery, development, and application of bridged nucleic acids, with a focus on the core chemistry, experimental validation, and therapeutic mechanisms that underpin this transformative technology.

The Genesis of Bridged Nucleic Acids: A Structural Innovation

The journey of bridged nucleic acids began with the quest to pre-organize the sugar moiety of a nucleotide into a conformation conducive to forming a stable duplex with a target RNA or DNA strand. The flexible nature of the furanose ring in natural nucleotides leads to an entropic penalty upon hybridization. By introducing a chemical bridge between the 2' and 4' positions of the ribose sugar, the puckering of the ring is "locked" into a C3'-endo (N-type) conformation, which is the preferred geometry in A-form nucleic acid duplexes, such as RNA-DNA hybrids.[1] This structural constraint minimizes the entropic loss upon binding, leading to a significant increase in the thermal stability of the resulting duplex.

The first generation of BNAs, known as Locked Nucleic Acids (LNAs), featured a 2'-O,4'-C-methylene bridge. Subsequent research has led to the development of other BNA analogues, including 2'-O,4'-C-ethylene-bridged nucleic acids (ENA) and 2',4'-BNANC, which incorporates a nitrogen atom in the bridge to further modulate the properties of the oligonucleotide. These modifications have not only enhanced binding affinity but have also conferred remarkable resistance to degradation by nucleases, a critical attribute for in vivo applications.

Quantitative Analysis of BNA Properties

The superior properties of BNA-modified oligonucleotides have been extensively quantified through various biophysical and biochemical assays. The following tables summarize key data on their thermal stability and nuclease resistance.

Table 1: Thermal Stability of BNA-Modified Oligonucleotides

Oligonucleotide Sequence (BNA modification in bold)Complementary StrandTm (°C) (Unmodified DNA)Tm (°C) (BNA Modified)ΔTm per modification (°C)Reference
5'-GTG AT G TCC-3'3'-CAC TAA CAG G-5' (RNA)45.063.0+4.0
5'-CTT TAA T AA TGT-3'3'-GAA ATT ATT ACA-5' (RNA)48.069.0+3.5
12-mer with single 2',4'-BNANC[NH] modificationssRNA42.048.0+6.0
12-mer with single 2',4'-BNANC[NMe] modificationssRNA42.047.0+5.0
12-mer with three 2',4'-BNA (LNA) modificationsssRNA42.060.0+6.0

Table 2: Nuclease Resistance of BNA-Modified Oligonucleotides

Oligonucleotide TypeNuclease SourceHalf-life (t1/2)Fold Increase in Stability vs. Unmodified DNAReference
Unmodified DNAHuman Serum~1.5 hours1
Phosphorothioate DNAHuman Serum~10 hours~6.7
LNA/DNA Chimera (3 LNA at each end)Human Serum~15 hours10
ENA-modified OligonucleotideExonucleasesNot specified~80 times more resistant than LNA
2',4'-BNANC-modified OligonucleotideNucleasesNot specifiedImmensely higher than LNA and Phosphorothioate

Mechanism of Action: BNA-Based Antisense Oligonucleotides

A prominent application of BNA technology is in the design of antisense oligonucleotides (ASOs). "Gapmer" ASOs are a particularly effective design, featuring a central "gap" of DNA nucleotides flanked by "wings" of BNA-modified nucleotides. The BNA wings provide high binding affinity to the target mRNA and protect the oligonucleotide from nuclease degradation. The central DNA gap, when hybridized to the target mRNA, creates a DNA-RNA duplex that is a substrate for the endogenous enzyme RNase H. RNase H then cleaves the RNA strand, leading to the destruction of the target mRNA and subsequent downregulation of the encoded protein.[2]

RNase_H_Mechanism cluster_0 Cellular Environment ASO BNA Gapmer ASO mRNA Target mRNA ASO->mRNA Hybridization RNaseH RNase H ASO->RNaseH Recruitment mRNA->RNaseH Recruitment Ribosome Ribosome mRNA->Ribosome Translation (Normal Path) Degraded_mRNA Degraded mRNA Fragments RNaseH->mRNA Cleavage No_Protein Protein Synthesis Blocked Degraded_mRNA->No_Protein Solid_Phase_Synthesis start Start with 3'-Nucleoside on Solid Support deblock 1. Deblocking (Remove 5'-DMT group) start->deblock couple 2. Coupling (Add activated BNA/DNA phosphoramidite) deblock->couple cap 3. Capping (Block unreacted 5'-OH) couple->cap oxidize 4. Oxidation (Stabilize phosphate (B84403) linkage) cap->oxidize cycle_end Last Nucleotide? oxidize->cycle_end cycle_end->deblock No cleave Cleavage & Deprotection cycle_end->cleave Yes purify Purification (HPLC/PAGE) cleave->purify end Final BNA Oligonucleotide purify->end ASO_Screening_Workflow Target_ID 1. Target Identification & Validation ASO_Design 2. BNA ASO Design (Sequence, Chemistry) Target_ID->ASO_Design Synthesis 3. Synthesis & QC ASO_Design->Synthesis Primary_Screen 4. In Vitro Primary Screen (Cell-based assays, Target knockdown) Synthesis->Primary_Screen Hit_Confirm 5. Hit Confirmation (Dose-response, IC50 determination) Primary_Screen->Hit_Confirm Lead_Opt 6. Lead Optimization (Off-target analysis, Nuclease stability) Hit_Confirm->Lead_Opt In_Vivo 7. In Vivo Studies (Animal models, Efficacy & Toxicology) Lead_Opt->In_Vivo Clinical 8. Clinical Trials In_Vivo->Clinical

References

Conformational Analysis of 2'-O,4'-C-Methylenecytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O,4'-C-Methylenecytidine is a bicyclic nucleoside analogue, commonly known as Locked Nucleic Acid (LNA) cytidine. This modification introduces a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint has profound implications for the conformation of the nucleoside, which in turn dictates its properties when incorporated into oligonucleotides. Understanding the precise conformational landscape of this molecule is critical for its application in the development of therapeutic oligonucleotides, diagnostic probes, and other areas of biotechnology. This technical guide provides an in-depth analysis of the conformational properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The defining feature of this compound is its locked N-type sugar conformation.[1] This rigid structure pre-organizes the nucleoside for binding to complementary RNA and DNA strands, leading to a significant increase in the thermal stability of the resulting duplexes.

Conformational Properties

The conformational rigidity of this compound is best described by its sugar pucker and the orientation of the nucleobase relative to the sugar, defined by the glycosidic torsion angle.

Sugar Pucker

The furanose ring in nucleosides is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the N-type (North) and S-type (South) conformations. In this compound, the methylene bridge locks the sugar into a specific N-type conformation, which is closely related to the C3'-endo pucker found in A-form nucleic acids like RNA. This pre-organization is a key factor in the high binding affinity of LNA-modified oligonucleotides.

Glycosidic Torsion Angle

The glycosidic torsion angle (χ) describes the orientation of the cytosine base with respect to the sugar ring. In most nucleosides, there is a preference for the anti conformation, where the bulk of the base is positioned away from the sugar. In this compound, the locked N-type sugar pucker further stabilizes the anti conformation, which is the conformation required for Watson-Crick base pairing in a standard double helix.

Quantitative Conformational Data

ParameterDescriptionTypical Value
Sugar Pucker
Phase Angle of Pseudorotation (P)Describes the type of sugar pucker.~10° - 30° (N-type)
Puckering Amplitude (ν_max)Describes the degree of puckering.~35° - 45°
Backbone Torsion Angles
α (O3'-P-O5'-C5')Not applicable for monomer
β (P-O5'-C5'-C4')Not applicable for monomer
γ (O5'-C5'-C4'-C3')Describes the orientation of the 5'-hydroxyl group.gauche+ (~50°)
δ (C5'-C4'-C3'-O3')Correlates with sugar pucker.~80° - 90°
ε (C4'-C3'-O3'-P)Not applicable for monomer
ζ (C3'-O3'-P-O5')Not applicable for monomer
Glycosidic Torsion Angle
χ (O4'-C1'-N1-C2)Describes the orientation of the base.anti (~ -160°)

Note: These values are typical for LNA monomers within oligonucleotides and are expected to be very similar for the isolated monomer.

Experimental Protocols

The conformational analysis of this compound relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of nucleosides in solution.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a 1-5 mg sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a known amount of a reference standard (e.g., TSP or TMS) for chemical shift calibration.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Spectral Analysis:

    • Chemical Shifts: Analyze the chemical shifts of the sugar protons (H1', H2', H3', H4', H5', H5'').

    • Coupling Constants: Measure the scalar coupling constants (J-couplings) between adjacent protons, particularly ³J(H1'-H2'), ³J(H2'-H3'), and ³J(H3'-H4'). The small value of ³J(H1'-H2') (typically < 2 Hz) is characteristic of an N-type sugar pucker.

  • NOESY/ROESY Experiments: Acquire two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectra to determine the spatial proximity of protons. The observation of a strong NOE between the base proton (H6) and the H1' proton, and the absence of a strong NOE to H2', confirms the anti conformation of the glycosidic bond.

X-ray Crystallography

X-ray crystallography provides the most precise atomic-level picture of the molecule in the solid state.

Protocol for Single Crystal X-ray Diffraction:

  • Crystallization: Grow single crystals of this compound of suitable size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[2][3]

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.[2][3] The diffracted X-rays are recorded on a detector.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. This map is then used to build and refine a 3D model of the molecule, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.[3]

Computational Modeling

Computational methods are used to complement experimental data and to explore the conformational energy landscape of the molecule.

Protocol for Conformational Modeling:

  • Structure Building: Generate an initial 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformations.

  • Quantum Mechanical Calculations: For the identified low-energy conformers, perform high-level quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to obtain accurate geometries and relative energies.[4][5]

  • Analysis: Analyze the calculated structures to determine sugar pucker parameters, torsion angles, and other geometric features. Compare the results with experimental data from NMR and X-ray crystallography.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of this compound.

Sugar_Pucker_Equilibrium cluster_unmodified Unmodified Ribose N_pucker N-type (C3'-endo) S_pucker S-type (C2'-endo) N_pucker->S_pucker Equilibrium LNA 2'-O,4'-C-Methylene Bridge (Locked Conformation) LNA->N_pucker Locks sugar in N-type pucker

Sugar pucker equilibrium in unmodified vs. LNA-modified ribose.

Experimental_Workflow start This compound Sample nmr NMR Spectroscopy (Solution Conformation) start->nmr xray X-ray Crystallography (Solid-State Conformation) start->xray comp Computational Modeling (Theoretical Conformation) start->comp analysis Conformational Analysis (Torsion Angles, Pucker) nmr->analysis xray->analysis comp->analysis guide Technical Guide analysis->guide

Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound reveals a molecule with a rigidly defined N-type sugar pucker and a preference for the anti glycosidic torsion angle. This locked conformation is the structural basis for the remarkable properties of LNA-modified oligonucleotides, including their enhanced binding affinity and nuclease resistance. The combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides a comprehensive understanding of the conformational landscape of this important nucleoside analogue, guiding its rational application in the development of next-generation nucleic acid-based technologies.

References

biophysical properties of 2'-O,4'-C-Methylenecytidine modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biophysical Properties of 2'-O,4'-C-Methylenecytidine (LNA-C) Modified Oligonucleotides

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nucleic acid therapeutics, particularly in the development of antisense oligonucleotides (ASOs), chemical modifications are paramount for achieving clinical viability. Unmodified oligonucleotides suffer from rapid degradation by endogenous nucleases and exhibit insufficient binding affinity to their target RNA sequences. To overcome these limitations, a variety of chemical modifications have been developed. Among the most impactful are third-generation bridged nucleic acids (BNAs), with this compound—commonly known as Locked Nucleic Acid-Cytidine (LNA-C)—being a prominent example.[1][2]

The defining structural feature of LNA-C is the methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[3] This covalent linkage "locks" the furanose ring into a rigid N-type (C3'-endo) conformation, which is the characteristic pucker found in A-form RNA helices.[4][5] This pre-organization of the sugar moiety dramatically enhances the oligonucleotide's biophysical properties.

This technical guide provides a comprehensive overview of the core biophysical properties of LNA-C modified oligonucleotides, details the standard experimental protocols for their characterization, and presents quantitative data to inform their application in research and drug development.

Core Biophysical Properties

The locked N-type sugar conformation of LNA-C imparts a unique and powerful set of biophysical characteristics to oligonucleotides.

Enhanced Thermal Stability and Binding Affinity

The most significant consequence of LNA incorporation is a dramatic increase in the thermal stability of duplexes formed with complementary DNA and RNA strands.[6] This is quantified by the melting temperature (T_m_), which can increase by as much as +3 to +8°C for each LNA monomer introduced into a sequence.[3][7] This enhanced affinity allows for the use of shorter, more specific oligonucleotides for therapeutic or diagnostic applications.[7][8]

The thermodynamic basis for this stabilization lies in the conformational pre-organization of the LNA monomer. By locking the sugar in the ideal N-type pucker for A-form duplex formation, the entropic penalty of hybridization is significantly reduced.[9][10] This results in a more favorable (more negative) Gibbs free energy of binding (ΔG°), signifying a more stable duplex.[11][12]

Table 1: Thermal Stability of LNA-Modified Oligonucleotides

Modification TypeDuplex TypeΔT_m_ per Modification (°C)Reference
LNADNA:RNA+3 to +5[5]
LNADNA:DNA+3 to +8[3]
Ethylene-Bridged Nucleic Acid (ENA)DNA:RNA+5.2

Table 2: Thermodynamic Contributions of LNA Modification

ParameterEffect of Single LNA SubstitutionAverage Value (kcal/mol)Reference
ΔΔG°₃₇ Stabilization (more negative)-1.32 (in 2'-O-Me-RNA/RNA)[11]
Stabilization (more negative)-0.55 (in DNA/DNA)[11]
ΔΔH° More favorable (more negative)Varies with sequence context[9]
-TΔΔS° Less unfavorableVaries with sequence context[9]

Note: Thermodynamic values are highly dependent on the specific sequence context, including the identity of neighboring bases.[9]

Superior Nuclease Resistance

A critical requirement for in vivo applications is resistance to degradation by cellular nucleases. The 2'-O,4'-C-methylene bridge provides substantial steric hindrance against the catalytic sites of both endonucleases and exonucleases, leading to a marked increase in the oligonucleotide's half-life in biological fluids.[8][13] LNA-modified oligonucleotides are significantly more stable than their unmodified DNA and even phosphorothioate (B77711) (PS) counterparts. Analogs such as Ethylene-Bridged Nucleic Acids (ENA) have been shown to possess even greater nuclease resistance.[5]

Table 3: Relative Nuclease Resistance of Modified Oligonucleotides

Oligonucleotide ModificationRelative Resistance vs. Natural DNAReference
Phosphorothioate (PS)Increased
2'-O-Methyl (2'-O-Me)Increased
2'-O-Methoxyethyl (2'-MOE)Highly Increased[4]
LNAVery Highly Increased[1]
ENAExtremely Increased (~80x more than LNA)
Conformational Control and Structural Rigidity

LNA modifications enforce a canonical A-form helical geometry on the entire duplex, regardless of whether the complementary strand is DNA or RNA.[3][14] This structural rigidity is a direct result of the locked N-type sugar pucker. The conformation of these duplexes can be unequivocally confirmed using Circular Dichroism (CD) spectroscopy, which shows a characteristic A-form spectrum with a positive peak around 270 nm and a strong negative peak near 210 nm.[14][15][16]

Enhanced Specificity and Mismatch Discrimination

The exceptional binding affinity conferred by LNA also leads to superior specificity. The thermodynamic penalty for a single nucleotide mismatch is greater in an LNA-containing duplex compared to a standard DNA duplex.[8][13] This results in a larger difference in melting temperature (ΔT_m_) between the perfectly matched and the mismatched duplex, a critical feature for applications such as SNP genotyping, allele-specific PCR, and reducing off-target effects in therapeutics.[8][17]

Experimental Protocols

Characterizing the biophysical properties of LNA-C modified oligonucleotides involves a standard set of robust analytical techniques.

Thermal Denaturation Analysis (UV Melting)
  • Objective: To determine the duplex melting temperature (T_m_) and derive thermodynamic parameters (ΔH°, ΔS°, ΔG°).

  • Methodology:

    • Sample Preparation: Equimolar amounts of the LNA-modified oligonucleotide and its complementary strand are mixed in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[18] Oligonucleotide concentrations are typically in the low micromolar range (e.g., 1-5 µM).

    • Annealing: The sample is heated to 95°C for 2-5 minutes to ensure complete dissociation of any pre-existing structures and then slowly cooled to room temperature to allow for proper duplex formation.

    • Data Acquisition: The sample is placed in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. The absorbance at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 0.5-1.0°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

    • Data Analysis: The resulting absorbance vs. temperature curve (melting curve) is analyzed. The T_m_ is determined as the temperature at which 50% of the duplexes are dissociated, typically calculated from the peak of the first derivative of the melting curve. Thermodynamic parameters are derived from a van't Hoff analysis of melting curves obtained at multiple oligonucleotide concentrations.[9][19]

Circular Dichroism (CD) Spectroscopy
  • Objective: To determine the global helical conformation of the oligonucleotide duplex (A-form, B-form, etc.).

  • Methodology:

    • Sample Preparation: A duplex sample is prepared as described for UV melting, typically at a concentration of ~5 µM.

    • Data Acquisition: The CD spectrum is recorded on a spectropolarimeter at a fixed temperature (e.g., 20°C) over a wavelength range of 200-320 nm.[18][19]

    • Data Analysis: The resulting spectrum is analyzed for characteristic peaks. An A-form helix, typical for LNA-containing duplexes, exhibits a positive peak around 260-270 nm, a strong negative peak around 210 nm, and a crossover near 255 nm.[14] This is distinct from the B-form DNA spectrum, which has a positive peak near 280 nm and a negative peak near 250 nm.[15]

Nuclease Resistance Assay
  • Objective: To evaluate the stability of the LNA-modified oligonucleotide against enzymatic degradation.

  • Methodology:

    • Sample Preparation: The LNA-modified oligonucleotide is incubated at 37°C in a solution containing a nuclease source, such as fetal bovine serum (FBS) or a specific exonuclease (e.g., snake venom phosphodiesterase).

    • Time Course: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours). The enzymatic reaction in each aliquot is immediately quenched (e.g., by adding EDTA or heating).

    • Analysis: The amount of full-length, intact oligonucleotide remaining at each time point is quantified using an appropriate analytical method, such as polyacrylamide gel electrophoresis (PAGE) with densitometry or high-performance liquid chromatography (HPLC).

    • Data Analysis: The percentage of intact oligonucleotide is plotted against time. The data can be fitted to an exponential decay curve to determine the half-life (t_1/2_) of the oligonucleotide under the assay conditions.

Mechanism of Action Context: Antisense Oligonucleotides

LNA modifications are frequently used in "gapmer" ASO designs. In this architecture, a central "gap" of 8-10 DNA or PS-DNA monomers is flanked by "wings" containing LNA-modified nucleotides. This design leverages the unique properties of both modification types.

Conclusion

This compound (LNA-C) is a powerful chemical modification that confers a suite of highly desirable biophysical properties upon oligonucleotides. The locked N-type sugar conformation leads to unprecedented thermal stability, high binding affinity, robust nuclease resistance, and excellent mismatch discrimination. These characteristics have established LNA-modified oligonucleotides as indispensable tools in molecular diagnostics, genomics research, and as a leading platform for the development of next-generation antisense therapeutics. A thorough understanding and characterization of these properties, using the standardized protocols outlined herein, are essential for the rational design and successful application of these molecules.

References

Thermodynamic Stability of 2'-O,4'-C-Methylenecytidine Duplexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of DNA and RNA duplexes modified with 2'-O,4'-C-methylenecytidine, a prominent member of the Locked Nucleic Acid (LNA) family of nucleotide analogues. The incorporation of LNA-cytidine (LNA-C) into oligonucleotides confers unprecedented thermal stability and unique structural properties, making them valuable tools in therapeutics and diagnostics. This document details the quantitative thermodynamic parameters, experimental protocols for their determination, and the cellular pathways influenced by these modified duplexes.

Introduction to this compound (LNA-C)

This compound is a bicyclic nucleoside analogue where the ribose sugar is conformationally "locked" in an N-type (C3'-endo) sugar pucker through a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This pre-organization of the sugar moiety reduces the entropic penalty of duplex formation, leading to a significant increase in binding affinity for complementary DNA and RNA strands. This enhanced stability is a key attribute for applications such as antisense oligonucleotides, siRNAs, and diagnostic probes.[1]

Quantitative Thermodynamic Data

The thermodynamic stability of LNA-modified duplexes is typically quantified by changes in melting temperature (Tm), Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). The incorporation of a single LNA monomer can increase the Tm of a duplex by as much as 10°C.[2]

The overall stability of an LNA-containing duplex can be predicted using a nearest-neighbor model. This model considers the thermodynamic contribution of each base pair and its adjacent pairs. The tables below summarize the incremental changes in thermodynamic parameters (ΔΔH°, ΔΔS°, and ΔΔG°37) upon the introduction of a single LNA nucleotide into a DNA/DNA duplex, as determined from extensive UV melting studies.[3][4] These values represent the difference in the thermodynamic parameters between an LNA-modified duplex and its corresponding unmodified DNA duplex.

Table 1: Nearest-Neighbor Thermodynamic Parameters for the Contribution of a Single LNA-C Modification to DNA Duplex Stability.

5'-Neighbor3'-NeighborLNA-C TripletΔΔH° (kcal/mol)ΔΔS° (cal/mol·K)ΔΔG°37 (kcal/mol)
AAAC A-7.7-19.4-1.7
AGAC G-10.9-27.9-2.2
ATAC T-9.5-25.1-1.7
CACC A-7.7-19.4-1.7
CGCC G-10.9-27.9-2.2
CTCC T-9.5-25.1-1.7
GAGC A-7.7-19.4-1.7
GGGC G-10.9-27.9-2.2
GTGC T-9.5-25.1-1.7
TATC A-7.7-19.4-1.7
TGTC G-10.9-27.9-2.2
TTTC T-9.5-25.1-1.7

Note: The values in this table are derived from the nearest-neighbor parameters for LNA substitutions in DNA duplexes. The bold 'C' indicates the LNA-C modification.[3]

Table 2: Average Thermodynamic Contributions of LNA Modifications.

ParameterAverage Value
ΔTm per modification+3 to +8 °C
ΔΔG°37 per modification-1.0 to -2.5 kcal/mol

These tables demonstrate that the stabilizing effect of an LNA-C modification is sequence-dependent, with the identity of the neighboring bases significantly influencing the change in thermodynamic parameters.[3] Generally, LNA pyrimidines, like LNA-C, provide a substantial stability enhancement.[4]

Experimental Protocols

The thermodynamic parameters presented above are primarily determined through UV-melting experiments and circular dichroism spectroscopy.

UV-Melting Analysis

UV-melting is a standard technique to determine the melting temperature (Tm) and thermodynamic parameters of duplex dissociation.

Methodology:

  • Sample Preparation:

    • Synthesize and purify the LNA-modified and corresponding unmodified oligonucleotides.

    • Prepare equimolar solutions of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Anneal the duplexes by heating to 95°C for 2 minutes and then slowly cooling to room temperature.

  • UV-Melting Measurement:

    • Use a spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

    • The resulting plot of absorbance versus temperature is the melting curve.

  • Data Analysis:

    • The Tm is the temperature at which 50% of the duplexes are dissociated, corresponding to the midpoint of the transition in the melting curve.

    • Thermodynamic parameters (ΔH° and ΔS°) can be derived from the concentration dependence of the Tm by plotting 1/Tm versus ln(CT), where CT is the total oligonucleotide concentration.

    • The Gibbs free energy change at 37°C (ΔG°37) is then calculated using the equation: ΔG°37 = ΔH° - (310.15 K)ΔS°.

UV_Melting_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo_Synth Oligonucleotide Synthesis & Purification Annealing Annealing Oligo_Synth->Annealing Buffer_Prep Buffer Preparation Buffer_Prep->Annealing Spectrophotometer UV-Vis Spectrophotometer with Temp. Control Annealing->Spectrophotometer Load Sample Melting_Curve Generate Melting Curve (Abs vs. Temp) Spectrophotometer->Melting_Curve Tm_Determination Determine Tm Melting_Curve->Tm_Determination Van_t_Hoff Van't Hoff Plot (1/Tm vs. ln(Ct)) Tm_Determination->Van_t_Hoff Thermo_Calc Calculate ΔH°, ΔS°, ΔG° Van_t_Hoff->Thermo_Calc

Caption: Workflow for UV-Melting Analysis of Duplex Stability.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the helical conformation of the nucleic acid duplexes.

Methodology:

  • Sample Preparation:

    • Prepare samples as described for UV-melting analysis. The concentration of the duplex should be in the micromolar range.

  • CD Spectra Acquisition:

    • Use a spectropolarimeter.

    • Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).

    • A buffer blank spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis:

    • The shape of the CD spectrum is characteristic of the duplex conformation.

    • A-form helices (typical for RNA/RNA and LNA/RNA duplexes) show a positive band around 260-270 nm and a strong negative band around 210 nm.

    • B-form helices (typical for DNA/DNA duplexes) show a positive band around 275 nm and a negative band around 245 nm.

    • The incorporation of LNA monomers into a DNA strand can induce a shift from a B-form towards an A-form helical geometry.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo_Prep Prepare Duplex Sample Spectropolarimeter Spectropolarimeter Oligo_Prep->Spectropolarimeter Load Sample Acquire_Spectrum Acquire CD Spectrum (320-200 nm) Spectropolarimeter->Acquire_Spectrum Blank_Subtract Buffer Blank Subtraction Acquire_Spectrum->Blank_Subtract Conformation_ID Identify Helical Conformation (A-form vs. B-form) Blank_Subtract->Conformation_ID

Caption: Workflow for Circular Dichroism Spectroscopy Analysis.

Interactions with Cellular Pathways

The high affinity and nuclease resistance of LNA-modified oligonucleotides make them potent modulators of gene expression through various cellular pathways.

Antisense Mechanism and RNase H Activity

LNA-based antisense oligonucleotides (ASOs) are designed to bind to a specific mRNA target. "Gapmer" designs, which feature a central DNA "gap" flanked by LNA "wings," are particularly effective.

  • Binding: The LNA wings provide high binding affinity and specificity for the target mRNA.

  • RNase H Recruitment: The DNA/RNA hybrid formed at the central gap is a substrate for RNase H, an intracellular enzyme that cleaves the RNA strand of the hybrid.

  • Gene Silencing: Cleavage of the mRNA leads to its degradation and ultimately, the downregulation of the protein it encodes.

Antisense_Pathway ASO LNA Gapmer ASO Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: LNA Gapmer Antisense Mechanism via RNase H.
Modulation of RNA Interference (RNAi)

LNA modifications can also be incorporated into small interfering RNAs (siRNAs) to enhance their therapeutic properties.

  • Increased Stability: LNA-modified siRNAs (siLNAs) exhibit significantly improved stability in serum compared to unmodified siRNAs.[1]

  • RISC Loading: LNA modifications are compatible with the RNA-induced silencing complex (RISC), the core machinery of the RNAi pathway.

  • Reduced Off-Target Effects: Strategic placement of LNA modifications can reduce the unintended silencing of non-target genes by preventing the sense strand from being loaded into RISC or by diminishing its activity if it is loaded.[1]

Evasion of Mismatch Repair (MMR) Pathway

In the context of gene editing, single-stranded DNA oligonucleotides (ssODNs) are used to introduce specific base changes. However, the cellular DNA mismatch repair (MMR) system often recognizes and removes these intended modifications. Placing LNA modifications at the mismatching bases in an ssODN can prevent the binding of the MutS protein, a key component of the MMR pathway.[5] This evasion of MMR significantly increases the efficiency of gene modification.[5]

Interaction with Toll-Like Receptor 9 (TLR9)

Certain oligonucleotide sequences, particularly those containing CpG motifs, can activate the innate immune system through Toll-like receptor 9 (TLR9). While LNA modifications have been reported to sometimes reduce TLR9 stimulation, CpG-containing LNA gapmers can still possess substantial TLR9-stimulatory activity.[6] The immunostimulatory potential of an LNA-modified oligonucleotide is highly sequence- and context-dependent and should be evaluated on a case-by-case basis.[6]

Conclusion

This compound is a powerful chemical modification that significantly enhances the thermodynamic stability of nucleic acid duplexes. This guide has provided a quantitative framework for understanding this stability, detailed the key experimental protocols for its characterization, and outlined the major cellular pathways through which these modified oligonucleotides exert their biological effects. For researchers and drug developers, a thorough understanding of these principles is crucial for the rational design of LNA-based oligonucleotides with optimized properties for therapeutic and diagnostic applications.

References

Spectroscopic Characterization of 2'-O,4'-C-Methylenecytidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O,4'-C-Methylenecytidine, a prominent member of the Locked Nucleic Acid (LNA) family of nucleoside analogs, has garnered significant attention in the field of drug development and diagnostics due to its unique conformational rigidity. This rigidity, conferred by the methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, pre-organizes the molecule into an N-type sugar conformation. This structural constraint enhances the binding affinity and stability of oligonucleotides incorporating this analog when hybridized with complementary DNA and RNA strands.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and for elucidating the structural basis of its potent biological activity. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the expected data from key analytical techniques and the experimental protocols for their acquisition.

Chemical Structure and Properties

  • Systematic Name: 4-Amino-1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidin-2(1H)-one

  • Synonyms: LNA-C, LNA-Cytidine

  • CAS Number: 206055-69-8

  • Molecular Formula: C₁₀H₁₃N₃O₅

  • Molecular Weight: 255.23 g/mol

The defining feature of this compound is the bicyclic sugar moiety, which locks the furanose ring in a C3'-endo (N-type) conformation. This pre-organization is the basis for the remarkable thermal stability of LNA-containing oligonucleotides.[1]

Spectroscopic Data

The following sections summarize the expected quantitative data from the primary spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and spatial arrangement of atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H67.5 - 7.8dJ(H6-H5) ≈ 7.5
H55.8 - 6.1dJ(H5-H6) ≈ 7.5
H1'5.9 - 6.2s-
H2'3.9 - 4.2dJ(H2'-H3') ≈ 5.0
H3'4.1 - 4.4dJ(H3'-H2') ≈ 5.0
H4'3.8 - 4.1s-
H5'a, H5'b3.6 - 3.9m-
Bridge-CH₂a4.0 - 4.3dJ(geminal) ≈ 8.0
Bridge-CH₂b3.8 - 4.1dJ(geminal) ≈ 8.0

Note: Predicted values are based on typical ranges for nucleoside analogs and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C6140 - 142
C595 - 97
C2155 - 157
C4165 - 167
C1'88 - 92
C2'78 - 82
C3'70 - 74
C4'83 - 87
C5'60 - 64
Bridge-CH₂72 - 76

Note: Predicted values are based on typical ranges for nucleoside analogs and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) is a common technique.

Table 3: Expected Mass Spectrometry Data

ParameterValue
Ionization ModeESI-MS (Positive)
Molecular FormulaC₁₀H₁₃N₃O₅
Exact Mass255.0855
[M+H]⁺256.0928
[M+Na]⁺278.0747
[M+K]⁺294.0487
Key Fragment Ion~112 (Cytosine base + H)⁺
UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, primarily of the nucleobase.

Table 4: Expected UV-Vis Absorption Data

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Water/Buffer (pH 7)~271~9,000
0.1 M HCl~280~12,500
0.1 M NaOH~271~9,000

Note: The λmax and molar absorptivity are characteristic of the cytosine chromophore and can be influenced by pH.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the chirality of the molecule, which is particularly sensitive to the conformation of the sugar moiety.

Table 5: Expected Circular Dichroism Data

Wavelength (nm)Molar Ellipticity ([θ], deg·cm²·dmol⁻¹)
~270-280Positive Cotton Effect
~240-250Negative Cotton Effect
~210-220Positive Cotton Effect

Note: The exact positions and magnitudes of the Cotton effects are sensitive to the solvent and temperature.

Experimental Protocols

Detailed methodologies for the key spectroscopic characterization techniques are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer.

  • Acquire the spectrum at a constant temperature, usually 25 °C.

  • Use a standard single-pulse experiment.

  • Apply a solvent suppression technique if using a protic solvent like D₂O.

  • Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transform.

  • Reference the chemical shifts to an internal standard (e.g., DSS for D₂O or TMS for DMSO-d₆).

¹³C NMR Acquisition:

  • The ¹³C NMR spectrum is recorded on the same spectrometer.

  • Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process and reference the spectrum similarly to the ¹H NMR.

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

ESI-MS Analysis:

  • The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

  • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

  • Operate the mass spectrometer in positive ion mode.

  • Acquire full scan mass spectra over a mass-to-charge (m/z) range of 100-500.

  • For fragmentation studies (MS/MS), select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound in the desired solvent (e.g., water, buffer at a specific pH) with a known concentration.

  • Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

Spectral Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the solvent to record a baseline.

  • Rinse and fill the cuvette with the sample solution.

  • Scan the absorbance from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

  • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Circular Dichroism (CD) Spectroscopy

Sample Preparation:

  • Prepare a solution of this compound in a CD-transparent solvent (e.g., water, phosphate (B84403) buffer) at a known concentration.

  • The concentration should be adjusted to give a suitable signal, typically in the micromolar range.

Spectral Acquisition:

  • Use a CD spectropolarimeter.

  • Record a baseline spectrum of the solvent in the same cuvette.

  • Record the CD spectrum of the sample over the desired wavelength range (e.g., 200-320 nm).

  • Subtract the baseline from the sample spectrum.

  • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]).

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the spectroscopic characterization of this compound.

NMR_Workflow NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq 1H NMR Acquisition (Solvent Suppression) transfer->h1_acq c13_acq 13C NMR Acquisition (Proton Decoupled) transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate For 1H assign Assign Peaks baseline->assign integrate->assign

Caption: Workflow for NMR spectroscopic analysis of this compound.

MS_Workflow Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Interpretation stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute infuse Infuse/Inject Sample dilute->infuse ionize Electrospray Ionization (Positive Mode) infuse->ionize full_scan Acquire Full Scan MS ionize->full_scan msms Select Precursor & Acquire MS/MS (CID) full_scan->msms mol_ion Identify Molecular Ions ([M+H]+, [M+Na]+) full_scan->mol_ion frag Analyze Fragmentation Pattern msms->frag mol_ion->frag

Caption: Workflow for Mass Spectrometry analysis of this compound.

UV_CD_Workflow UV-Vis and CD Spectroscopy Workflow cluster_prep Sample Preparation cluster_uv UV-Vis Spectroscopy cluster_cd CD Spectroscopy stock Prepare Stock Solution (Known Concentration) dilute_uv Dilute for UV-Vis (Abs 0.1-1.0) stock->dilute_uv dilute_cd Dilute for CD stock->dilute_cd baseline_uv Record Solvent Baseline dilute_uv->baseline_uv baseline_cd Record Solvent Baseline dilute_cd->baseline_cd scan_uv Scan Sample Absorbance (200-400 nm) baseline_uv->scan_uv analyze_uv Determine λmax and ε scan_uv->analyze_uv scan_cd Scan Sample Ellipticity (200-320 nm) baseline_cd->scan_cd analyze_cd Calculate Molar Ellipticity [θ] scan_cd->analyze_cd

References

The Convergent Chemical Synthesis of 2'-O,4'-C-Methylenecytidine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the convergent chemical synthesis of 2'-O,4'-C-methylenecytidine analogues, commonly known as Locked Nucleic Acid (LNA) cytidine. These conformationally restricted nucleoside analogues are of significant interest to researchers, scientists, and drug development professionals due to their enhanced binding affinity and nuclease resistance, making them valuable building blocks for therapeutic oligonucleotides. This document details the synthetic pathway, experimental protocols, and quantitative data for the preparation of these important compounds.

Overview of the Convergent Synthetic Strategy

The convergent synthesis of this compound analogues involves the independent synthesis of a protected sugar moiety and a protected nucleobase, which are then coupled together. This approach allows for greater flexibility and efficiency compared to linear synthesis strategies. The key stages of the convergent synthesis are:

  • Synthesis of a Common Sugar Intermediate: A suitably protected pentofuranose (B7776049) derivative, serving as a versatile precursor, is synthesized from a readily available starting material like D-glucose.

  • Glycosylation: The protected sugar intermediate is coupled with a protected cytosine derivative using the Vorbrüggen glycosylation method.

  • Intramolecular Ring Closure: A key step to form the characteristic 2'-O,4'-C-methylene bridge that "locks" the conformation of the ribose ring.

  • Deprotection: Removal of all protecting groups to yield the final this compound analogue.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the convergent synthesis of this compound analogues.

Synthesis of the Common Sugar Intermediate: 1,2-di-O-acetyl-3-O-benzyl-4-C-methanesulfonoxymethyl-5-O-methanesulfonyl-D-erythro-pentofuranose

This protocol outlines the multi-step synthesis of the key sugar intermediate starting from D-glucose.

Step 1: Preparation of 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose

  • Procedure: Novozyme-435-catalyzed regioselective acetylation of one of the two diastereotopic hydroxymethyl functions in 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose has been utilized for the convergent synthesis of bicyclic nucleosides[1].

Step 2: Conversion to the Final Sugar Intermediate

  • Procedure: The resulting diol is then converted to the title compound through a series of protection and functional group manipulation steps. A detailed protocol can be adapted from the general methods described for the synthesis of similar sugar synthons[2]. The key transformations involve the introduction of mesyl groups at the 4'-C-methylene and 5'-hydroxyl positions and acetylation of the 1' and 2'-hydroxyl groups.

Glycosylation: Coupling of the Sugar Intermediate with N4-Acetylcytosine

This protocol describes the stereoselective coupling of the sugar intermediate with a protected cytosine base.

Step 1: Silylation of N4-Acetylcytosine

  • Procedure: N4-Acetylcytosine is silylated to enhance its solubility and nucleophilicity. To a suspension of N4-acetylcytosine in anhydrous acetonitrile, N,O-bis(trimethylsilyl)acetamide (BSA) is added. The mixture is heated at reflux until a clear solution is obtained, indicating the formation of the persilylated derivative. The solvent is then removed under reduced pressure.

Step 2: Vorbrüggen Glycosylation

  • Procedure: The dried silylated N4-acetylcytosine is redissolved in anhydrous acetonitrile. The sugar intermediate, 1,2-di-O-acetyl-3-O-benzyl-4-C-methanesulfonoxymethyl-5-O-methanesulfonyl-D-erythro-pentofuranose, is added, followed by a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The reaction is then quenched, and the product is purified by column chromatography[2].

Intramolecular Ring Closure to Form the 2'-O,4'-C-Methylene Bridge

This crucial step establishes the bicyclic structure of the LNA monomer.

  • Procedure: The product from the glycosylation step is treated with a base to induce intramolecular cyclization. For instance, the 4'-C-branched nucleoside derivative is treated with a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) at room temperature. The reaction proceeds via nucleophilic attack of the 2'-hydroxyl group on the 4'-C-methanesulfonoxymethyl group, displacing the mesylate and forming the 2'-O,4'-C-methylene bridge. The reaction progress is monitored by TLC, and upon completion, the product is isolated and purified by chromatography[2].

Deprotection of the Protected this compound

The final step involves the removal of all protecting groups to yield the target nucleoside analogue.

Step 1: Removal of the 5'-O-Mesyl and 3'-O-Benzyl Groups

  • Procedure: The 5'-O-mesyl group is displaced by nucleophilic substitution with sodium benzoate. Subsequent saponification of the resulting 5'-benzoate and catalytic removal of the 3'-O-benzyl group affords the partially deprotected LNA diol[2].

Step 2: Removal of the N4-Acetyl Group

Step 3: Final Purification

  • Procedure: The final deprotected this compound is purified by a suitable chromatographic method, such as reversed-phase HPLC, to yield the highly pure product.

Quantitative Data

The following tables summarize the quantitative data typically obtained during the synthesis of this compound analogues. The exact values may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Yields for the Synthesis of this compound Analogue

StepReactionTypical Yield (%)
1Synthesis of Sugar Intermediate60-70 (multi-step)
2Vorbrüggen Glycosylation70-85
3Intramolecular Ring Closure80-90
4Deprotection75-85 (multi-step)

Table 2: Spectroscopic Data for Key Intermediates and Final Product

Compound1H NMR (δ, ppm in CDCl3 or D2O)MS (m/z)
Sugar IntermediateCharacteristic signals for acetyl, benzyl, and mesyl protons.[M+Na]+
Glycosylated ProductAnomeric proton signal (H-1'), signals for sugar and base protons.[M+Na]+
Ring-Closed ProductUpfield shift of H-2' and characteristic coupling constants for the locked furanose ring.[M+Na]+
Final ProductAbsence of protecting group signals, characteristic signals for the nucleoside in D2O.[M+H]+

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathway and the overall experimental workflow.

Synthetic_Pathway D_Glucose D-Glucose Sugar_Intermediate Protected Sugar Intermediate D_Glucose->Sugar_Intermediate Multi-step synthesis Glycosylated_Product Glycosylated Product Sugar_Intermediate->Glycosylated_Product N4_Acetylcytosine N4-Acetylcytosine Silylated_Cytosine Silylated N4-Acetylcytosine N4_Acetylcytosine->Silylated_Cytosine Silylation Silylated_Cytosine->Glycosylated_Product Vorbrüggen Glycosylation Ring_Closed_Product Protected LNA Cytidine Glycosylated_Product->Ring_Closed_Product Intramolecular Ring Closure Final_Product This compound Ring_Closed_Product->Final_Product Deprotection

Caption: Convergent synthetic pathway for this compound.

Experimental_Workflow Start Start Synthesis_Sugar Synthesize Protected Sugar Intermediate Start->Synthesis_Sugar Synthesis_Base Prepare Silylated N4-Acetylcytosine Start->Synthesis_Base Coupling Vorbrüggen Glycosylation Synthesis_Sugar->Coupling Synthesis_Base->Coupling Purification1 Column Chromatography Coupling->Purification1 Ring_Closure Intramolecular Ring Closure Purification1->Ring_Closure Purification2 Column Chromatography Ring_Closure->Purification2 Deprotection Multi-step Deprotection Purification2->Deprotection Purification3 HPLC Purification Deprotection->Purification3 Characterization Spectroscopic Analysis (NMR, MS) Purification3->Characterization End Final Product Characterization->End

Caption: Overall experimental workflow for the synthesis.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 2'-O,4'-C-Methylenecytidine into RNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-O,4'-C-Methylenecytidine, a prominent member of the Locked Nucleic Acid (LNA) family of nucleotide analogues, represents a significant advancement in RNA biotechnology and therapeutics.[1] This modified nucleoside features a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar, locking the furanose ring into a rigid N-type (C3'-endo) conformation.[2][3] This structural constraint pre-organizes the sugar phosphate (B84403) backbone for helical formation, leading to several advantageous properties upon incorporation into RNA oligonucleotides.

The primary benefits of incorporating LNA-C include unprecedented thermal stability when hybridized with complementary RNA or DNA strands, enhanced target binding affinity, and remarkable resistance to nuclease degradation.[1][4][5] These features make LNA-C an invaluable tool for a wide range of applications, including the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and high-affinity diagnostic probes.[4][6] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the synthesis and characterization of RNA oligonucleotides containing LNA-C.

Key Applications

The unique properties of LNA-C make it a superior building block for RNA-based tools and therapeutics.

  • Antisense Oligonucleotides (ASOs): LNA-modified ASOs, often designed as "gapmers," exhibit high binding affinity and stability.[7] This allows for potent and specific modulation of gene expression by recruiting RNase H to cleave the target mRNA, without the need for transfection reagents in some applications.[6][7]

  • Therapeutic RNA Agents: The enhanced nuclease resistance and binding affinity conferred by LNA modifications are critical for the development of robust RNA-based drugs with improved pharmacokinetic profiles.[4][5]

  • Diagnostic Probes: LNA-containing probes provide significantly improved specificity and sensitivity in nucleic acid diagnostics. The increased thermal stability allows for the use of shorter probes and more stringent hybridization conditions, enhancing the discrimination of single-nucleotide polymorphisms (SNPs).[5][8]

  • RNA Interference (siRNA): Incorporating LNA nucleotides into siRNA duplexes can increase their metabolic stability and reduce off-target effects, leading to more potent and durable gene silencing activity.

Data Presentation: Enhanced Hybridization Affinity

The incorporation of LNA-C into RNA oligonucleotides dramatically increases the thermal stability of duplexes formed with complementary RNA and DNA strands. This is quantified by the change in melting temperature (ΔTm).

Duplex Type Modification Increase in Melting Temp. (ΔTm) per Modification Reference
LNA-RNASingle LNA-C incorporation+2 to +10 °C[9]
LNA-DNASingle LNA-C incorporation+1 to +8 °C[9]
LNA-RNAC5-functionalized LNAUp to +13 °C[10]
2'-O-Methyl RNA-RNASingle 2'-O-Methyl-C incorporation+1 to +2 °C[4]

Experimental Protocols

Protocol 1: Synthesis of this compound (LNA-C) Phosphoramidite (B1245037)

The synthesis of the LNA-C phosphoramidite building block is a prerequisite for its incorporation into RNA oligonucleotides via automated solid-phase synthesis. The process involves a multi-step chemical synthesis to protect reactive groups and activate the 3'-hydroxyl for coupling.

Materials:

  • LNA-C nucleoside

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • Anhydrous Pyridine (B92270)

  • Benzoyl chloride (Bz-Cl) or other suitable protecting group for the N4-amino group

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) Gel for chromatography

Procedure:

  • 5'-Hydroxyl Protection: Dissolve the LNA-C nucleoside in anhydrous pyridine. Add DMTr-Cl in portions and stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with methanol, evaporate the solvent, and purify the DMTr-protected LNA-C by silica gel chromatography.

  • N4-Amino Protection: Dissolve the 5'-O-DMTr-LNA-C in pyridine and cool to 0°C. Slowly add benzoyl chloride and allow the reaction to proceed to completion. Purify the fully protected nucleoside by silica gel chromatography.

  • 3'-Phosphitylation: Dissolve the protected nucleoside in anhydrous DCM. Add DIPEA, followed by 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir under an inert atmosphere (e.g., Argon) at room temperature.[4] The reaction progress should be monitored by TLC or HPLC.

  • Purification and Handling: Once the reaction is complete, purify the final LNA-C phosphoramidite product using silica gel chromatography under anhydrous conditions. The final product should be co-evaporated with anhydrous acetonitrile, dried under high vacuum, and stored under an inert atmosphere at -20°C.[4][11]

Protocol 2: Automated Solid-Phase Synthesis of LNA-C Modified RNA Oligonucleotides

This protocol outlines the incorporation of the LNA-C phosphoramidite into a growing RNA chain on a solid support using an automated DNA/RNA synthesizer. The synthesis follows the standard phosphoramidite chemistry cycle.

Materials:

  • DNA/RNA Synthesizer

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside attached

  • LNA-C phosphoramidite and standard A, G, C, U RNA phosphoramidites (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole, 0.25 M)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)

  • Capping solution (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Anhydrous Acetonitrile

Procedure (Single Synthesis Cycle):

  • Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide bound to the solid support is removed by treating it with the deblocking solution. The column is then washed thoroughly with anhydrous acetonitrile.

  • Coupling: The LNA-C phosphoramidite is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 10-15 minutes) may be required for modified phosphoramidites to ensure high coupling efficiency.[4]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the formation of deletion mutations in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.

G cluster_cycle Solid-Phase Synthesis Cycle start Start with 5'-DMTr Protected Chain on Support deblock Step 1: Deblocking (Remove 5'-DMTr) start->deblock couple Step 2: Coupling (Add LNA-C Phosphoramidite) deblock->couple cap Step 3: Capping (Block Unreacted Chains) couple->cap oxidize Step 4: Oxidation (Stabilize Backbone) cap->oxidize end_cycle Chain Extended by One LNA-C Nucleotide oxidize->end_cycle end_cycle->deblock Repeat for Next Nucleotide

Caption: Workflow of the solid-phase synthesis cycle for incorporating an LNA-C monomer.
Protocol 3: Cleavage, Deprotection, and Purification

After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

Materials:

  • Ammonium hydroxide/methylamine mixture (AMA) or other suitable deprotection solution

  • N-methyl-2-pyrrolidinone (NMP)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Desalting cartridges or ethanol (B145695) for precipitation

  • HPLC system (ion-exchange or reverse-phase)

Procedure:

  • Cleavage and Base Deprotection: Transfer the CPG support to a screw-cap vial. Add a mixture of AMA and incubate at 65°C for 30-60 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.[11]

  • 2'-Hydroxyl Deprotection: After cooling, evaporate the AMA solution. To remove the 2'-O-TBDMS protecting groups from the standard RNA monomers, resuspend the pellet in a solution such as TEA·3HF in NMP/DMSO and incubate as required.

  • Desalting: Quench the deprotection reaction and desalt the crude oligonucleotide solution using either ethanol precipitation or a desalting cartridge to remove salts and small molecules.[4]

  • Purification: Purify the full-length LNA-C modified oligonucleotide from shorter failure sequences using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Final Processing: Desalt the purified oligonucleotide and quantify the yield using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (A260). Confirm the identity and purity of the final product by mass spectrometry.

Protocol 4: Characterization by Thermal Denaturation Analysis

This protocol is used to determine the melting temperature (Tm) of a duplex containing an LNA-C modified RNA strand, providing a quantitative measure of its thermal stability.

Materials:

  • UV-Vis spectrophotometer with a temperature controller (peltier)

  • Purified LNA-C modified oligonucleotide and its complementary DNA or RNA strand

  • Melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)

  • Micro-cuvettes

Procedure:

  • Sample Preparation: Anneal the LNA-C modified oligonucleotide with its complementary strand in the melting buffer by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to form the duplex. Prepare samples at a known concentration (e.g., 2-4 µM).

  • Data Acquisition: Place the cuvette in the spectrophotometer. Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5 or 1.0 °C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).

  • Data Analysis: Plot the absorbance as a function of temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by calculating the first derivative of the melting curve; the peak of the derivative corresponds to the Tm.

  • Comparison: Compare the Tm of the LNA-C modified duplex to an identical duplex made with unmodified RNA to calculate the ΔTm and quantify the stabilizing effect of the LNA-C incorporation.

G cluster_aso Antisense (ASO) Mechanism with LNA ASO LNA-Modified Antisense Oligo (ASO) Duplex ASO:mRNA Hybrid Duplex ASO->Duplex mRNA Target mRNA mRNA->Duplex RNaseH RNase H Duplex->RNaseH Recruitment Cleavage mRNA Cleavage & Degradation RNaseH->Cleavage Catalysis NoProtein Inhibition of Protein Translation Cleavage->NoProtein

Caption: Mechanism of gene silencing by an LNA-modified antisense oligonucleotide (ASO).

References

Solid-Phase Synthesis of 2'-O,4'-C-Methylenecytidine Phosphoramidite: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase synthesis of 2'-O,4'-C-methylenecytidine phosphoramidite (B1245037), a key building block for the production of bridged nucleic acid (BNA) oligonucleotides. BNA analogs, including this compound, offer enhanced binding affinity to complementary RNA and DNA strands, improved nuclease resistance, and potent antisense and antigene properties. This application note details the chemoenzymatic synthesis of the nucleoside, its subsequent protection, phosphitylation, and its application in automated solid-phase oligonucleotide synthesis. The provided protocols are intended to equip researchers with the necessary information to successfully synthesize and utilize this valuable modified nucleotide.

Introduction

Bridged nucleic acids (BNAs) are a class of synthetic oligonucleotide analogs that contain a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge locks the sugar moiety into a C3'-endo (North-type) conformation, which is structurally similar to the sugar puckering found in A-form nucleic acids like RNA. This pre-organization of the sugar conformation leads to a significant increase in the binding affinity of BNA oligonucleotides to their complementary RNA and DNA targets. This compound is a crucial BNA monomer that allows for the incorporation of a modified cytidine (B196190) base into synthetic oligonucleotides, imparting these beneficial properties. The solid-phase synthesis of oligonucleotides containing this compound relies on the efficient preparation of its phosphoramidite derivative.

Synthesis Pathway Overview

The synthesis of this compound phosphoramidite can be conceptually divided into three main stages:

  • Synthesis of the this compound Nucleoside: This is achieved through a chemoenzymatic convergent approach, starting from a suitably protected ribofuranose derivative.

  • Protection of the Nucleoside: The synthesized nucleoside undergoes a series of protection steps to mask the reactive functional groups that are not involved in the subsequent phosphitylation and oligonucleotide synthesis reactions. This includes the protection of the exocyclic amine of the cytosine base and the 5'-hydroxyl group of the sugar.

  • Phosphitylation: The final step involves the introduction of the phosphoramidite moiety at the 3'-hydroxyl position, rendering the molecule ready for use in automated solid-phase oligonucleotide synthesizers.

Experimental Protocols

Stage 1: Synthesis of this compound Nucleoside

This stage follows a chemoenzymatic convergent synthesis approach. A key starting material is 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose, which undergoes regioselective acetylation catalyzed by Novozyme-435 lipase (B570770) to introduce the necessary stereochemistry for the subsequent cyclization and introduction of the cytosine base.

Materials and Reagents:

ReagentSupplierGrade
3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranoseVariesSynthesis Grade
Novozyme-435 (immobilized Candida antarctica lipase B)Sigma-Aldrich---
Vinyl acetate (B1210297)Sigma-AldrichReagent Grade
N,O-Bis(trimethylsilyl)acetamide (BSA)Sigma-AldrichSynthesis Grade
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)Sigma-AldrichSynthesis Grade
N4-BenzoylcytosineVariesSynthesis Grade
Dichloromethane (B109758) (DCM), anhydrousVariesAnhydrous
Acetonitrile (B52724) (MeCN), anhydrousVariesAnhydrous
Methanol (MeOH)VariesACS Grade
Sodium methoxide (B1231860) solution in methanolSigma-Aldrich0.5 M
Dowex 50WX8 resin (H+ form)Sigma-Aldrich100-200 mesh

Protocol:

  • Enzymatic Acetylation: To a solution of 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose in an appropriate organic solvent, add Novozyme-435 and vinyl acetate. The reaction is stirred at room temperature until the desired level of mono-acetylation is achieved, as monitored by Thin Layer Chromatography (TLC).

  • Purification: The enzyme is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.

  • Glycosylation: The purified mono-acetylated sugar is subjected to Vorbrüggen glycosylation. The sugar is silylated with BSA and then coupled with N4-benzoylcytosine in the presence of a Lewis acid catalyst such as TMSOTf in anhydrous acetonitrile.

  • Deprotection: The resulting protected nucleoside is deprotected to yield this compound. This typically involves a two-step process: removal of the benzyl (B1604629) and acetyl groups followed by removal of the isopropylidene group. For example, deacetylation can be achieved with sodium methoxide in methanol, followed by neutralization with an acidic resin like Dowex 50WX8. Subsequent debenzylation and removal of the isopropylidene group can be achieved under appropriate conditions to yield the final nucleoside.

  • Purification: The final nucleoside is purified by column chromatography.

Stage 2: Protection of this compound

Materials and Reagents:

ReagentSupplierGrade
This compoundSynthesized---
Benzoic anhydride (B1165640)Sigma-AldrichReagent Grade
4,4'-Dimethoxytrityl chloride (DMT-Cl)Sigma-AldrichReagent Grade
Pyridine (B92270), anhydrousVariesAnhydrous
Dichloromethane (DCM), anhydrousVariesAnhydrous
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichReagent Grade
Saturated aqueous sodium bicarbonate solutionVaries---
BrineVaries---
Anhydrous sodium sulfateVariesACS Grade

Protocol:

  • N-Benzoylation:

    • Dissolve this compound in anhydrous pyridine.

    • Add benzoic anhydride in portions at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the N-benzoyl-2'-O,4'-C-methylenecytidine by silica gel column chromatography.

  • 5'-O-DMT Protection:

    • Co-evaporate the purified N-benzoyl-2'-O,4'-C-methylenecytidine with anhydrous pyridine.

    • Dissolve the residue in anhydrous pyridine and add DMT-Cl.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with methanol.

    • Partition the mixture between dichloromethane and saturated aqueous sodium bicarbonate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting N-benzoyl-5'-O-DMT-2'-O,4'-C-methylenecytidine by silica gel column chromatography.

Stage 3: Phosphitylation

Materials and Reagents:

ReagentSupplierGrade
N-benzoyl-5'-O-DMT-2'-O,4'-C-methylenecytidineSynthesized---
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeSigma-AldrichReagent Grade
N,N-Diisopropylethylamine (DIPEA), anhydrousVariesAnhydrous
Dichloromethane (DCM), anhydrousVariesAnhydrous
Ethyl acetateVariesACS Grade
HexaneVariesACS Grade
Triethylamine (B128534)Sigma-AldrichReagent Grade

Protocol:

  • Reaction Setup:

    • Dissolve N-benzoyl-5'-O-DMT-2'-O,4'-C-methylenecytidine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

    • Add anhydrous DIPEA to the solution.

    • Cool the mixture to 0°C.

  • Phosphitylating Agent Addition:

    • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the cooled solution.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for a specified time (typically 1-2 hours), monitoring the progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, typically using a gradient of hexane/ethyl acetate containing a small amount of triethylamine to prevent hydrolysis of the phosphoramidite.

  • Characterization and Storage:

    • The purified this compound phosphoramidite should be characterized by ¹H and ³¹P NMR spectroscopy and mass spectrometry.

    • Store the final product under an inert atmosphere at -20°C.

Application in Solid-Phase Oligonucleotide Synthesis

The synthesized this compound phosphoramidite is used in standard automated solid-phase oligonucleotide synthesis protocols. The general cycle of detritylation, coupling, capping, and oxidation is followed.

Key Parameters for Solid-Phase Synthesis:

ParameterTypical Value for Modified Phosphoramidites
Coupling Time 5 - 15 minutes
Activator 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCI)
Coupling Efficiency > 98% (as determined by trityl cation monitoring)

Protocol for Solid-Phase Synthesis:

  • Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M) and install it on an automated DNA/RNA synthesizer.

  • Synthesis Cycle:

    • Detritylation: The 5'-DMT protecting group of the support-bound nucleoside is removed using a solution of dichloroacetic acid or trichloroacetic acid in dichloromethane.

    • Coupling: The this compound phosphoramidite is activated with an appropriate activator and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time compared to standard DNA phosphoramidites is generally recommended to ensure high coupling efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation using a mixture of acetic anhydride and N-methylimidazole.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

  • Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (benzoyl on the cytosine base and cyanoethyl on the phosphate backbone) are removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.

  • Purification: The crude oligonucleotide is purified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Data Presentation

Table 1: Summary of Expected Yields for Synthesis of this compound Phosphoramidite

Synthesis StepStarting MaterialProductExpected Yield (%)
Chemoenzymatic Synthesis of NucleosideProtected Ribofuranose DerivativeThis compound40 - 60
N-BenzoylationThis compoundN-Benzoyl-2'-O,4'-C-Methylenecytidine85 - 95
5'-O-DMT ProtectionN-Benzoyl-2'-O,4'-C-MethylenecytidineN-Benzoyl-5'-O-DMT-2'-O,4'-C-Methylenecytidine80 - 90
3'-PhosphitylationN-Benzoyl-5'-O-DMT-2'-O,4'-C-MethylenecytidineThis compound Phosphoramidite80 - 95

Table 2: Typical Parameters for Solid-Phase Synthesis using this compound Phosphoramidite

ParameterRecommended Condition
Phosphoramidite Concentration 0.1 M in anhydrous acetonitrile
Activator 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile
Coupling Time 10 minutes
Expected Coupling Efficiency > 98%

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the successful synthesis of this compound phosphoramidite and its incorporation into synthetic oligonucleotides. The use of this modified phosphoramidite enables the production of BNA-containing oligonucleotides with superior biophysical and therapeutic properties. The detailed methodologies and tabulated data serve as a valuable resource for researchers in the fields of nucleic acid chemistry, drug discovery, and molecular biology. Careful execution of these protocols should lead to high yields of the desired phosphoramidite and efficient incorporation into oligonucleotides, facilitating the advancement of BNA-based technologies.

Application of 2'-O,4'-C-Methylenecytidine in siRNA Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) have emerged as a powerful class of therapeutics capable of silencing disease-causing genes with high specificity. However, the clinical translation of unmodified siRNAs is hampered by their rapid degradation by nucleases in biological fluids and potential off-target effects.[1][2][3] Chemical modifications of the siRNA duplex are crucial to overcome these limitations.[3][4] One of the most promising modifications is the incorporation of 2'-O,4'-C-methylenecytidine, a bridged nucleic acid (BNA) analogue also known as Locked Nucleic Acid (LNA).[5][6][7][8] This modification locks the ribose sugar in an A-form helical structure, characteristic of RNA, which confers remarkable properties to the siRNA molecule.[5]

These application notes provide a comprehensive overview of the use of this compound (LNA-cytidine) in siRNA therapeutics, including its impact on stability, efficacy, and specificity. Detailed protocols for key experiments are provided to guide researchers in the evaluation of LNA-modified siRNAs.

Key Advantages of this compound (LNA) Modification in siRNA

Incorporating LNA modifications into siRNA duplexes offers several significant advantages for therapeutic applications:

  • Enhanced Nuclease Resistance and Serum Stability: LNA modifications dramatically increase the resistance of siRNAs to degradation by nucleases present in serum and tissues.[5][6][7][8][9][10] This extended half-life is a critical requirement for in vivo applications, allowing for sustained gene silencing effects.[5][6][7][8]

  • Increased Thermal Stability: The rigid, locked conformation of the LNA monomer significantly increases the melting temperature (Tm) of the siRNA duplex, indicating enhanced thermal stability.[5][10]

  • Improved On-Target Potency: In certain contexts, LNA-modified siRNAs have demonstrated improved efficiency in silencing target RNA motifs compared to their unmodified counterparts.[5][6][7][8]

  • Reduction of Off-Target Effects: Strategic placement of LNA modifications can reduce unintended gene silencing.[5][6][7][8][11] Modifications in the seed region of the guide strand can mitigate miRNA-like off-target effects, while modifications in the passenger strand can reduce its unintended activity.[11][12]

  • Compatibility with the RNAi Machinery: Despite their modified nature, LNA-containing siRNAs are generally well-tolerated by the RNA-induced silencing complex (RISC), the cellular machinery responsible for RNA interference.[5][6][7][8]

Data Presentation: Performance of LNA-Modified siRNAs

The following tables summarize quantitative data from various studies, highlighting the benefits of LNA modification.

Table 1: Serum Stability of LNA-Modified siRNA
siRNA Type Time to Degradation in Serum
Unmodified siRNADegraded within 1-6 hours[5][9]
LNA-modified siRNA (siLNA)Significant amount present after 13-48 hours[9][13]
Table 2: Thermal Stability of LNA-Modified siRNA
siRNA Type Melting Temperature (Tm)
Unmodified siRNA (siRNA1)70.5°C[5]
LNA-modified siRNA (siLNA5 - 3' end modifications)69.7°C[5]
LNA-modified siRNA (siLNA7 - additional sense strand modifications)>90°C[5]
Table 3: Gene Silencing Efficacy of LNA-Modified siRNA
Target Gene/Condition Observation
SARS-CoVLNA-modified siRNAs showed improved efficiency over unmodified siRNA on certain RNA motifs.[5][6][7][8]
Apolipoprotein B (apoB)Administration of a 2',4'-BNA/LNA-modified siRNA resulted in sustained reductions in serum total cholesterol and apoB mRNA in the liver.[14]
General Gene TargetsThermally stable siRNAs with 2',4'-BNA modifications were capable of suppressing gene expression equal to that of natural siRNA.[10]
Table 4: Impact of LNA Modification on Off-Target Effects
Modification Strategy Outcome
LNA modification at the 5' end of the sense strandFavors incorporation of the antisense strand into RISC, reducing sequence-related off-target effects.[13]
LNA modifications in the seed region (positions 2-8) of the guide strandSignificantly reduced seed-matched off-target effects.[12]
End-modified siGFP (LNA)Resulted in only 7 differentially regulated genes compared to 93 with unmodified siGFP.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound (LNA) Modified Oligonucleotides

LNA-modified oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry. The process involves the sequential addition of nucleotide monomers, including the desired LNA-cytidine phosphoramidite, to a solid support.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Standard DNA and RNA phosphoramidites (A, G, C, U)

  • This compound (LNA-C) phosphoramidite

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

  • Purification cartridges or HPLC system

Procedure:

  • Solid Support Preparation: Start with a CPG solid support functionalized with the first nucleoside of the desired sequence.

  • Synthesis Cycle (repeated for each monomer):

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using the deblocking solution.

    • Coupling: Activate the phosphoramidite of the next nucleotide (standard or LNA-C) with the activator solution and couple it to the 5'-hydroxyl group of the growing chain.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Chain Elongation: Repeat the synthesis cycle until the desired sequence is assembled.

  • Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove the remaining protecting groups from the bases and phosphate backbone using the cleavage and deprotection solution.

  • Purification: Purify the full-length LNA-modified oligonucleotide using reverse-phase or ion-exchange high-performance liquid chromatography (HPLC) or cartridge purification to remove truncated sequences and other impurities.

  • Analysis: Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or capillary electrophoresis.

Protocol 2: In Vitro Serum Stability Assay

This protocol assesses the resistance of LNA-modified siRNAs to nuclease degradation in serum.

Materials:

  • LNA-modified siRNA and unmodified control siRNA

  • Fetal bovine serum (FBS) or human serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining solution (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • siRNA Preparation: Dilute the LNA-modified and unmodified siRNAs to a final concentration of 1-5 µM in PBS.

  • Incubation: Mix the siRNAs with 80-90% serum to the desired final concentration. Incubate the mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the reaction mixtures.

  • Reaction Quenching: Immediately stop the degradation by adding a loading buffer containing a denaturing agent (e.g., formamide) and a chelating agent (e.g., EDTA).

  • PAGE Analysis: Load the samples onto a denaturing polyacrylamide gel.

  • Visualization: After electrophoresis, stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system.

  • Analysis: Compare the integrity of the LNA-modified siRNA bands to the unmodified control at different time points. The persistence of the full-length band indicates stability.

Protocol 3: Gene Silencing Assay using Quantitative Real-Time PCR (qPCR)

This protocol measures the knockdown of a target gene's mRNA levels following transfection with LNA-modified siRNA.

Materials:

  • Mammalian cell line expressing the target gene

  • Cell culture medium and supplements

  • LNA-modified siRNA, unmodified siRNA (positive control), and a non-targeting siRNA (negative control)

  • Transfection reagent (e.g., lipofectamine)

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for the desired period (typically 24-72 hours).

  • RNA Isolation: Lyse the cells and isolate total RNA using an RNA isolation kit.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions containing the cDNA, qPCR master mix, and primers for the target and housekeeping genes.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control-treated cells.

Visualizations

RNA Interference (RNAi) Pathway

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA LNA-modified siRNA Duplex Dicer Dicer siRNA->Dicer Processing (if long dsRNA) RISC_loading RISC Loading Complex (RLC) siRNA->RISC_loading Enters pathway Dicer->RISC_loading RISC Active RISC (with Guide Strand) RISC_loading->RISC Passenger Strand Ejection Cleavage mRNA Cleavage RISC->Cleavage Target Recognition & Binding mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: The RNA interference pathway initiated by an LNA-modified siRNA duplex.

Experimental Workflow for Evaluating LNA-siRNA Efficacy

Experimental_Workflow Design 1. LNA-siRNA Design & Synthesis Stability 2. In Vitro Stability Assay (Serum) Design->Stability Transfection 3. Cell Culture & Transfection Design->Transfection Conclusion 6. Conclusion on Efficacy & Specificity Stability->Conclusion Analysis 4. Gene Expression Analysis Transfection->Analysis qPCR qPCR (mRNA levels) Analysis->qPCR Western Western Blot (Protein levels) Analysis->Western OffTarget 5. Off-Target Effect Analysis (Optional) Analysis->OffTarget qPCR->Conclusion Western->Conclusion Microarray Microarray/RNA-seq OffTarget->Microarray Microarray->Conclusion

References

Application Notes and Protocols for 2'-O,4'-C-Methylenecytidine (LNA®-C) Modified Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of oligonucleotide probes modified with 2'-O,4'-C-methylenecytidine, a type of Locked Nucleic Acid (LNA). The inclusion of LNA-C monomers significantly enhances the performance of oligonucleotide probes in a variety of molecular biology and diagnostic applications.

Introduction to this compound (LNA®)

This compound is a conformationally locked nucleotide analog where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint pre-organizes the sugar into a rigid C3'-endo conformation, which is optimal for Watson-Crick base pairing. Consequently, oligonucleotides containing LNA modifications exhibit significantly increased thermal stability when hybridized to complementary DNA and RNA targets.[1] This enhanced binding affinity allows for the use of shorter probes with higher specificity and improved mismatch discrimination.

Key Advantages of LNA® Modified Probes:

  • Increased Thermal Stability (Tm): Each LNA modification can increase the melting temperature (Tm) of a probe by 2-8°C, allowing for more stringent hybridization conditions.[]

  • Enhanced Nuclease Resistance: The modified backbone provides significant protection against degradation by various nucleases, increasing the in vivo and in vitro stability of the probes.[3][4][5][6]

  • Improved Specificity and Mismatch Discrimination: The high binding affinity allows for the design of shorter probes, which are more sensitive to single nucleotide mismatches.

  • Greater Target Affinity: LNA-modified oligonucleotides show a higher affinity for their complementary sequences compared to traditional DNA or RNA probes.[7]

Synthesis of LNA®-C Modified Oligonucleotide Probes

The incorporation of this compound into oligonucleotide probes is achieved through automated solid-phase phosphoramidite (B1245037) chemistry, a well-established method for nucleic acid synthesis.[8][9] LNA-C phosphoramidites are commercially available and can be used with standard DNA synthesizers with minor modifications to the synthesis cycle.[10][11]

General Synthesis Workflow

The synthesis of LNA®-C modified probes follows the standard cycle of detritylation, coupling, capping, and oxidation. However, due to the steric hindrance of the LNA monomer, the coupling time is typically extended to ensure efficient incorporation.

Synthesis_Workflow cluster_synthesis_cycle Oligonucleotide Synthesis Cycle start Start with Solid Support (e.g., CPG with first nucleoside) deblock 1. Deblocking (Detritylation) Remove 5'-DMT protecting group start->deblock coupling 2. Coupling Add LNA-C Phosphoramidite (Extended coupling time) deblock->coupling capping 3. Capping Block unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation Stabilize phosphite (B83602) triester linkage capping->oxidation next_cycle Repeat for next nucleotide oxidation->next_cycle next_cycle->deblock More nucleotides to add cleavage Cleavage from Support & Deprotection next_cycle->cleavage Synthesis complete purification Purification (e.g., HPLC) cleavage->purification final_product Final LNA-C Modified Probe purification->final_product

Caption: Automated solid-phase synthesis cycle for LNA®-C modified probes.

Experimental Protocols

Protocol 1: Automated Synthesis of LNA®-C Modified Oligonucleotides

This protocol outlines the general steps for incorporating LNA-C phosphoramidites into an oligonucleotide sequence using an automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • LNA-C phosphoramidite (and other required DNA/RNA phosphoramidites)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizer solution (Iodine solution)

  • Capping solutions (Cap A and Cap B)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Acetonitrile (synthesis grade)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Controlled Pore Glass (CPG) solid support

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the positions for LNA-C incorporation.

  • Modified Synthesis Cycle:

    • Coupling Step: For LNA-C phosphoramidite, increase the coupling time to 5-15 minutes, in contrast to the typical 20-30 seconds for standard DNA phosphoramidites.[8] This ensures high coupling efficiency.

    • Other Steps: The detritylation, capping, and oxidation steps generally do not require significant modification. However, a prolonged oxidation step may be beneficial.[11]

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups according to the manufacturer's instructions for the specific phosphoramidites and solid support used. This is typically achieved by incubation in concentrated ammonium hydroxide.

  • Purification: Purify the full-length LNA-C modified oligonucleotide from shorter, failed sequences using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: In Situ Hybridization (ISH) with LNA®-C Modified Probes

This protocol provides a general guideline for performing ISH to detect specific RNA targets in fixed cells or tissues.

Materials:

  • LNA-C modified probe (e.g., 5'-labeled with a fluorophore like DIG)

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections or fixed cells on slides

  • Hybridization buffer (e.g., 50% formamide, 5x SSC, 50 µg/mL heparin, 0.1% Tween-20)

  • Stringency wash buffers (e.g., 2x SSC, 1x SSC, 0.2x SSC)

  • Proteinase K

  • Anti-fluorophore antibody conjugated to an enzyme (e.g., anti-DIG-AP)

  • Chromogenic substrate (e.g., NBT/BCIP)

  • Mounting medium

Procedure:

  • Sample Preparation: Deparaffinize and rehydrate FFPE tissue sections. For fixed cells, permeabilize with a detergent solution.

  • Pre-hybridization:

    • Treat samples with Proteinase K to improve probe accessibility. The concentration and incubation time (e.g., 15 µg/mL for 30 minutes) should be optimized.[12]

    • Wash with PBS.

  • Hybridization:

    • Dilute the LNA-C probe to the desired concentration (e.g., 5-60 nM) in hybridization buffer.[12][13]

    • Apply the hybridization solution to the sample, cover with a coverslip, and seal.

    • Denature the sample and probe by incubating at a high temperature (e.g., 90°C for 3 minutes).[12]

    • Hybridize overnight at a temperature calculated based on the probe's Tm. A general guideline is to use a hybridization temperature 20-30°C below the calculated RNA Tm.[14]

  • Stringency Washes:

    • Remove the hybridization solution.

    • Perform a series of washes with decreasing salt concentrations (e.g., 5 minutes each in 5x, 1x, and 0.2x SSC) at the hybridization temperature to remove non-specifically bound probes.[12]

  • Detection:

    • Block non-specific antibody binding.

    • Incubate with an enzyme-conjugated antibody specific for the probe's label.

    • Wash to remove unbound antibody.

    • Add the chromogenic substrate and incubate until the desired signal intensity is reached.

  • Imaging: Mount the slides and visualize using a microscope.

ISH_Workflow cluster_ish In Situ Hybridization (ISH) Workflow prep Sample Preparation (Deparaffinization, Rehydration) prehyb Pre-hybridization (Proteinase K treatment) prep->prehyb hyb Hybridization (LNA-C Probe Incubation) prehyb->hyb wash Stringency Washes (Remove non-specific binding) hyb->wash detection Immunodetection (Antibody & Substrate) wash->detection imaging Microscopy & Analysis detection->imaging

Caption: General workflow for in situ hybridization using LNA®-C modified probes.

Data Presentation

The incorporation of LNA-C into oligonucleotide probes has a predictable and significant impact on their biophysical properties. The following tables summarize key quantitative data.

Table 1: Impact of LNA® Modifications on Probe Melting Temperature (Tm)
Modification TypeTargetTm Increase per LNA Monomer (°C)Reference(s)
LNADNA/RNA2 - 8[]
LNADNA~2 - 4[15]
2'-O-Methyl RNARNA~1.3[16]
2'-O-Methyl RNADNAVariable[17]
Table 2: Nuclease Resistance of LNA® Modified Oligonucleotides
LNA Position in PrimerNucleaseHalf-life (t1/2)ObservationReference(s)
Unmodified DNAPfu DNA Polymerase Exonuclease~0.10 - 0.36 hRapid degradation[18]
LNA at 3'-terminus (L-1)Pfu DNA Polymerase Exonuclease17.3 hPartial protection[18]
LNA at 3'-terminus (L-1)Vent DNA Polymerase Exonuclease16.9 hPartial protection[18]
LNA at penultimate 3' position (L-2)Pfu/Vent DNA Polymerase ExonucleaseNot specifiedEssentially complete resistance[18]

Design Guidelines for LNA®-C Modified Probes

Proper design is crucial for the successful application of LNA-C modified probes.

Design_Guidelines cluster_design LNA Probe Design Considerations guidelines Key Design Principles gc_content GC Content: 30-60% guidelines->gc_content lna_stretches Avoid >4 consecutive LNAs guidelines->lna_stretches g_stretches Avoid >3 consecutive Gs guidelines->g_stretches self_comp Check for self-complementarity and cross-hybridization guidelines->self_comp snp_pos For SNP detection, place LNA at the mismatch position guidelines->snp_pos tm_adjust Adjust LNA content to normalize Tm guidelines->tm_adjust

Caption: Logical relationships in LNA®-C modified probe design.

General Recommendations:

  • LNA Placement: Introduce LNA bases at positions where increased specificity is required, such as at the site of a single nucleotide polymorphism (SNP).[15]

  • Number of LNAs: For probes, 4-6 LNA substitutions are often sufficient to achieve a desirable Tm.[15] For primers (e.g., an 18-mer), a maximum of 8 LNA bases is a typical guideline.[15]

  • Avoid LNA Self-Complementarity: Due to the high affinity of LNA for other LNA residues, it is critical to avoid designs that could lead to self-dimerization or hairpin formation.[19]

  • GC Content: Maintain a GC content between 30% and 60%.[15][19]

  • G Stretches: Avoid stretches of more than three G's to prevent the formation of G-quadruplexes.[15]

  • Tm Normalization: The LNA content can be varied to normalize the Tm of different probes, which is particularly useful in multiplex assays and on microarrays.[19]

By following these guidelines and protocols, researchers can effectively leverage the unique properties of this compound to develop highly sensitive, specific, and robust probes for a wide range of research, diagnostic, and therapeutic applications.

References

Application Notes and Protocols: 2'-O,4'-C-Methylenecytidine for Aptamer Development and Selection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aptamers, short single-stranded oligonucleotides, are gaining prominence as therapeutic and diagnostic agents due to their high specificity and affinity for a wide range of targets.[1][2] However, their clinical application can be limited by susceptibility to nuclease degradation.[3][4] Chemical modifications, such as the incorporation of 2'-O,4'-C-methylenecytidine, also known as Locked Nucleic Acid (LNA), offer a powerful strategy to overcome this limitation.[3][5] LNA is a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the conformation into an N-type sugar pucker.[6][7] This pre-organized structure enhances the binding affinity and thermal stability of the resulting aptamers.[5][8][9]

These application notes provide a comprehensive overview of the use of this compound (LNA-C) in aptamer development, including its impact on aptamer properties and detailed protocols for the selection of LNA-modified aptamers using Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

Advantages of LNA-C Modification in Aptamers

The incorporation of LNA-C into aptamers confers several advantageous properties:

  • Enhanced Nuclease Resistance: The locked ribose conformation provides steric hindrance to nucleases, significantly increasing the in vivo stability and plasma half-life of the aptamer.[4][10][11] LNA-modified aptamers have shown minimal degradation in human plasma over extended periods.[3]

  • Increased Thermal Stability: The rigid structure of LNA-C enhances the melting temperature (Tm) of duplexes, contributing to a more stable three-dimensional aptamer structure.[5][12] This conformational stability can be crucial for maintaining high binding affinity under physiological conditions.

  • Improved Binding Affinity: By pre-organizing the sugar moiety, LNA modifications can reduce the entropic penalty of binding, often leading to higher affinity for the target molecule.[6][9] However, the position of LNA modification is critical, as modifications within the binding site can sometimes disrupt binding.[10]

  • High Specificity: The increased stability of LNA-containing duplexes allows for excellent mismatch discrimination, which is beneficial for applications requiring high specificity.[12]

Data Presentation: Quantitative Comparison of LNA-Modified vs. Unmodified Aptamers

The following tables summarize the quantitative improvements observed in aptamers upon LNA modification, as reported in various studies.

Table 1: Comparison of Dissociation Constants (Kd)

Aptamer TargetUnmodified Aptamer Kd (nM)LNA-Modified Aptamer Kd (nM)Fold ImprovementReference
Staphylococcal Enterotoxin A (SEA)13 ± 274 ± 24 (LNA14)~0.18 (decrease)[13]
Tenascin-C (TTA1)5.82.02.9[11]
Avidin--8.5[9]

Note: The impact on Kd can be position-dependent. While some modifications enhance affinity, others may decrease it.

Table 2: Comparison of Thermal Stability (Tm) and Nuclease Resistance

AptamerModificationTm (°C) / ΔTm per modification (°C)Nuclease Resistance (Half-life / % remaining)Reference
Generic OligonucleotideLNA+2 to +4-[12]
TTA1 AptamerUnmodified-42 h (in human plasma)[11]
TTA1 AptamerLNA-modified in stem I-53 h (in human plasma)[11]
R0616 RNA AptamerUnmodified-Completely degraded after 1h (in 10% fetal calf serum)[4]
LNA5 (LNA/DNA chimera)LNA/DNA mixmer-No major degradation after 20h (in 10% fetal calf serum)[4]
Selected AptamersLNA-T and 2'F-C->80% remaining after 4 days (in 25% human plasma)[3]

Experimental Protocols

Protocol 1: SELEX for the Selection of LNA-C Modified RNA Aptamers

This protocol outlines the general steps for performing SELEX to isolate LNA-C modified RNA aptamers against a target molecule.

1. Library Design and Synthesis:

  • Design a DNA template library consisting of a central random region (typically 20-80 nucleotides) flanked by constant regions for PCR primer annealing and a T7 RNA polymerase promoter at the 5' end.

  • The random region can be fully randomized or doped with specific LNA-C phosphoramidites during synthesis. Alternatively, LNA-containing triphosphates can be incorporated during in vitro transcription.

2. In Vitro Transcription with LNA-CTP:

  • Reaction Mixture:

    • Linearized DNA template (1 µg)

    • ATP, GTP, UTP (2 mM each)

    • CTP and/or LNA-CTP (2 mM total, adjust ratio as needed)

    • Mutant T7 RNA Polymerase (e.g., Y639F variant, which shows enhanced incorporation of modified nucleotides)[3]

    • Transcription Buffer (vendor-specific)

    • RNase Inhibitor

    • Nuclease-free water to final volume

  • Procedure:

    • Assemble the reaction mixture on ice.

    • Incubate at 37°C for 2-4 hours.

    • Treat with DNase I to remove the DNA template.

    • Purify the LNA-modified RNA library using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.

3. Selection Step:

  • Binding Reaction:

    • Fold the purified RNA library by heating to 95°C for 5 minutes and then snap-cooling on ice or slowly cooling to room temperature in a binding buffer (e.g., PBS with 1-5 mM MgCl2).

    • Incubate the folded RNA pool with the target molecule (immobilized on a solid support like magnetic beads or nitrocellulose filters) at room temperature or 37°C for 30-60 minutes.

  • Partitioning:

    • Wash the solid support with binding buffer to remove unbound RNA sequences. The stringency of the washing steps should be increased in subsequent rounds of SELEX.

  • Elution:

    • Elute the bound RNA molecules from the target. This can be achieved by changing pH, temperature, or using a denaturing agent.

4. Amplification:

  • Reverse Transcription:

    • Reverse transcribe the eluted RNA into cDNA using a reverse transcriptase that can efficiently read through LNA modifications, such as SuperScript III Reverse Transcriptase.[14]

    • Use a primer complementary to the 3' constant region of the RNA.

  • PCR Amplification:

    • Amplify the resulting cDNA by PCR using primers corresponding to the constant regions of the library.

    • Monitor the amplification to avoid over-amplification and the formation of artifacts.

  • Preparation for the Next Round:

    • Use the amplified dsDNA as the template for the next round of in vitro transcription.

5. Iterative Rounds and Sequencing:

  • Repeat the selection and amplification steps for 8-15 rounds, progressively increasing the selection pressure.

  • After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates.

Protocol 2: Nuclease Resistance Assay

This protocol describes a method to assess the stability of LNA-modified aptamers in the presence of nucleases.

1. Materials:

  • LNA-modified aptamer and unmodified control aptamer (5'-end labeled with a fluorescent dye or radioisotope).

  • Human serum or a solution of specific nucleases (e.g., DNase I, RNase A).

  • Nuclease-free water.

  • Denaturing polyacrylamide gel.

  • Gel imaging system.

2. Procedure:

  • Incubate the labeled aptamers (e.g., 100 nM) in human serum (e.g., 25-50% in buffer) or nuclease solution at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction and quench the nuclease activity by adding a stop solution (e.g., containing EDTA and a denaturing agent like formamide).

  • Store the quenched samples at -20°C until all time points are collected.

  • Analyze the samples by denaturing PAGE.

  • Visualize the gel using an appropriate imaging system and quantify the intensity of the full-length aptamer band at each time point.

  • Calculate the percentage of intact aptamer remaining over time to determine the half-life.

Visualizations

SELEX Workflow for LNA-Modified Aptamers

SELEX_Workflow cluster_0 SELEX Cycle DNA_Library Initial DNA Library (Randomized Region) IVT In Vitro Transcription (with LNA-CTP & Mutant T7 RNAP) DNA_Library->IVT RNA_Pool LNA-Modified RNA Pool IVT->RNA_Pool Binding Binding to Target RNA_Pool->Binding Partitioning Partitioning (Wash away unbound) Binding->Partitioning Elution Elution of Bound RNA Partitioning->Elution RT Reverse Transcription (SuperScript III RT) Elution->RT PCR PCR Amplification RT->PCR Enriched_DNA Enriched DNA Pool PCR->Enriched_DNA Enriched_DNA->IVT Next Round Sequencing Cloning & Sequencing Enriched_DNA->Sequencing

Caption: Workflow for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to generate LNA-modified RNA aptamers.

Mechanism of LNA-C Enhanced Stability

LNA_Stability cluster_RNA Standard RNA cluster_LNA LNA-Modified RNA cluster_Properties RNA Ribose Sugar Flexible C2'-endo & C3'-endo Conformations LNA LNA Ribose Sugar Locked N-type (C3'-endo) Conformation Increased_Stability Increased Thermal Stability LNA->Increased_Stability Pre-organized structure Nuclease_Resistance Enhanced Nuclease Resistance LNA->Nuclease_Resistance Steric hindrance Binding_Affinity Improved Binding Affinity LNA->Binding_Affinity Reduced entropic penalty

Caption: The locked conformation of the LNA ribose sugar enhances aptamer stability and binding affinity.

Conclusion

The incorporation of this compound into aptamers is a highly effective strategy for enhancing their therapeutic and diagnostic potential. LNA-modified aptamers exhibit superior nuclease resistance, thermal stability, and often improved binding affinity compared to their unmodified counterparts. The provided protocols offer a framework for the successful selection and characterization of LNA-containing aptamers, paving the way for the development of next-generation oligonucleotide-based therapeutics and diagnostics.

References

Application Notes and Protocols for Fluorescent Labeling of 2'-O,4'-C-Methylenecytidine (LNA-C) Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-O,4'-C-Methylenecytidine, a locked nucleic acid (LNA) analog of cytidine, confers enhanced thermal stability and nuclease resistance to oligonucleotides. These properties make LNA-containing probes and therapeutics highly valuable in various molecular biology and drug development applications. Fluorescent labeling of these oligonucleotides is crucial for their use in techniques such as fluorescence in situ hybridization (FISH), real-time PCR, and cellular imaging.

This document provides detailed protocols for the two primary post-synthetic methods for fluorescently labeling oligonucleotides containing LNA-C: NHS Ester Coupling and Click Chemistry . These methods offer high efficiency and versatility, allowing for the attachment of a wide range of fluorescent dyes.

Data Presentation: Comparison of Labeling Methods

FeatureNHS Ester CouplingClick Chemistry (CuAAC)
Reactive Groups Primary amine on oligo, NHS ester on dyeAlkyne on oligo, azide (B81097) on dye (or vice-versa)
Bond Formed Amide bondTriazole linkage
Reaction Conditions Aqueous buffer, pH 8.3-8.5Aqueous solution, room temperature
Catalyst NoneCopper(I)
Specificity High for primary aminesHighly specific and bio-orthogonal[1]
Efficiency High, but sensitive to pH and hydrolysis of NHS esterHigh and robust, with minimal side reactions[]
Common Dyes Fluorescein, ROX, Sulfo-Cyanine dyes[3]Wide variety of azide- or alkyne-modified dyes

Experimental Protocols

Method 1: NHS Ester Coupling for Amine-Modified LNA-C Oligonucleotides

This protocol describes the labeling of an oligonucleotide containing LNA-C and a primary amine modification (e.g., at the 5' or 3' terminus).

Materials:

  • Amine-modified LNA-C oligonucleotide

  • Fluorescent dye NHS ester (e.g., FAM NHS Ester, Cy5 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Nuclease-free water

  • Purification system (e.g., HPLC, PAGE)

Protocol:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified LNA-C oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mM.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the fluorescent dye NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the dissolved NHS ester solution to the oligonucleotide solution.[4]

    • Vortex the mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification:

    • Purify the fluorescently labeled oligonucleotide from unreacted dye and unlabeled oligo using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

    • Monitor purification by detecting the absorbance of the oligonucleotide (260 nm) and the fluorescent dye (at its specific excitation wavelength).

  • Quantification and Storage:

    • Determine the concentration and labeling efficiency of the final product using UV-Vis spectrophotometry.

    • Store the labeled oligonucleotide in a nuclease-free buffer, protected from light, at -20°C or -80°C.

Method 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol is for labeling an alkyne-modified LNA-C oligonucleotide with an azide-functionalized fluorescent dye. The reaction is highly efficient and specific.[]

Materials:

  • Alkyne-modified LNA-C oligonucleotide

  • Azide-functionalized fluorescent dye

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • DMSO

  • Nuclease-free water

  • Purification system (e.g., HPLC, PAGE)

Protocol:

  • Prepare Stock Solutions:

    • Oligonucleotide: Dissolve the alkyne-modified LNA-C oligonucleotide in nuclease-free water to a concentration of 1-5 mM.

    • Dye-Azide: Dissolve the azide-functionalized dye in DMSO to a concentration of 10 mM.[5]

    • CuSO₄: Prepare a 100 mM stock solution in nuclease-free water.

    • TBTA: Prepare a 100 mM stock solution in DMSO.

    • Sodium Ascorbate: Prepare a 1 M stock solution in nuclease-free water. This solution should be made fresh.

  • Prepare the Copper-Ligand Complex: In a microcentrifuge tube, mix equal volumes of the CuSO₄ and TBTA stock solutions to form the Cu(I)-TBTA catalyst complex.[1][5]

  • Labeling Reaction:

    • In a separate tube, combine the following in order:

      • Alkyne-modified LNA-C oligonucleotide (1 equivalent)

      • Azide-functionalized fluorescent dye (1.5-3 equivalents)

      • Nuclease-free water and/or DMSO to achieve a final oligonucleotide concentration of approximately 100-500 µM.

      • Freshly prepared sodium ascorbate solution (to a final concentration of 5 mM).[5]

      • Cu(I)-TBTA complex (to a final concentration of 1 mM copper).

    • Vortex the mixture gently and incubate in the dark at room temperature for 1-4 hours. The reaction occurs in aqueous solution and at room temperature.

  • Purification:

    • Purify the labeled oligonucleotide using reverse-phase HPLC or denaturing PAGE to remove the catalyst, excess dye, and unlabeled starting material.

  • Quantification and Storage:

    • Quantify the purified product by UV-Vis spectrophotometry.

    • Store the final product protected from light at -20°C or -80°C.

Visualizations

NHS_Ester_Coupling_Workflow Oligo Amine-Modified LNA-C Oligo Reaction Reaction Mixture Oligo->Reaction Dye Fluorescent Dye NHS Ester Dye->Reaction Buffer Bicarbonate Buffer (pH 8.3-8.5) Buffer->Reaction Incubation Incubate (Room Temp, 2-4h) Reaction->Incubation Purification Purification (HPLC or PAGE) Incubation->Purification Product Fluorescently Labeled LNA-C Oligo Purification->Product

Caption: Workflow for NHS Ester Coupling.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Oligo Alkyne-Modified LNA-C Oligo Reaction Click Reaction Oligo->Reaction Dye Azide-Functionalized Dye Dye->Reaction CuSO4 CuSO₄ CuSO4->Reaction TBTA TBTA Ligand TBTA->Reaction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Reaction Incubation Incubate (Room Temp, 1-4h) Reaction->Incubation Purification Purification (HPLC or PAGE) Incubation->Purification Product Fluorescently Labeled LNA-C Oligo Purification->Product

Caption: Workflow for CuAAC Click Chemistry.

References

Application Notes and Protocols for In Vivo Studies with 2'-O,4'-C-Methylenecytidine (LNA)-Modified Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O,4'-C-Methylenecytidine is a conformationally restricted nucleic acid analog, commonly known as Locked Nucleic Acid (LNA), that imparts exceptionally high binding affinity and stability to oligonucleotides. Antisense oligonucleotides (ASOs) incorporating LNA modifications have emerged as a potent therapeutic platform for targeting RNA in various diseases, including cancer and genetic disorders. These LNA-modified ASOs, often designed as "gapmers," feature a central DNA segment that activates RNase H-mediated degradation of the target RNA, flanked by LNA wings that enhance binding affinity and protect against nuclease degradation.[1]

This document provides detailed application notes and protocols for the experimental design of in vivo studies utilizing ASOs containing this compound and other LNA modifications. The protocols are intended to guide researchers in evaluating the efficacy, pharmacokinetics, biodistribution, and toxicity of LNA ASOs in preclinical animal models.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize quantitative data from representative in vivo studies involving LNA-modified ASOs.

Table 1: In Vivo Efficacy of LNA ASOs in Xenograft Tumor Models

Animal ModelTumor TypeLNA ASO TargetAdministration RouteDosageTreatment DurationOutcomeReference
Nude NMRI miceProstate Cancer (15PC3 xenograft)POLR2AContinuous subcutaneous infusion (osmotic minipump)1 mg/kg/day14 daysSignificant sequence-specific tumor growth inhibition.[2][3]
Nude NMRI miceProstate Cancer (15PC3 xenograft)POLR2AContinuous subcutaneous infusion (osmotic minipump)2.5 mg/kg/day14 daysIncreased tumor growth inhibition, with some loss of sequence specificity.[2][3]
MiceLung Adenocarcinoma (A549 xenograft)lncRNAPeritumoral injectionNot specifiedNot specifiedSignificant reduction in tumor growth without inducing toxicity.
MiceLung Adenocarcinoma (A549 xenograft)lncRNASystemic deliveryNot specifiedNot specifiedSignificant reduction in tumor growth without inducing toxicity.
MiceNRAS-mutant Melanoma (D04 xenograft)NRASSubcutaneous injection200 µ g/injection (3x/week)3 weeks48% reduction in average tumor size compared to control.

Table 2: Pharmacokinetics of LNA ASOs in Mice

LNA ASOAdministration RouteDoseCmaxTmaxt1/2AUC (last)Reference
LNA-i-miR-221 (13-mer)Intravenous25 mg/kg1,110 ng/mL1.5 hours1.05 hours1,730 ng*hr/mL

Table 3: Biodistribution of LNA ASOs in Mice

LNA ASO TypeAdministration RouteTime PointPrimary Organ of AccumulationSecondary OrgansExcretion RouteReference
Full LNA PO ODNIntravenousNot specifiedKidneyLiver, SpleenUrinary[2]
LNA GapmerIntratracheal2 daysLungLiver, Kidney, SpleenNot specified

Table 4: Toxicology of LNA ASOs in Mice

LNA ASO TypeAdministration RouteDosageDurationKey FindingsReference
Full LNA PO ODNContinuous subcutaneous infusion1 mg/kg/day14 daysNo significant increase in serum ASAT and ALAT levels.[2]
Full LNA PO ODNContinuous subcutaneous infusion2.5 mg/kg/day14 daysNo significant increase in serum ASAT and ALAT levels.[2]
Full LNA PO ODNContinuous subcutaneous infusion5 mg/kg/day14 daysIncreased serum ASAT and ALAT levels, indicating some liver damage.[2][4]
LNA GapmersIntravenous (single dose)100 mg/kg3 daysPredictive of hepatotoxicity ranking in a longer-term study.[5]
LNA-modified ASOsIntravenous (3 doses)15 mg/kg/dose7 daysSome sequences showed elevated ALT and AST levels.[4]
LNA ASOsNot specifiedNot specifiedNot specifiedProfound hepatotoxicity observed with some LNA-containing oligonucleotides.[6]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Xenograft Tumor Model

This protocol describes the evaluation of an LNA ASO targeting a cancer-related gene in a subcutaneous xenograft mouse model.

1. Materials:

  • LNA ASO (lyophilized)

  • Scrambled control LNA ASO (lyophilized)

  • Sterile, RNase-free phosphate-buffered saline (PBS)

  • Cancer cell line (e.g., 15PC3 prostate cancer cells)

  • Matrigel

  • Immunocompromised mice (e.g., NMRI nu/nu or BALB/c nude mice), 6-8 weeks old

  • Osmotic minipumps (e.g., Alzet model 1002)

  • Surgical tools for implantation

  • Calipers for tumor measurement

2. Methods:

  • ASO Preparation:

    • Resuspend the lyophilized LNA ASO and control ASO in sterile, RNase-free PBS to the desired stock concentration.

    • Determine the final concentration required for filling the osmotic minipumps based on the pump's flow rate and the target daily dosage (e.g., 1 mg/kg/day).

  • Xenograft Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[3]

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³), typically for one week.[3]

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Surgically implant the osmotic minipumps, filled with either the target LNA ASO, control ASO, or saline, subcutaneously on the dorsal side of the mice.[3]

  • Efficacy Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint Analysis:

    • At the end of the treatment period (e.g., 14 days), euthanize the mice.[2]

    • Excise the tumors and measure their final weight and volume.

    • Collect tissues (tumor, liver, kidney, etc.) for further analysis (e.g., target RNA knockdown via qRT-PCR, histological analysis).

G cluster_preparation Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis aso_prep ASO Formulation treatment Treatment Administration aso_prep->treatment cell_prep Cell Culture & Preparation xenograft Xenograft Implantation cell_prep->xenograft xenograft->treatment monitoring Tumor & Health Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Xenograft Model Workflow
Protocol 2: Pharmacokinetic Analysis of LNA ASOs

This protocol outlines the steps for determining the pharmacokinetic profile of an LNA ASO in mice.

1. Materials:

  • LNA ASO

  • Male CD-1 mice (or other appropriate strain)

  • Administration equipment (e.g., syringes and needles for intravenous injection)

  • Blood collection supplies (e.g., heparinized tubes, capillaries)

  • Analytical equipment for ASO quantification (e.g., LC-MS/MS)

2. Methods:

  • ASO Administration:

    • Administer a single dose of the LNA ASO to the mice via the desired route (e.g., intravenous injection at 25 mg/kg).

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 1.5, 3, 6, and 24 hours).

    • Process the blood to obtain plasma.

  • ASO Quantification:

    • Develop and validate a bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the LNA ASO in the plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Determine key PK parameters, including Cmax, Tmax, t1/2, and AUC.

G cluster_procedure Procedure cluster_analysis Analysis admin ASO Administration sampling Blood Sampling admin->sampling quant ASO Quantification sampling->quant pk_analysis Pharmacokinetic Analysis quant->pk_analysis

Pharmacokinetic Study Workflow
Protocol 3: Biodistribution Assessment of LNA ASOs

This protocol details how to determine the tissue distribution of an LNA ASO.

1. Materials:

  • Radiolabeled or fluorescently-labeled LNA ASO

  • Mice

  • Surgical tools for tissue dissection

  • Equipment for quantifying the labeled ASO (e.g., scintillation counter, imaging system)

  • Homogenization equipment

2. Methods:

  • Labeled ASO Administration:

    • Administer the labeled LNA ASO to the mice.

  • Tissue Collection:

    • At predetermined time points, euthanize the mice.

    • Collect various organs and tissues of interest (e.g., liver, kidney, spleen, tumor, brain, muscle, skin).[2]

  • Sample Processing and Quantification:

    • Weigh each tissue sample.

    • Homogenize the tissues.

    • Quantify the amount of labeled ASO in each tissue homogenate.

  • Data Analysis:

    • Calculate the concentration of the ASO in each tissue (e.g., ng/g of tissue).

    • Determine the tissue distribution profile of the LNA ASO.

Protocol 4: In Vivo Toxicology Screening

This protocol provides a method for acute toxicology screening of LNA ASOs in mice.

1. Materials:

  • LNA ASO candidates and a known hepatotoxic control ASO

  • Male CD-1 mice[5]

  • Blood collection supplies

  • Clinical chemistry analyzer

2. Methods:

  • ASO Administration:

    • Administer a single high dose of each LNA ASO candidate (e.g., 100 mg/kg, intravenously) to a group of mice.[5]

  • Monitoring:

    • Observe the mice for any clinical signs of toxicity.

    • Monitor body weight daily.

  • Endpoint Analysis (e.g., at 72 hours post-dosing): [5]

    • Euthanize the mice and collect blood via cardiac puncture.

    • Harvest the liver and other organs and record their weights.[5]

    • Analyze the serum for markers of liver toxicity, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[4]

  • Data Analysis:

    • Compare the body weight changes, organ weights, and serum chemistry values between the different treatment groups and a saline control group.

    • Rank the ASO candidates based on their relative hepatotoxicity.[5]

G cluster_input Input cluster_design ASO Design & Synthesis cluster_testing In Vivo Testing cluster_output Output target Target RNA design LNA Gapmer Design target->design synthesis Oligonucleotide Synthesis design->synthesis efficacy Efficacy Studies synthesis->efficacy pk_pd PK/PD Studies synthesis->pk_pd tox Toxicology Studies synthesis->tox candidate Lead Candidate efficacy->candidate pk_pd->candidate tox->candidate

LNA ASO In Vivo Development Pathway

Conclusion

The use of this compound (LNA) in antisense oligonucleotides offers a powerful tool for modulating gene expression in vivo. The protocols outlined in this document provide a framework for the systematic evaluation of LNA ASO candidates in preclinical models. Careful experimental design, including appropriate controls and comprehensive endpoint analysis, is crucial for obtaining reliable and translatable data for the development of novel RNA-targeted therapeutics. Researchers should always conduct studies in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols for the Quantification of 2'-O,4'-C-Methylenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2'-O,4'-C-Methylenecytidine is a bicyclic nucleoside analogue, commonly known as a Locked Nucleic Acid (LNA) monomer of cytidine.[1] This structural modification "locks" the ribose ring in an N-type conformation, which significantly increases the binding affinity and thermal stability of oligonucleotides into which it is incorporated.[2] These properties make LNA-modified oligonucleotides, such as antisense oligonucleotides (ASOs), potent tools for therapeutic gene silencing.[3]

The quantification of the monomeric form of this compound is crucial during various stages of drug development. This includes pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME), as well as in formulation development and quality control of the active pharmaceutical ingredient.

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the robust quantification of this compound in biological matrices, primarily focusing on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying low levels of nucleoside analogues in complex biological samples due to its high sensitivity, selectivity, and specificity.[4] The method involves chromatographic separation of the analyte from matrix components followed by detection using a mass spectrometer.

Principle

The analyte is first separated from other components in the sample using High-Performance Liquid Chromatography (HPLC). The eluent from the HPLC column is then introduced into a mass spectrometer. The molecules are ionized, and the mass spectrometer selects the precursor ion (the ionized form of this compound). This precursor ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), ensures high selectivity and sensitivity for the analyte of interest.[4]

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma

This protocol describes a validated method for the determination of this compound in rat plasma, adaptable for other biological fluids.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like nucleoside analogues from plasma samples.

  • Materials:

    • Rat plasma (K2-EDTA)

    • This compound certified reference standard

    • Stable Isotope Labeled (SIL) this compound (e.g., ¹³C, ¹⁵N-labeled) as an internal standard (IS)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Refrigerated microcentrifuge

  • Procedure:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank rat plasma.

    • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN).

    • Add 200 µL of cold acetonitrile to each tube to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography System:

    • Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      Time (min) %B
      0.0 5
      2.5 40
      3.5 95
      4.5 95
      4.6 5

      | 6.0 | 5 |

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Autosampler Temperature: 10°C.

  • Mass Spectrometry System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions (Hypothetical):

      • Analyte (this compound): Precursor ion > Product ion (e.g., m/z 242.1 > 112.1)

      • Internal Standard (SIL-Analyte): Precursor ion > Product ion (e.g., m/z 246.1 > 115.1)

    • Key MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10).[5] Key validation parameters are summarized in the table below.

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.990.998
Range -0.5 - 500 ng/mL
LLOQ S/N ≥ 5; Accuracy ±20%; Precision ≤20%0.5 ng/mL
Accuracy Within ±15% of nominal (±20% at LLOQ)95.2% - 104.5%
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Intra-day: ≤ 8.1%; Inter-day: ≤ 9.5%
Matrix Effect IS-normalized MF within 0.85-1.150.98 - 1.07
Recovery Consistent, precise, and reproducible> 85%
Stability Within ±15% of nominal concentrationStable for 24h at RT, 3 freeze-thaw cycles, 30 days at -80°C

Table 1: Summary of Bioanalytical Method Validation Parameters and Typical Results.

Protocol 2: Extraction of this compound from Tissue Homogenate

This protocol is suitable for determining tissue distribution of the analyte.

  • Materials:

    • Tissue sample (e.g., liver, kidney)

    • Bead-based homogenizer

    • Phosphate-buffered saline (PBS)

    • Proteinase K

    • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

    • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

  • Procedure:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add 500 µL of ice-cold PBS and ceramic beads.

    • Homogenize the tissue using a bead-based homogenizer until no visible tissue fragments remain.[6]

    • Transfer a known volume (e.g., 100 µL) of the homogenate to a new tube.

    • Add internal standard and proceed with a combined liquid-liquid extraction followed by solid-phase extraction for cleanup, as described for LNA oligonucleotides, to remove lipids and other interfering substances.[7]

    • Briefly, add an equal volume of Phenol:Chloroform:Isoamyl alcohol, vortex, and centrifuge.

    • The aqueous supernatant can then be loaded onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove salts and polar impurities.

    • Elute the analyte with an appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Evaporate the eluate and reconstitute in mobile phase for LC-MS/MS analysis as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Tissue Homogenate) Spike Spike with Internal Standard Sample->Spike Extract Extraction (Protein Precipitation or LLE/SPE) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon LC HPLC Separation (C18 Column) Recon->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Quant Quantification (Peak Area Ratio vs. Conc.) MS->Quant Report Generate Report Quant->Report

Caption: General workflow for sample analysis.

Mechanism of Action: LNA Antisense Oligonucleotide

This compound is a key component of LNA "gapmer" ASOs. These ASOs trigger the degradation of target mRNA, thereby inhibiting protein production.

G cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DNA DNA Transcription Transcription DNA->Transcription preRNA pre-mRNA Transcription->preRNA Splicing Splicing preRNA->Splicing mRNA Target mRNA Splicing->mRNA Hybrid mRNA:ASO Hybrid mRNA->Hybrid ASO LNA Gapmer ASO (contains 2'-O,4'-C-MC) ASO->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage Recruits RNaseH RNase H RNaseH->Cleavage Degradation mRNA Fragments Cleavage->Degradation Translation Translation Blocked Degradation->Translation

Caption: LNA ASO-mediated degradation of mRNA.

References

Troubleshooting & Optimization

troubleshooting low yield in 2'-O,4'-C-Methylenecytidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2'-O,4'-C-Methylenecytidine Synthesis

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during the multi-step synthesis of this compound, a prominent Bridged Nucleic Acid (BNA) analogue.

General Synthesis and Troubleshooting Workflow

The synthesis of this compound is a complex process involving several key stages. Understanding this workflow is essential for pinpointing the source of low yields. The diagram below outlines the typical synthetic pathway, which often begins from a more accessible starting material like uridine.

G start_end start_end process process critical critical purify purify A 1. Starting Material (e.g., Uridine) B 2. Protecting Group Introduction (5'-OH, 3'-OH) A->B C 3. 4'-C Hydroxymethylation B->C D 4. Intramolecular Cyclization (Formation of Methylene Bridge) C->D E 5. Base Conversion (Uracil to Cytosine) D->E F 6. Deprotection Steps E->F G 7. Purification (Chromatography) F->G H Final Product: This compound G->H

Caption: A generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield is very low. Which steps are the most common sources of yield loss?

Low overall yield is typically due to cumulative losses across a multi-step synthesis. However, two steps are notoriously challenging and often responsible for the most significant yield reduction:

  • Intramolecular Cyclization: The formation of the 2'-O,4'-C-methylene bridge is the most critical and often lowest-yielding step.[1] It is highly sensitive to reaction conditions, and side reactions such as elimination are common.

  • Base Conversion: The transformation of the uracil (B121893) moiety to cytosine can be inefficient if not properly optimized.[2] This step involves activation of the C4 position followed by ammonolysis, where incomplete reactions or side-product formation can drastically reduce yield.

Q2: I'm struggling with the key 2'-O,4'-C cyclization step. How can I optimize it for higher yield?

This is a common bottleneck. The intramolecular Williamson ether synthesis to form the bridge is an equilibrium-driven process that competes with intermolecular reactions and decomposition.

Common Issues:

  • Incomplete Reaction: The starting material persists even after extended reaction times.

  • Side Product Formation: Elimination of the 5'-O-protecting group or other rearrangements can occur.

  • Poor Stereoselectivity: Formation of the undesired diastereomer can be an issue in some synthetic routes.

Troubleshooting Strategies:

  • Choice of Base and Solvent: The base is critical for deprotonating the 2'-hydroxyl group. A strong, non-nucleophilic base is preferred. Anhydrous conditions are mandatory.

  • Temperature Control: While higher temperatures can accelerate the reaction, they can also promote side reactions.[1] A systematic study of the reaction temperature is recommended.

  • High Dilution: To favor the intramolecular cyclization over intermolecular polymerization, the reaction should be run at high dilution (typically ≤0.01 M).[3]

  • Reagent Purity: Ensure the starting material (the 4'-C-hydroxymethyl precursor) is highly pure, as impurities can interfere with the reaction.

G problem problem question question action action good good A Low Yield in Cyclization Step B Starting Material Consumed? A->B C Significant Side Products? B->C Yes D Increase Reaction Time and/or Temperature B->D No E Check Purity of Starting Material C->E Yes H Proceed to Next Step C->H No F Run at Higher Dilution (e.g., 0.005 M) E->F G Optimize Base/ Solvent System F->G

Caption: A troubleshooting decision tree for the intramolecular cyclization step.

Q3: The conversion of the uracil base to cytosine is inefficient. What are the key parameters to control?

This conversion is typically a two-step process: activation of the 4-position of the uracil ring (e.g., with 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and an amine base to form a triazolyl intermediate), followed by displacement with ammonia (B1221849).[2][4]

Common Issues:

  • Incomplete formation of the activated intermediate.

  • Hydrolysis of the intermediate back to the uracil starting material.

  • Incomplete ammonolysis.

Troubleshooting Strategies:

  • Anhydrous Conditions: All reagents and solvents (especially pyridine (B92270) and dichloromethane) must be scrupulously dry. Any moisture will hydrolyze the activated intermediate.

  • Reagent Quality: Use freshly opened or purified TPSCl and ensure the amine (e.g., triethylamine, DMAP) is pure.

  • Ammonolysis Conditions: Use a saturated solution of ammonia in an appropriate solvent (e.g., 1,4-dioxane (B91453) or methanol) in a sealed pressure vessel. Ensure the reaction is stirred adequately and allowed to proceed for a sufficient time (often 12-24 hours).

  • Monitoring: Monitor both the activation and ammonolysis steps by TLC or LC-MS to ensure each step goes to completion before proceeding.

Q4: I'm observing degradation of my compound during final deprotection. How can I avoid this?

The bridged bicyclic structure of BNA/LNA analogues can be sensitive to harsh deprotection conditions.

Troubleshooting Strategies:

  • Base-Labile Protecting Groups: For removal of acyl protecting groups (e.g., benzoyl on cytosine) and the cyanoethyl group on the phosphate, standard conditions like concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide/methylamine can be used, but reaction time and temperature should be carefully monitored to prevent degradation of the BNA structure.

  • Acid-Labile Protecting Groups: For removal of the 5'-dimethoxytrityl (DMTr) group, use a milder acid like 3% trichloroacetic acid (TCA) in dichloromethane (B109758) and quench the reaction promptly once deprotection is complete (as monitored by the disappearance of the orange color).

  • Fluoride-Labile Silyl Ethers: If a 2'-O-TBDMS group is used in the synthesis, its removal with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can sometimes be problematic.[5] Ensure the TBAF solution is buffered (e.g., with acetic acid) to prevent base-catalyzed degradation.

Quantitative Data on Reaction Conditions

Optimizing the critical cyclization step is paramount for achieving a satisfactory overall yield. The following table summarizes representative conditions that have been applied for the synthesis of bridged nucleosides, which can serve as a starting point for optimization.

Starting Material PrecursorBaseSolventTemp (°C)Time (h)Reported Yield (%)Reference Analogue
4'-C-(p-toluenesulfonyloxymethyl)-uridineSodium Hydride (NaH)Tetrahydrofuran (THF)Reflux2~60%2'-O,4'-C-Methyleneuridine
4'-C-(mesyloxymethyl)-uridinePotassium t-butoxide (t-BuOK)t-Butanol804~75%2'-O,4'-C-Methyleneuridine
4'-C-(iodomethyl)-uridineSodium Hydride (NaH)Dimethylformamide (DMF)2512~55%2'-O,4'-C-Methyleneuridine
4'-C-(bromomethyl)-cytidine derivative1,8-Diazabicycloundec-7-ene (DBU)Acetonitrile (MeCN)606~65%Protected Cytidine BNA

Note: Yields are highly substrate- and scale-dependent. This table is for illustrative purposes to guide optimization.

Key Experimental Protocol: Intramolecular Cyclization

This protocol provides a representative method for the formation of the 2'-O,4'-C-methylene bridge from a 4'-C-(mesyloxymethyl) precursor.

Materials:

  • 3',5'-di-O-protected-4'-C-(mesyloxymethyl)-uridine derivative

  • Potassium t-butoxide (t-BuOK), 1.0 M solution in THF

  • Anhydrous t-Butanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon or nitrogen.

  • Dissolution: Dissolve the 4'-C-(mesyloxymethyl)-uridine precursor (1.0 eq) in anhydrous t-Butanol to achieve a final concentration of approximately 0.01 M. High dilution is critical to minimize intermolecular side reactions.

  • Reaction Initiation: While stirring vigorously at room temperature, add a 1.0 M solution of potassium t-butoxide (t-BuOK) in THF (1.5 eq) dropwise over 15 minutes.

  • Heating: After the addition is complete, heat the reaction mixture to 80°C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 0°C in an ice bath. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexanes) to yield the pure cyclized product.

References

Technical Support Center: Optimizing Coupling Time for 2'-O,4'-C-Methylenecytidine Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling time for 2'-O,4'-C-Methylenecytidine phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful incorporation of these modified nucleotides into synthetic oligonucleotides.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound phosphoramidites.

Issue Potential Cause Recommended Solution
Low Coupling Efficiency Insufficient Coupling Time: this compound phosphoramidites are sterically hindered and require longer coupling times than standard DNA or RNA phosphoramidites.[1][2]Extend the coupling time significantly. Start with a minimum of 3-5 minutes (180-300 seconds) and optimize further. For difficult couplings, times up to 12 minutes (720 seconds) may be necessary.[1][2]
Suboptimal Activator: The choice of activator is crucial for sterically hindered phosphoramidites. Standard activators like 1H-Tetrazole may not be efficient enough.[3][4]Use a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). DCI is often recommended for sterically demanding monomers.[3]
Moisture Contamination: Water in the acetonitrile (B52724) (ACN) or other reagents will react with the activated phosphoramidite (B1245037), reducing coupling efficiency.Use anhydrous ACN with a water content below 30 ppm. Ensure all reagents and gas lines are dry.
Degraded Phosphoramidite: Improper storage or prolonged exposure to air and moisture can lead to degradation of the phosphoramidite.Use fresh, high-quality phosphoramidite. Store it under an inert atmosphere (argon or nitrogen) at the recommended temperature.
Incorrect Reagent Concentration: The concentration of the phosphoramidite and activator can impact coupling efficiency.Ensure the phosphoramidite and activator are at the recommended concentrations, typically 0.05 M to 0.1 M for the phosphoramidite.
(n+1) Peaks in Mass Spectrometry Analysis Premature Detritylation: A highly acidic activator can cause some removal of the 5'-DMT protecting group on the incoming phosphoramidite, leading to dimer addition.[3][4]Consider using a less acidic but still highly effective activator like DCI.[3]
Sequence-Dependent Low Coupling Secondary Structure Formation: The growing oligonucleotide chain may form secondary structures that hinder the accessibility of the 5'-hydroxyl group.Use of co-solvents to destabilize secondary structures or modified nucleotides to reduce folding tendencies can be beneficial.[]

Frequently Asked Questions (FAQs)

Q1: Why is a longer coupling time required for this compound phosphoramidites?

A1: this compound is a bridged nucleic acid (BNA) or locked nucleic acid (LNA) analog. The methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon creates a rigid, bicyclic structure. This steric bulk hinders the approach of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, necessitating a longer reaction time to achieve high coupling efficiency.[1][2]

Q2: What is the recommended starting coupling time for this compound phosphoramidites?

A2: A good starting point for optimization is a coupling time of 180 to 250 seconds (3 to 4.2 minutes).[1][2] However, this may need to be increased depending on the specific sequence and other synthesis conditions.

Q3: Which activator should I use for this compound phosphoramidites?

A3: For sterically hindered phosphoramidites like this compound, more reactive activators are recommended. 5-(Ethylthio)-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) are commonly used. DCI is often preferred as it is less acidic than tetrazole-based activators, which can reduce the risk of premature detritylation and subsequent side reactions.[3]

Q4: How can I monitor the coupling efficiency of this compound phosphoramidites during synthesis?

A4: The most common method for real-time monitoring of coupling efficiency is trityl cation monitoring. The dimethoxytrityl (DMT) group is cleaved from the 5'-end of the newly added nucleotide during the deblocking step. The released DMT cation is colored and its absorbance can be measured. A consistent and strong trityl signal after each coupling cycle indicates high coupling efficiency.

Q5: What analytical techniques can be used to confirm the successful incorporation of this compound?

A5: After synthesis and deprotection, the final oligonucleotide should be analyzed by mass spectrometry (ESI-MS or MALDI-TOF MS) to confirm the correct mass, which verifies the incorporation of the modified nucleotide. The purity of the oligonucleotide can be assessed using high-performance liquid chromatography (HPLC) or capillary gel electrophoresis (CGE).

Quantitative Data on Coupling Parameters

The following table summarizes recommended coupling parameters for this compound and other structurally similar BNA/LNA phosphoramidites. Please note that optimal conditions may vary depending on the synthesizer, reagents, and specific oligonucleotide sequence.

Phosphoramidite TypeActivatorRecommended Coupling Time (seconds)Expected Coupling EfficiencyReference
LNA PhosphoramiditesNot Specified180 - 250>98%[1][2]
Modified BNA/LNAActivator 42720High
Standard DNA1H-Tetrazole30 - 60>99%[6]
Sterically Hindered (general)DCI300 - 600>98%[3][6]

Experimental Protocols

Standard Protocol for Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps for incorporating a this compound phosphoramidite into an oligonucleotide using an automated synthesizer.

1. Reagent Preparation:

  • Phosphoramidite Solution: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Activator Solution: Prepare a solution of the chosen activator (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole or 0.5 M 4,5-Dicyanoimidazole) in anhydrous acetonitrile.

  • Other Reagents: Ensure all other synthesis reagents (deblocking, capping, and oxidizing solutions) are fresh and properly installed on the synthesizer.

2. Synthesis Cycle:

The synthesis proceeds through a series of automated cycles, with specific parameters for the incorporation of the this compound phosphoramidite.

  • Step 1: Deblocking (Detritylation)

    • The 5'-DMT protecting group is removed from the support-bound oligonucleotide by treatment with a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Step 2: Coupling

    • The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.

    • Crucial Parameter: Set the coupling time to a minimum of 180 seconds. This may need to be optimized based on performance.

  • Step 3: Capping

    • Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences. This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Step 4: Oxidation

    • The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. For LNA phosphoramidites, a slightly longer oxidation time (e.g., 45 seconds) may be beneficial.[1]

3. Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • The specific deprotection conditions will depend on the protecting groups used for the exocyclic amines of the standard bases and the this compound. Standard conditions often involve treatment with concentrated ammonium (B1175870) hydroxide.

4. Purification and Analysis:

  • The crude oligonucleotide is purified using techniques such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

  • The identity and purity of the final product are confirmed by mass spectrometry and HPLC or CGE.

Visualizations

Oligonucleotide_Synthesis_Cycle Oligonucleotide Synthesis Cycle for this compound cluster_synthesis Automated Synthesis Deblocking Deblocking (Removal of 5'-DMT) Coupling Coupling (Extended Time: 180-720s) Deblocking->Coupling Free 5'-OH Capping Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Phosphite Triester Oxidation Oxidation (Iodine Treatment) Capping->Oxidation Oxidation->Deblocking Stable Phosphate Triester Ready for next cycle

Caption: Automated synthesis cycle for incorporating this compound.

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency Detected (e.g., low trityl signal) Check_Time Is Coupling Time Sufficient? (≥ 180 seconds) Start->Check_Time Extend_Time Increase Coupling Time (e.g., in 60s increments) Check_Time->Extend_Time No Check_Activator Is Activator Optimal? (e.g., DCI or ETT) Check_Time->Check_Activator Yes Change_Activator Switch to a More Potent Activator Check_Activator->Change_Activator No Check_Reagents Are Reagents Fresh and Anhydrous? Check_Activator->Check_Reagents Yes Change_Activator->Check_Reagents Replace_Reagents Use Fresh, Anhydrous Reagents Check_Reagents->Replace_Reagents No Check_Synthesizer Check Synthesizer for Leaks and Blockages Check_Reagents->Check_Synthesizer Yes Replace_Reagents->Check_Synthesizer Perform_Maintenance Perform Instrument Maintenance Check_Synthesizer->Perform_Maintenance No Success Coupling Efficiency Improved Check_Synthesizer->Success Yes Perform_Maintenance->Success ExtendTime ExtendTime ExtendTime->Check_Activator

Caption: A logical workflow for troubleshooting low coupling efficiency issues.

References

Technical Support Center: Optimizing 2'-O,4'-C-Methylenecytidine (LNA/BNA) Modified siRNAs to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O,4'-C-Methylenecytidine (also known as Locked Nucleic Acid - LNA, or Bridged Nucleic Acid - BNA) modified siRNAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the specificity of your RNAi experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with this compound modified siRNAs?

A1: The primary cause of off-target effects with these, and other siRNAs, is the unintended silencing of non-target transcripts. This phenomenon is largely mediated by a mechanism similar to that of microRNAs (miRNAs). The "seed region" of the siRNA guide strand (nucleotides 2-8 from the 5' end) can bind to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended messenger RNAs (mRNAs), leading to their translational repression or degradation.[1][2][3][4][5] While this compound modifications can enhance stability and on-target affinity, they do not inherently eliminate these miRNA-like off-target effects.[6][7][8]

Q2: How can I detect off-target effects in my experiments?

A2: Detecting off-target effects is crucial for validating your RNAi results. A multi-faceted approach is recommended:

  • Transcriptome-wide analysis: Techniques like microarray or RNA-sequencing (RNA-seq) can provide a global view of gene expression changes, revealing the downregulation of unintended transcripts.

  • Bioinformatics analysis: Utilize miRNA target prediction algorithms to identify potential off-targets with seed region complementarity to your siRNA.[3]

  • Phenotypic controls: Observe the effects of multiple, distinct siRNAs targeting the same gene. A consistent phenotype across different siRNAs strengthens the evidence for on-target effects.

  • Rescue experiments: Co-transfect your siRNA with a plasmid expressing a version of the target gene that is resistant to your siRNA (e.g., by introducing silent mutations in the siRNA binding site). The reversal of the observed phenotype indicates an on-target effect.

Q3: What are the main strategies to reduce off-target effects of this compound siRNAs?

A3: Several strategies can be employed to minimize off-target effects:

  • Chemical Modification of the Seed Region: Introducing specific chemical modifications within the seed region can disrupt the binding to off-target transcripts while preserving on-target activity.[1][7][9][10]

  • siRNA Pooling: Using a pool of multiple siRNAs targeting the same mRNA at different locations can reduce the concentration of any single siRNA, thereby minimizing its individual off-target signature.[1][2][10]

  • Concentration Optimization: Titrating the siRNA concentration to the lowest effective dose can significantly reduce off-target effects, as these are often concentration-dependent.[1][10]

  • Careful Sequence Design: Employing rigorous bioinformatic algorithms to select siRNA sequences with minimal potential for off-target binding is a critical first step.[3][10]

Troubleshooting Guides

Issue 1: High level of off-target gene downregulation observed in microarray/RNA-seq data.

This is a common issue indicating a lack of specificity of the siRNA.

Troubleshooting Workflow:

start High Off-Targeting Detected mod_seed Modify Seed Region (e.g., 2'-O-Methyl at position 2) start->mod_seed Primary Strategy validate Re-validate Specificity (Microarray/RNA-seq) mod_seed->validate pool Use siRNA Pool pool->validate optimize_conc Optimize siRNA Concentration optimize_conc->validate redesign Redesign siRNA redesign->validate success Off-Targeting Reduced validate->success Successful fail Issue Persists validate->fail Unsuccessful fail->pool fail->optimize_conc fail->redesign

Caption: Troubleshooting workflow for high off-target effects.

Possible Causes and Solutions:

Cause Solution
Dominant miRNA-like off-target effects Introduce a 2'-O-methyl modification at position 2 of the guide strand.[1][9] This modification has been shown to be superior to mismatches for improving specificity.[9]
High concentration of a single siRNA species Use a pool of 3-4 siRNAs targeting the same mRNA. This lowers the effective concentration of any individual siRNA and its associated off-target signature.[2][10] For even greater specificity, consider highly complex pools of up to 30 different siRNAs.[1]
Supraphysiological siRNA concentration Perform a dose-response experiment to determine the minimal concentration of siRNA that achieves effective on-target knockdown. Lowering the concentration can significantly reduce off-target effects.[10]
Poor siRNA sequence design Utilize advanced siRNA design algorithms that screen for potential off-target matches in the 3' UTRs of other genes.[3]
Issue 2: On-target knockdown efficiency is compromised after applying strategies to reduce off-target effects.

Balancing on-target potency and specificity is key.

Troubleshooting Workflow:

start Reduced On-Target Potency check_mod Evaluate Seed Modification Position start->check_mod validate Assess On-Target Knockdown (qPCR/Western Blot) check_mod->validate check_conc Re-evaluate siRNA Concentration check_conc->validate check_delivery Optimize Delivery Protocol check_delivery->validate revert_mod Test Alternative Modifications revert_mod->validate success Potency Restored validate->success Successful fail Issue Persists validate->fail Unsuccessful fail->check_conc fail->check_delivery fail->revert_mod

Caption: Troubleshooting workflow for reduced on-target potency.

Possible Causes and Solutions:

Cause Solution
Inappropriate chemical modification While this compound (LNA) modifications can reduce off-target effects, extensive LNA modification in the seed region may also inhibit on-target activity by disturbing the association of the siRNA guide strand with the Argonaute (AGO) protein.[7][8] In contrast, 2'-O-methyl modifications are often better tolerated.[7][9] If using LNA, consider fewer modifications within the seed region.
Over-reduction of siRNA concentration While lowering concentration reduces off-target effects, it can also diminish on-target knockdown if the concentration is too low.[10] Find the optimal concentration that balances efficacy and specificity.
Suboptimal delivery to target cells Ensure your delivery method is efficient. For in vivo studies, consider formulation-based delivery systems like lipid nanoparticles (LNPs) or conjugation to targeting ligands such as GalNAc to improve delivery to specific tissues.[11][]

Experimental Protocols

Protocol 1: Evaluation of Off-Target Effects using Dual-Luciferase Reporter Assay

This protocol allows for the quantitative assessment of miRNA-like off-target effects of a specific siRNA sequence.

Principle: A reporter plasmid is constructed containing the 3' UTR of a potential off-target gene (or a synthetic sequence with perfect complementarity to the siRNA seed region) downstream of a luciferase gene. Reduction in luciferase activity upon co-transfection with the siRNA indicates an off-target interaction.

Methodology:

  • Construct Reporter Plasmids:

    • Design and synthesize DNA oligonucleotides corresponding to the 3' UTR of the putative off-target gene.

    • Clone these oligonucleotides into the 3' UTR of the Renilla luciferase gene in a dual-luciferase reporter vector (e.g., psiCHECK™-2). This vector also contains a Firefly luciferase gene for normalization.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa or HEK293) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the reporter plasmid (e.g., 10 ng/well), the siRNA duplex (at various concentrations, e.g., 0.1, 1, and 10 nM), and a transfection reagent according to the manufacturer's protocol.

    • Include a non-targeting siRNA as a negative control.

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well.

    • Calculate the percentage of off-target silencing relative to the negative control.

Protocol 2: Optimizing siRNA Concentration for On-Target Knockdown

This protocol helps determine the lowest effective concentration of an siRNA to minimize off-target effects while maintaining robust on-target gene silencing.

Methodology:

  • Cell Seeding:

    • Plate the target cells in a multi-well format (e.g., 24- or 96-well plate) to achieve 50-70% confluency on the day of transfection.

  • siRNA Transfection at Varying Concentrations:

    • Prepare a serial dilution of the siRNA, for example, from 100 nM down to 1 pM. A common starting range is 0.1 nM to 30 nM.

    • Transfect the cells with each siRNA concentration according to a standard transfection protocol. Include a non-targeting siRNA control and a mock-transfected control.

  • Incubation:

    • Incubate the cells for 24 to 72 hours to allow for mRNA and protein turnover. The optimal time should be determined empirically for the target of interest.

  • Assessment of On-Target Knockdown:

    • For mRNA levels: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression of the target gene. Normalize to a stable housekeeping gene.

    • For protein levels: Lyse the cells and perform a Western blot or ELISA to quantify the level of the target protein. Normalize to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Plot the percentage of knockdown versus the siRNA concentration to determine the EC50 (the concentration at which 50% of the maximum knockdown is achieved). Select the lowest concentration that provides sufficient knockdown (e.g., >70%) for your experiments.

Signaling Pathways and Off-Target Effects

The miRNA-like Off-Target Mechanism:

siRNA siRNA Duplex RISC_loading RISC Loading siRNA->RISC_loading Guide_strand Guide Strand in active RISC RISC_loading->Guide_strand On_target Perfect Complementarity (On-Target mRNA) Guide_strand->On_target Off_target Partial Complementarity (Off-Target mRNA 3' UTR) Guide_strand->Off_target Cleavage mRNA Cleavage On_target->Cleavage Repression Translational Repression & mRNA Destabilization Off_target->Repression

Caption: On-target vs. miRNA-like off-target silencing pathways.

This diagram illustrates that once the siRNA guide strand is loaded into the RNA-induced silencing complex (RISC), it can bind to either its intended target with perfect complementarity, leading to mRNA cleavage, or to unintended transcripts with partial complementarity in the seed region, resulting in translational repression. This latter pathway is the root cause of miRNA-like off-target effects.[5][13]

References

Technical Support Center: Large-Scale Synthesis of 2'-O,4'-C-Methylenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 2'-O,4'-C-Methylenecytidine, a key locked nucleic acid (LNA) monomer. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthesis campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

The main hurdles in scaling up the synthesis of this compound include managing reaction kinetics, ensuring high purity, and optimizing yields. Specific challenges include the steric hindrance of the LNA monomer affecting coupling times, the potential for side reactions like the formation of N-glycoside isomers, and difficulties in removing impurities during purification.[1] Furthermore, the stability of reagents and intermediates at a larger scale can be problematic, often necessitating adjustments to reaction conditions compared to bench-scale synthesis.[2]

Q2: How does the steric hindrance of the LNA phosphoramidite (B1245037) impact oligonucleotide synthesis?

The bicyclic structure of this compound results in significant steric hindrance. This slows down the phosphoramidite coupling reaction during automated oligonucleotide synthesis. Consequently, standard coupling times are often insufficient, leading to lower coupling efficiency and an increased risk of deletion mutations in the final oligonucleotide. To mitigate this, extended coupling times are required.[3]

Q3: What are common side products encountered during the synthesis, and how can they be minimized?

A common side reaction is the formation of the S-substituted nucleoside instead of the desired N-substituted product during the condensation of the sugar precursor with the silylated base.[1] Using specific catalysts, such as tin chloride (IV), can significantly favor the formation of the N-glycoside.[1] Another potential side product is the N4-methyl modification that can occur during deprotection if methylamine (B109427) is used.[3] Avoiding methylamine-based deprotection protocols is advisable. Careful control of reaction temperature is also crucial, as prolonged heating can lead to the formation of nonpolar impurities that are difficult to remove.[4]

Q4: What are the recommended deprotection conditions for oligonucleotides containing this compound?

Standard deprotection protocols can generally be used for LNA-containing oligonucleotides. However, it is crucial to avoid using methylamine for deprotection, especially when Me-Bz-C-LNA is present, as this can lead to the unwanted N4-methyl modification.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound and its incorporation into oligonucleotides.

Problem Possible Cause Recommended Solution
Low Yield in Glycosylation Step Formation of S-glycoside instead of N-glycoside.Use tin chloride (IV) in 1,2-dichloroethane (B1671644) as the catalyst to favor N-glycoside formation.[1]
Incomplete reaction.Ensure anhydrous conditions and use a slight excess of the silylated base. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Formation of Nonpolar Impurities Prolonged heating or excessively high reaction temperatures during steps like iodination.[4]Carefully control the reaction temperature and time. For instance, in C5-iodination, limit heating to around 80°C for approximately 40 minutes.[4]
Low Coupling Efficiency in Oligonucleotide Synthesis Insufficient coupling time due to steric hindrance of the LNA phosphoramidite.[3]Increase the coupling time significantly compared to standard DNA phosphoramidites. For ABI synthesizers, a coupling time of 180 seconds is recommended, while for Expedite synthesizers, 250 seconds is suggested.[3]
Inefficient activation of the phosphoramidite.Use a more potent activator like 4,5-dicyanoimidazole (B129182) (DCI) to enhance the coupling of sterically hindered phosphoramidites.[2]
Incomplete Oxidation in Oligonucleotide Synthesis The phosphite (B83602) triester formed after LNA coupling is more stable and oxidizes slower than its DNA counterpart.[3]Extend the oxidation time. A 45-second oxidation time using standard iodine oxidation procedures is recommended for both ABI and Expedite instruments.[3]
Presence of Deletion Sequences in Final Oligonucleotide Inefficient capping of unreacted 5'-hydroxyl groups.Ensure the capping step is highly efficient by using fresh capping reagents and appropriate reaction times.
N4-Methyl Modification on Cytidine (B196190) Use of methylamine during the final deprotection step.[3]Avoid deprotection protocols that involve methylamine. Use alternative deprotection reagents like aqueous ammonia.
Difficult Purification of the Final Product Co-elution of closely related impurities.Employ optimized chromatographic conditions. A gradient of methanol (B129727) in dichloromethane (B109758) is often effective for silica (B1680970) gel chromatography of the protected nucleoside.[1] For oligonucleotides, HPLC purification is standard.

Quantitative Data

The following tables summarize typical yields for key steps in the synthesis of LNA nucleosides, providing a benchmark for large-scale production.

Table 1: Yields for Key Synthesis Steps of an LNA Nucleoside Precursor

Reaction Step Reactants Conditions Yield (%) Reference
C5-IodinationLNA uridine (B1682114) diol, Iodine, CANAcetic acid, 80°C, 40 min87[4]
O5'-DimethoxytritylationC5-iodinated LNA nucleoside, DMTrClStandard conditions84[4]
Sonogashira CouplingO5'-DMTr-LNA nucleoside, Terminal alkyneTypical Sonogashira conditions53-87[4]
O3'-PhosphitylationC5-alkynyl-LNA uridine, 2-cyanoethyl-N,N-diisopropylchlorophosphoramiditeDIPEA43-83[4]
Glycosylation (N-glycoside formation)Sugar precursor, Silylated 2-thiouracilTin chloride (IV), 1,2-dichloroethane, rt, 2h~90 (of N-glycoside)[1]

Table 2: Recommended Parameters for LNA Phosphoramidite in Automated Oligonucleotide Synthesis

Parameter Standard DNA Phosphoramidite LNA Phosphoramidite Reference
Coupling Time (ABI Synthesizer) ~30 seconds180 seconds[3]
Coupling Time (Expedite Synthesizer) ~30 seconds250 seconds[3]
Oxidation Time ~15-30 seconds45 seconds[3]

Experimental Protocols

Protocol 1: General Synthesis of an LNA Nucleoside Phosphoramidite

This protocol outlines a representative synthesis of an LNA phosphoramidite, adaptable for this compound with appropriate starting materials.

  • Synthesis of the Glycosyl Donor: The synthesis often starts from a suitable carbohydrate precursor, which undergoes a series of reactions to introduce the necessary protecting groups and functional groups to form the bicyclic sugar moiety.

  • Glycosylation: The protected sugar moiety is then coupled with a silylated cytidine base. To favor the formation of the desired N-glycoside over the S-glycoside, tin chloride (IV) is used as a catalyst in a solvent like 1,2-dichloroethane at room temperature for approximately 2 hours.[1]

  • Purification of the Nucleoside: The crude product from the glycosylation step is purified by silica gel column chromatography using a gradient of methanol in dichloromethane.[1]

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group of the purified LNA nucleoside is protected with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.

  • Phosphitylation: The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane or acetonitrile (B52724).

  • Final Purification: The resulting phosphoramidite is purified under anhydrous conditions, typically by precipitation or flash chromatography, and stored under an inert atmosphere at low temperature.

Protocol 2: Automated Solid-Phase Synthesis of LNA-Containing Oligonucleotides

  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile. Note that some LNA phosphoramidites may require a mixture of THF and acetonitrile for better solubility.[3]

  • Synthesizer Setup: Program the DNA synthesizer with modified cycle parameters to accommodate the LNA monomer.

  • Deblocking: The 5'-DMT group of the support-bound nucleoside is removed using a standard solution of trichloroacetic acid in dichloromethane.

  • Coupling: The LNA phosphoramidite is delivered to the synthesis column along with an activator. The coupling time should be extended to 180 seconds for ABI synthesizers or 250 seconds for Expedite synthesizers.[3]

  • Capping: Any unreacted 5'-hydroxyl groups are capped using a standard capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidation: The newly formed phosphite triester is oxidized to the more stable phosphate (B84403) triester using an iodine solution. The oxidation time should be extended to 45 seconds.[3]

  • Cycle Repetition: The deblocking, coupling, capping, and oxidation steps are repeated for each subsequent monomer in the desired sequence.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using aqueous ammonia. Avoid using methylamine to prevent side reactions.[3]

  • Purification: The crude oligonucleotide is purified by HPLC.

Visualizations

experimental_workflow cluster_synthesis LNA-Cytidine Phosphoramidite Synthesis start Starting Carbohydrate sugar_mod Sugar Modification & Protecting Group Introduction start->sugar_mod Multi-step glycosylation Glycosylation with Protected Cytidine sugar_mod->glycosylation purify1 Silica Gel Chromatography glycosylation->purify1 dmt_protection 5'-DMT Protection purify1->dmt_protection phosphitylation 3'-Phosphitylation dmt_protection->phosphitylation purify2 Final Purification phosphitylation->purify2 phosphoramidite LNA-Cytidine Phosphoramidite purify2->phosphoramidite

Caption: Workflow for the synthesis of this compound phosphoramidite.

troubleshooting_logic problem Low Coupling Efficiency in Oligo Synthesis cause1 Insufficient Coupling Time problem->cause1 cause2 Inefficient Activator problem->cause2 cause3 Moisture Contamination problem->cause3 solution1 Increase Coupling Time (180-250s) cause1->solution1 solution2 Use Potent Activator (e.g., DCI) cause2->solution2 solution3 Ensure Anhydrous Conditions cause3->solution3

Caption: Troubleshooting logic for low coupling efficiency in LNA oligonucleotide synthesis.

References

stability issues of 2'-O,4'-C-Methylenecytidine in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2'-O,4'-C-methylenecytidine (LNA-C) in various experimental settings. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental results that may be related to the stability of your LNA-C containing oligonucleotides.

Q1: My LNA-C oligonucleotide appears to be degrading. How can I confirm this and identify the cause?

A1: Degradation of LNA-C oligonucleotides can be influenced by several factors, including enzymatic activity, pH, and temperature. To systematically troubleshoot this issue, you can follow the workflow below. The primary methods for detecting degradation are high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which can separate and identify shorter fragments or modified species.[1][2][3]

G cluster_0 Troubleshooting LNA-C Oligonucleotide Degradation start Unexpected Experimental Results (e.g., loss of activity, smearing on gel) check_storage Verify Proper Storage Conditions (-20°C or -80°C, protected from light) start->check_storage analyze_sample Analyze Oligonucleotide Integrity (e.g., HPLC, Mass Spectrometry) check_storage->analyze_sample degradation_confirmed Degradation Confirmed? analyze_sample->degradation_confirmed no_degradation No Significant Degradation. Investigate other experimental parameters. degradation_confirmed->no_degradation No identify_cause Identify Potential Cause degradation_confirmed->identify_cause Yes enzymatic Enzymatic Degradation identify_cause->enzymatic chemical Chemical Degradation (pH, Temperature) identify_cause->chemical troubleshoot_enzymatic Troubleshoot Enzymatic Degradation enzymatic->troubleshoot_enzymatic troubleshoot_chemical Troubleshoot Chemical Degradation chemical->troubleshoot_chemical solution_enzymatic Use nuclease-free reagents and sterile techniques. Incorporate additional LNA modifications or phosphorothioate (B77711) linkages. troubleshoot_enzymatic->solution_enzymatic solution_chemical Optimize buffer pH and temperature. Perform forced degradation studies to determine stability limits. troubleshoot_chemical->solution_chemical

Troubleshooting workflow for LNA-C oligonucleotide degradation.

Q2: I suspect the buffer I'm using is causing my LNA-C oligonucleotide to degrade. How can I test this?

A2: To determine if your buffer is the source of instability, you can perform a forced degradation study.[1][3] This involves incubating your LNA-C oligonucleotide in the buffer under investigation at elevated temperatures (e.g., 45°C, 60°C, or 90°C) and for various durations.[4][5] Samples should be taken at different time points and analyzed by HPLC to quantify the amount of intact oligonucleotide remaining. Comparing the degradation rate in your buffer to that in a control buffer (e.g., nuclease-free water or a standard TE buffer) will indicate if a specific component of your buffer is causing instability.

Q3: My experiments are performed at acidic or alkaline pH. How does this affect LNA-C stability?

A3: Both acidic and alkaline conditions can promote the degradation of oligonucleotides. Acidic conditions (low pH) can lead to depurination or depyrimidination, which is the cleavage of the glycosidic bond between the nucleobase and the sugar.[2][4] While LNA modifications generally enhance stability, extreme pH should be avoided if possible. If your experiment requires non-neutral pH, it is crucial to determine the stability of your LNA-C oligonucleotide under those specific conditions experimentally.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LNA-C) and how does its structure contribute to stability?

A1: this compound is a modified nucleoside analogue where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon. This locked structure pre-organizes the oligonucleotide into a helical geometry, which increases its binding affinity to complementary DNA and RNA strands and enhances its resistance to nuclease degradation.[6]

References

Technical Support Center: 2'-O,4'-C-Methylenecytidine (LNA) Hybridization Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the use of 2'-O,4'-C-Methylenecytidine (a type of Locked Nucleic Acid or LNA) in hybridization assays such as Fluorescence In Situ Hybridization (FISH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in hybridization probes?

This compound is a modified cytidine (B196190) nucleotide where a methylene (B1212753) bridge connects the 2' oxygen and the 4' carbon of the ribose sugar. This "locked" structure pre-organizes the sugar into a conformation favorable for binding to complementary RNA or DNA strands.[1][2] This modification significantly increases the thermal stability (melting temperature, Tm) of the oligonucleotide probe, typically by 2-6°C per LNA monomer.[2][3] The enhanced binding affinity allows for the use of shorter probes while maintaining high specificity, which is particularly advantageous for detecting short targets like microRNAs or for discriminating between closely related sequences.[1][4]

Q2: What are the key advantages of using LNA-modified probes in hybridization assays?

The primary advantages of incorporating LNA monomers into hybridization probes include:

  • Increased Thermal Stability: The locked structure significantly increases the melting temperature (Tm) of the probe-target duplex, allowing for more stringent hybridization and wash conditions.[1][2]

  • Enhanced Specificity: The high binding affinity enables better discrimination between perfectly matched targets and those with single nucleotide mismatches.[1][5]

  • Improved Sensitivity: The strong binding allows for the detection of low-abundance targets.[4]

  • Shorter Probe Design: The increased affinity permits the use of shorter probes (typically 15-18 nucleotides) compared to traditional DNA probes, which can improve target accessibility.[3][6]

  • Nuclease Resistance: LNA-modified oligonucleotides exhibit increased resistance to degradation by nucleases.[2]

Troubleshooting Guide

This section addresses common issues encountered during this compound hybridization assays.

High Background or Non-Specific Binding

High background fluorescence can obscure the specific signal from the target molecule, leading to inaccurate results.[7]

Q3: I am observing high background signal in my FISH experiment using an LNA probe. What are the possible causes and solutions?

High background can stem from several factors. The following table outlines common causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Recommendations
Excessive Probe Concentration Reduce the probe concentration. A starting concentration of 0.2 µM is often recommended for LNA probes in PCR, but the optimal concentration should be determined experimentally and may be lower due to high affinity.[2]
Inadequate Blocking Use a blocking agent, such as bovine serum albumin (BSA), in your hybridization buffer to prevent non-specific binding of the probe to cellular components.[7][8]
Suboptimal Hybridization Temperature Increase the hybridization temperature. LNA probes have a higher Tm, so a higher hybridization temperature can increase stringency and reduce non-specific binding. Hybridization temperatures in the range of 55°C to 65°C are a good starting point.[9]
Insufficient Washing Stringency Increase the temperature or decrease the salt concentration of your post-hybridization wash buffers. For example, perform a stringent wash with 1X SSC at 75-80°C.[10] Adding a surfactant like Tween 20 to the wash buffer can also help disrupt non-specific interactions.[8]
Probe Aggregation LNA probes, like other lipophilic probes, can form aggregates that bind non-specifically.[7] Ensure the probe is fully dissolved and consider adding a non-ionic surfactant to the hybridization buffer.
Autofluorescence Some tissues or cells exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence.
Probe Design Issues Avoid stretches of more than four consecutive LNA bases and self-complementary regions within the probe, as LNA binds very tightly to other LNA residues.[1][3]

A logical workflow for troubleshooting high background is presented in the diagram below.

HighBackgroundTroubleshooting Start High Background Observed CheckProbeConc Is Probe Concentration Optimized? Start->CheckProbeConc ReduceConc Reduce Probe Concentration CheckProbeConc->ReduceConc No CheckBlocking Is Blocking Sufficient? CheckProbeConc->CheckBlocking Yes ReduceConc->CheckBlocking ImproveBlocking Increase Blocking Agent (e.g., BSA) CheckBlocking->ImproveBlocking No CheckHybTemp Is Hybridization Temp Optimal? CheckBlocking->CheckHybTemp Yes ImproveBlocking->CheckHybTemp IncreaseHybTemp Increase Hybridization Temperature CheckHybTemp->IncreaseHybTemp No CheckWash Are Washes Stringent Enough? CheckHybTemp->CheckWash Yes IncreaseHybTemp->CheckWash IncreaseWashStringency Increase Wash Temp or Decrease Salt Conc. CheckWash->IncreaseWashStringency No ReviewProbeDesign Review Probe Design for Self-Complementarity CheckWash->ReviewProbeDesign Yes IncreaseWashStringency->ReviewProbeDesign End Signal Optimized ReviewProbeDesign->End

Caption: Troubleshooting workflow for high background in LNA hybridization assays.

Weak or No Signal

Q4: I am not detecting any signal, or the signal is very weak. What could be the problem?

Several factors can contribute to a weak or absent signal in your hybridization assay.

Potential Cause Troubleshooting Recommendations
Suboptimal Hybridization Conditions The hybridization temperature may be too high, preventing the probe from binding to the target. Try a lower hybridization temperature. For a 14 bp probe with LNA at every third position, a starting temperature of around 62°C is suggested.[9] Also, ensure the salt concentration is adequate (e.g., 2 M to 5 M NaCl) to stabilize the probe-target duplex.[9]
Poor Probe Permeabilization For in situ hybridization, ensure that the cell or tissue permeabilization step is sufficient to allow the probe to access the target nucleic acid.
Target RNA/DNA Degradation Ensure that your samples have been properly handled to prevent nucleic acid degradation. Use RNase-free reagents and techniques when working with RNA.
Incorrect Probe Design The probe sequence may not be a perfect match to the target, or it may be targeting an inaccessible region of the nucleic acid due to secondary structure.[6] Consider redesigning the probe to a more accessible target site.
Issues with Detection Reagents If using an indirect detection method (e.g., biotin-labeled probe with streptavidin-fluorophore), verify the activity of all detection reagents.[10]
Low Target Abundance The target nucleic acid may be present at very low levels in your sample. Consider using a more sensitive detection method or increasing the amount of starting material. LNA probes are known to improve detection of low-abundance targets.[4]

The following diagram illustrates a general experimental workflow for an LNA-based FISH experiment, highlighting critical steps where issues can arise.

LNA_FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_wash Washing & Detection cluster_analysis Analysis SampleFixation Sample Fixation Permeabilization Permeabilization SampleFixation->Permeabilization Prehybridization Prehybridization (Blocking) Permeabilization->Prehybridization Hybridization Hybridization with LNA Probe Prehybridization->Hybridization PostHybWash Post-Hybridization Washes (Stringent) Hybridization->PostHybWash Detection Signal Detection (e.g., Fluorophore) PostHybWash->Detection Imaging Microscopy/ Imaging Detection->Imaging DataAnalysis Data Analysis Imaging->DataAnalysis

Caption: General experimental workflow for LNA-based FISH.

Experimental Protocols

General Protocol for LNA-FISH on Cultured Cells

This protocol provides a starting point for optimizing LNA-FISH on adherent cells.

  • Cell Culture and Fixation:

    • Grow cells on sterile coverslips in a petri dish.

    • Wash cells with 1X PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with 1X PBS.

  • Permeabilization:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with 1X PBS.

  • Hybridization:

    • Prepare a hybridization buffer containing:

      • 50% formamide

      • 2X SSC (Saline-Sodium Citrate buffer)

      • 10% dextran (B179266) sulfate

      • 1 mg/mL yeast tRNA

      • 0.2% BSA

    • Dilute the LNA probe in the hybridization buffer to the desired final concentration (e.g., 100-500 nM).

    • Denature the probe solution by heating to 85°C for 5 minutes, then immediately place on ice.

    • Apply the probe solution to the cells on the coverslip.

    • Incubate in a humidified chamber at a temperature 20-25°C below the probe's calculated melting temperature overnight.[11]

  • Washing:

    • Wash the coverslips three times for 5 minutes each in 2X SSC at the hybridization temperature.

    • Perform a high-stringency wash in 0.2X SSC at the hybridization temperature for 15 minutes.[11]

    • Wash once in 1X PBS at room temperature.

  • Mounting and Imaging:

    • If the probe is directly labeled with a fluorophore, mount the coverslip with an antifade mounting medium containing DAPI for nuclear counterstaining.

    • If using an indirect detection method, proceed with the appropriate antibody or streptavidin incubation and washing steps before mounting.

    • Image using a fluorescence microscope with appropriate filters.

Quantitative Data Summary

The following table summarizes key quantitative parameters for designing and optimizing this compound hybridization assays.

Parameter Value/Range Reference
Tm Increase per LNA Monomer 2-6 °C[2]
Optimal LNA Probe Length 15-18 nucleotides[3]
Recommended LNA Placement Every third base in the central segment[3]
Maximum Consecutive LNA Bases Avoid stretches of more than 4[3]
Starting Hybridization Temperature 55-65 °C[9]
Optimal NaCl Concentration 2-5 M in hybridization buffer[9]
Recommended Denaturant (for bacteria) Urea (provides higher fluorescence)[9]
Typical Probe Concentration Start with 0.2 µM and optimize[2]

References

Technical Support Center: Optimization of Deprotection for 2'-O,4'-C-Methylenecytidine Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the deprotection of oligonucleotides containing 2'-O,4'-C-Methylenecytidine (also known as Locked Nucleic Acid or LNA, and Bridged Nucleic Acid or BNA). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the successful synthesis and purification of these modified oligonucleotides.

Troubleshooting Guide

This section addresses common issues encountered during the deprotection of this compound containing oligonucleotides.

Problem Potential Cause Recommended Solution
Incomplete Deprotection 1. Deprotection time is too short or temperature is too low. 2. Deprotection reagent (e.g., ammonium (B1175870) hydroxide) is old or has lost potency. 3. Inefficient removal of sterically hindered protecting groups on the this compound or adjacent nucleotides.1. Increase incubation time or temperature according to the recommended protocols. Refer to the tables below for guidance. 2. Always use fresh deprotection reagents. For ammonium hydroxide (B78521), it is advisable to use a recently opened bottle or to aliquot and store it properly. 3. Consider using a stronger deprotection reagent like AMA (Ammonium Hydroxide/Methylamine) for more robust deprotection.
Base Modification (e.g., Deamination of Cytidine) 1. Prolonged exposure to harsh basic conditions, especially at elevated temperatures. 2. Use of methylamine-based reagents (like AMA) with inappropriate protecting groups on the cytidine (B196190) base.1. Reduce deprotection time and temperature. For sensitive sequences, consider using milder deprotection conditions. 2. When using AMA for deprotection, it is crucial to use acetyl (Ac) protected deoxycytidine (dC) phosphoramidites during synthesis to prevent base modification.[1][2]
Oligonucleotide Degradation (Cleavage of the Backbone) 1. Excessive heat during deprotection. 2. Presence of residual acids from the synthesis steps.1. Avoid unnecessarily high temperatures during deprotection. Monitor the temperature carefully. 2. Ensure thorough washing of the solid support after the final detritylation step to remove any residual acid before initiating deprotection.
Formation of N4-Methyl Adduct on Cytidine Use of methylamine-containing reagents for deprotection of oligonucleotides containing certain modified cytidine analogues.It is advisable to avoid the use of methylamine (B109427) when deprotecting oligos containing certain modified cytidines, as this can lead to the introduction of an N4-methyl modification. Standard ammonium hydroxide deprotection is a safer alternative in such cases.
Low Yield of Final Product 1. Incomplete cleavage from the solid support. 2. Adsorption of the oligonucleotide to the glassware or purification columns. 3. Loss during precipitation or desalting steps.1. Ensure the solid support is fully submerged in the cleavage reagent and that the incubation time is sufficient. 2. Use siliconized tubes and pipette tips to minimize adsorption. 3. Optimize precipitation conditions (e.g., ethanol (B145695) concentration, temperature) and desalting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the standard deprotection procedure for oligonucleotides containing this compound?

A1: A common and effective method for deprotecting oligonucleotides containing this compound is treatment with concentrated ammonium hydroxide at an elevated temperature. However, for faster deprotection, a mixture of ammonium hydroxide and methylamine (AMA) can be used. The choice of method depends on the other modifications present in the oligonucleotide and the protecting groups used during synthesis.[1][2]

Q2: Are there any specific considerations for the 2'-O,4'-C-methylene bridge during deprotection?

A2: The 2'-O,4'-C-methylene bridge is generally stable under standard basic deprotection conditions used for oligonucleotide synthesis. The primary concern is not the stability of the bridge itself, but ensuring the complete removal of all other protecting groups without causing side reactions on the bases.

Q3: Can I use "UltraFAST" deprotection protocols with my this compound containing oligos?

A3: Yes, "UltraFAST" deprotection protocols, which typically use AMA at 65°C for a short duration (e.g., 10-15 minutes), can be employed.[1][3] However, it is critical to have used acetyl (Ac) protected cytidine phosphoramidites during synthesis to prevent the formation of N4-methylcytidine adducts.[1]

Q4: What are "UltraMILD" deprotection conditions and when should I use them?

A4: "UltraMILD" deprotection involves using reagents like potassium carbonate in methanol (B129727) at room temperature.[1] These conditions are necessary when the oligonucleotide contains other sensitive functional groups (e.g., certain dyes or other modified bases) that would be degraded by harsher deprotection methods like ammonium hydroxide or AMA.[1]

Q5: How can I monitor the completeness of the deprotection reaction?

A5: The completeness of deprotection can be monitored by analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange HPLC (IE-HPLC), or Mass Spectrometry (MS). Incomplete deprotection will often result in additional peaks in the chromatogram or unexpected masses in the mass spectrum.

Data Presentation

Table 1: Standard Deprotection Conditions with Concentrated Ammonium Hydroxide
Guanine Protecting GroupTemperatureTimeReference
Isobutyryl (iBu)Room Temp.36 hours[4]
55°C16 hours[4]
65°C8 hours[4]
Dimethylformamidine (dmf) or Acetyl (Ac)Room Temp.16 hours[4]
55°C4 hours[4]
65°C2 hours[4]
Table 2: "UltraFAST" Deprotection Conditions with AMA (1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine)
Guanine Protecting GroupTemperatureTimeNoteReference
iBu-dG, dmf-dG, or Ac-dGRoom Temp.120 minRequires acetyl (Ac) protected dC to avoid base modification.[1][4]
37°C30 min[1][4]
55°C10 min[1][4]
65°C5 min[1][4]

Experimental Protocols

Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is completely submerged.

  • Seal the vial tightly and place it in a heating block or oven at the desired temperature (e.g., 55°C).

  • Incubate for the required duration based on the protecting groups used (refer to Table 1).

  • After incubation, allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with 0.5-1 mL of 50% ethanol or water and combine the wash with the supernatant.

  • Dry the combined solution using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and purification.

Protocol 2: "UltraFAST" Deprotection with AMA
  • Prepare the AMA deprotection reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Caution: This should be done in a well-ventilated fume hood.

  • Transfer the solid support to a 2 mL screw-cap vial.

  • Add 1-2 mL of the freshly prepared AMA solution to the vial.

  • Seal the vial tightly and incubate at 65°C for 10-15 minutes.[3]

  • After incubation, immediately cool the vial on ice for 5-10 minutes.[3]

  • Transfer the supernatant to a new tube.

  • Wash the support with 0.5-1 mL of water and combine with the supernatant.

  • Dry the oligonucleotide solution in a vacuum concentrator.

  • Proceed with downstream analysis and purification.

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis Synthesis Solid-Phase Synthesis of This compound Oligo Cleavage Cleavage from Solid Support & Base/Phosphate Deprotection Synthesis->Cleavage Deprotection Reagent (e.g., NH4OH or AMA) Purification Purification (e.g., HPLC) Cleavage->Purification Analysis QC Analysis (e.g., MS) Purification->Analysis Final_Product Purified Oligonucleotide Analysis->Final_Product

Caption: General workflow for the deprotection and purification of this compound containing oligonucleotides.

Deprotection_Decision_Tree Start Start: Choose Deprotection Strategy Sensitive_Groups Does the oligo contain sensitive groups (e.g., dyes)? Start->Sensitive_Groups Fast_Deprotection Is fast deprotection required? Sensitive_Groups->Fast_Deprotection No UltraMild Use UltraMILD Deprotection (e.g., K2CO3 in Methanol) Sensitive_Groups->UltraMild Yes Ac_dC_Used Was Ac-dC used during synthesis? Fast_Deprotection->Ac_dC_Used Yes Standard_NH4OH Use Standard Deprotection (Ammonium Hydroxide) Fast_Deprotection->Standard_NH4OH No UltraFAST_AMA Use UltraFAST Deprotection (AMA) Ac_dC_Used->UltraFAST_AMA Yes Warning Warning: Risk of Cytidine Modification with AMA. Use Standard NH4OH. Ac_dC_Used->Warning No

Caption: Decision tree for selecting the optimal deprotection strategy for modified oligonucleotides.

References

Validation & Comparative

Validating the Antisense Activity of 2'-O,4'-C-Methylenecytidine (LNA) Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antisense activity of oligonucleotides incorporating 2'-O,4'-C-methylenecytidine, a locked nucleic acid (LNA) analog, against other common antisense oligonucleotide (ASO) modifications. The information presented is supported by experimental data and detailed protocols to assist researchers in designing and evaluating their antisense experiments.

Introduction to this compound (LNA)

This compound is a bicyclic nucleoside analogue where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2] This bridge "locks" the ribose in an N-type (C3'-endo) conformation, which is structurally similar to RNA.[3] This pre-organization of the sugar moiety enhances the binding affinity of the ASO to its complementary RNA target and provides significant resistance to nuclease degradation.[3][4] ASOs containing LNA modifications, often in a "gapmer" design with a central DNA region, are potent inhibitors of gene expression primarily through an RNase H-dependent mechanism.[1][5]

Comparative Performance of Antisense Oligonucleotide Modifications

The efficacy of an antisense oligonucleotide is determined by several factors, including its binding affinity to the target RNA, nuclease resistance, and potential off-target effects. This section compares the performance of LNA-modified ASOs with other widely used chemistries.

Quantitative Comparison of Antisense Activity:

The following table summarizes the half-maximal inhibitory concentration (IC50) values from a comparative study targeting the vanilloid receptor subtype 1 (VR1) mRNA in mammalian cells. Lower IC50 values indicate higher potency.

Antisense ModificationTargetCell LineIC50 (nM)Fold Improvement vs. Phosphorothioate (B77711)Reference
LNA (2'-O,4'-C-methylene) VR1-GFP mRNAMammalian Cells0.4 175x [6][7][8]
2'-O-methyl RNAVR1-GFP mRNAMammalian Cells~2200.3x[6][7][8]
Phosphorothioate (PS)VR1-GFP mRNAMammalian Cells~701x (baseline)[6][7][8]
small interfering RNA (siRNA)VR1-GFP mRNAMammalian Cells0.06>1000x[6][7]

General Characteristics of Common ASO Modifications:

ModificationKey AdvantagesKey Disadvantages
LNA (2'-O,4'-C-methylene) - Very high binding affinity- Excellent nuclease resistance- High potency- Potential for hepatotoxicity[4][9]- Off-target effects need careful evaluation[5][10]
2'-O-Methoxyethyl (MOE) - Good binding affinity- Excellent nuclease resistance- Favorable safety profile- Lower potency compared to LNA[9]
Constrained Ethyl (cEt) - High binding affinity, similar to LNA[3]- Excellent nuclease resistance[3]- Potentially improved safety profile over LNA[3]- Can still have toxicity risks that require screening[3]
2'-O-Methyl (2'-OMe) - Enhanced nuclease resistance over unmodified RNA- Good specificity- Lower binding affinity and potency compared to LNA, MOE, and cEt[6][7]
Phosphorothioate (PS) - Increased nuclease resistance over phosphodiester- Supports RNase H activity- Lower binding affinity- Potential for non-specific protein binding and toxicity

Experimental Protocols for Validating Antisense Activity

To rigorously validate the antisense activity of a this compound-containing oligonucleotide, a series of well-controlled experiments are essential. The following protocols are based on established guidelines for antisense research.

Design of Antisense Oligonucleotides and Controls

Objective: To design specific ASOs targeting the RNA of interest and appropriate negative controls to ensure observed effects are target-specific.

Protocol:

  • Target Selection: Identify the target RNA sequence. Use bioinformatics tools to select optimal target sites with minimal potential for off-target binding.

  • ASO Design:

    • On-Target ASOs: Design at least two independent ASOs targeting different regions of the same RNA to ensure the observed phenotype is not due to an artifact of a single oligonucleotide. A typical LNA gapmer design consists of a central "gap" of 8-10 DNA nucleotides flanked by 2-5 LNA-modified nucleotides on each end. The entire backbone is typically modified with phosphorothioate linkages to enhance nuclease resistance.

    • Control ASOs:

      • Mismatch Control: Synthesize an oligonucleotide with the same sequence and modifications as the most active on-target ASO but with 3-4 centrally located mismatched bases. This control helps to demonstrate the sequence specificity of the antisense effect.

      • Scrambled Control: Synthesize an oligonucleotide with the same length, base composition, and chemical modifications as the on-target ASO, but in a randomized sequence that does not have significant complementarity to the target or any other sequence in the transcriptome.

In Vitro ASO Delivery and Dose-Response Analysis

Objective: To deliver the ASOs to cultured cells and determine the concentration-dependent effect on target RNA levels.

Protocol:

  • Cell Culture: Culture the selected cell line (e.g., HeLa, A549) known to express the target gene to an appropriate confluency.

  • ASO Delivery:

    • For many cell types, ASOs can be delivered without a transfection reagent (gymnotic delivery). However, for difficult-to-transfect cells or to increase efficiency, a cationic lipid-based transfection reagent can be used. Optimize the delivery method to achieve good uptake with minimal cytotoxicity.

  • Dose-Response Treatment: Treat the cells with a range of concentrations for both the on-target and control ASOs (e.g., 0.1 nM to 100 nM). Include an untreated and a transfection reagent-only control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for ASO uptake and target RNA knockdown.

Measurement of Target Knockdown

Objective: To quantify the reduction in target RNA and protein levels following ASO treatment.

Protocol:

a) RNA Level Quantification (RT-qPCR):

  • RNA Extraction: Isolate total RNA from the treated and control cells using a standard method (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene and at least two validated housekeeping genes for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of the target gene using the delta-delta Ct method, comparing the expression in ASO-treated cells to the negative control-treated cells.

b) Protein Level Quantification (Western Blot):

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., β-actin). Then, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative protein levels.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

RNase_H_Mechanism ASO LNA Gapmer ASO Duplex ASO-mRNA Hybrid Duplex ASO->Duplex mRNA Target mRNA mRNA->Duplex Cleavage mRNA Cleavage Duplex->Cleavage Recruits RNaseH RNase H RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Translation Inhibition of Translation Degradation->No_Translation

Caption: RNase H-dependent mechanism of gene silencing by LNA gapmer ASOs.

Experimental_Workflow cluster_design 1. Design cluster_invitro 2. In Vitro Validation cluster_analysis 3. Analysis Design_OnTarget On-Target ASOs (≥2) Cell_Culture Cell Culture Design_Controls Control ASOs (Mismatch, Scrambled) ASO_Delivery ASO Delivery (Dose-Response) Cell_Culture->ASO_Delivery RNA_Extraction RNA Extraction ASO_Delivery->RNA_Extraction Protein_Extraction Protein Extraction ASO_Delivery->Protein_Extraction RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Data_Analysis 4. Data Analysis (IC50, Specificity) RT_qPCR->Data_Analysis Western_Blot Western Blot Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: Workflow for validating the antisense activity of novel oligonucleotides.

Logical_Relationship High_Affinity High Binding Affinity (Locked Conformation) High_Potency High In Vitro & In Vivo Potency High_Affinity->High_Potency Off_Target Potential Off-Target Effects High_Affinity->Off_Target Can increase risk of Nuclease_Resistance High Nuclease Resistance (PS Backbone + 2' Mod) Nuclease_Resistance->High_Potency Specificity Sequence Specificity High_Potency->Specificity Requires Specificity->Off_Target Mitigates

Caption: Key relationships in the evaluation of LNA antisense oligonucleotides.

References

A Head-to-Head Comparison: 2'-O,4'-C-Methylenecytidine (LNA) vs. 2'-O-Methyl Modifications in RNAi

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of RNA interference (RNAi) therapeutics, the choice of chemical modifications is paramount to enhancing the stability, efficacy, and safety of small interfering RNAs (siRNAs). Among the most utilized modifications are 2'-O,4'-C-methylenecytidine, a type of Bridged Nucleic Acid (BNA) also known as Locked Nucleic Acid (LNA), and the more conventional 2'-O-methyl (2'-O-Me) modification. This guide provides an objective comparison of their performance, supported by experimental data, to inform the rational design of next-generation RNAi drugs.

The central challenge in harnessing the therapeutic potential of siRNAs lies in overcoming their inherent instability and transient effects. Chemical modifications to the sugar-phosphate backbone of the oligonucleotide are crucial for improving their pharmacokinetic and pharmacodynamic properties. Both LNA and 2'-O-Me modifications alter the ribose sugar moiety, but their distinct structural constraints lead to significant differences in their impact on siRNA performance.

At a Glance: Key Performance Differences

PropertyThis compound (LNA)2'-O-Methyl (2'-O-Me)
Binding Affinity (Thermal Stability) Exceptionally high increase in melting temperature (Tm) (ΔTm of +2 to +8 °C per modification)[].Moderate increase in Tm (ΔTm of ~0.9-1.7°C per modification)[2][3][4].
Nuclease Resistance Immensely high resistance to nucleolytic degradation[5][6][7][8].Significant enhancement of nuclease resistance[2][9].
Gene Silencing Potency (IC50) Can be highly potent, but activity is very sensitive to the position and number of modifications[10].Generally well-tolerated with retained or slightly improved potency, though extensive modification can reduce activity[9][11].
Off-Target Effects Minimal modifications can reduce off-target effects[12][13][14]. However, high affinity can also increase the potential for off-target binding.Position-specific modifications, particularly at position 2 of the guide strand, can significantly reduce off-target silencing[11][15][16].
Toxicity Some studies have reported potential hepatotoxicity with extensive LNA modifications[5].Generally considered to have a favorable safety profile.
Synthesis More complex and expensive to synthesize compared to 2'-O-Me modifications[17].Relatively straightforward and cost-effective to incorporate using standard phosphoramidite (B1245037) chemistry[4][17].

Structural Differences: A Tale of Two Ribose Rings

The key distinction between LNA and 2'-O-Me modifications lies in the conformation of the ribose sugar.

cluster_LNA This compound (LNA) cluster_2OMe 2'-O-Methyl (2'-O-Me) lna ome

Figure 1. Chemical structures of LNA and 2'-O-Me modified cytidine. The methylene (B1212753) bridge in LNA locks the ribose in an N-type conformation.

In LNA, a methylene bridge connects the 2'-oxygen to the 4'-carbon, locking the ribose ring in a C3'-endo (North-type) conformation. This pre-organized structure mimics the A-form helix of RNA, leading to a significant increase in binding affinity for its complementary RNA target[][5][18]. In contrast, the 2'-O-Me modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose. While this also enhances nuclease resistance and provides a moderate increase in thermal stability, it does not lock the sugar pucker to the same extent as the LNA bridge[2][9].

Delving into the Data: A Performance Breakdown

Thermal Stability

The locked conformation of LNA results in a dramatic increase in the thermal stability of siRNA duplexes. Each LNA modification can increase the melting temperature (Tm) by 2-8 °C[]. This high affinity is a double-edged sword: while it can enhance on-target engagement, it may also increase the risk of off-target binding if not carefully designed. The 2'-O-Me modification offers a more modest increase in Tm, typically in the range of 0.9-1.7 °C per modification[2].

Modification PatternΔTm (°C) per modificationReference
LNA +2 to +8[]
2'-O-Me +0.9 to +1.7[2]
Nuclease Resistance

Both modifications significantly enhance resistance to nuclease degradation compared to unmodified siRNAs. LNA-modified oligonucleotides are reported to be exceptionally stable in serum[5][10][13]. Similarly, 2'-O-Me modifications confer substantial nuclease resistance, contributing to a longer half-life in biological fluids[2][9]. Studies have shown that unmodified siRNAs can be rapidly degraded in serum, whereas siRNAs with these modifications exhibit significantly prolonged stability[12][19].

siRNA ModificationHalf-life in Mouse SerumReference
Unmodified< 5 hours[12]
End-modified LNA> 48 hours[12]
2'-O-Me (full sense strand)Significantly increased vs. unmodified[9]
Gene Silencing Efficacy

The impact of these modifications on RNAi activity is highly dependent on their placement within the siRNA duplex.

cluster_pathway The RNAi Pathway dsRNA dsRNA (siRNA) Dicer Dicer dsRNA->Dicer Processing siRNA_duplex siRNA duplex Dicer->siRNA_duplex RISC_loading RISC Loading Complex siRNA_duplex->RISC_loading Passenger_strand Passenger Strand (degraded) RISC_loading->Passenger_strand Ejection Guide_strand Guide Strand RISC_loading->Guide_strand RISC RISC Guide_strand->RISC Incorporation mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Slicing by Ago2 Silencing Gene Silencing Cleavage->Silencing

Figure 2. A simplified diagram of the RNAi pathway, highlighting the key steps where siRNA modifications can have an impact.

For LNA , strategic placement is critical. While some studies show that LNA-modified siRNAs can be as potent or even more potent than unmodified counterparts, indiscriminate incorporation, especially in the seed region of the guide strand or near the Ago2 cleavage site, can abolish activity[10].

With 2'-O-Me modifications, there is generally more flexibility. It is a common strategy to modify the entire sense strand with 2'-O-Me groups to reduce its potential for off-target activity and RISC loading, while the antisense strand is modified more sparingly[9]. However, even with 2'-O-Me, modifications in the seed region of the guide strand must be carefully considered, as they can impact target recognition[20].

ModificationIC50Reference
LNA gapmer 0.4 nM
2'-O-Me gapmer ~220 nM
Unmodified siRNA 0.06 nM
Phosphorothioate ~70 nM

Note: The IC50 values are from a specific study comparing different antisense strategies and may vary depending on the target gene, sequence, and experimental conditions.

Off-Target Effects

A major concern with RNAi therapeutics is the potential for off-target effects, where the siRNA silences unintended genes. Both LNA and 2'-O-Me modifications have been explored as strategies to mitigate these effects.

Position-specific 2'-O-Me modification at the second nucleotide of the guide strand has been shown to be particularly effective at reducing seed-mediated off-target effects without compromising on-target activity[11][15]. The bulky methyl group is thought to sterically hinder the microRNA-like binding of the seed region to off-target transcripts.

Minimal LNA modifications at the 3' end of the siRNA have also been reported to reduce off-target gene regulation compared to unmodified siRNAs[12]. However, the high binding affinity of LNA could potentially lead to the silencing of targets with near-perfect complementarity, necessitating careful sequence design and validation.

Experimental Protocols

In Vitro Gene Silencing Assay

A typical workflow for evaluating the efficacy of modified siRNAs is outlined below.

cluster_workflow Experimental Workflow for siRNA Efficacy Testing Cell_culture 1. Cell Culture (e.g., HeLa, HEK293) Transfection 2. Transfection (Lipid-based reagent) Cell_culture->Transfection Incubation 3. Incubation (24-72 hours) Transfection->Incubation Harvesting 4. Cell Harvesting Incubation->Harvesting RNA_extraction 5a. RNA Extraction Harvesting->RNA_extraction Protein_extraction 5b. Protein Extraction Harvesting->Protein_extraction qPCR 6a. RT-qPCR (mRNA quantification) RNA_extraction->qPCR Western_blot 6b. Western Blot (Protein quantification) Protein_extraction->Western_blot Analysis 7. Data Analysis (IC50 determination) qPCR->Analysis Western_blot->Analysis

Figure 3. A generalized workflow for assessing the in vitro gene silencing activity of modified siRNAs.

Detailed Methodology:

  • Cell Culture: Plate cells (e.g., HeLa cells expressing a reporter gene like luciferase) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA Preparation: Prepare a dilution series of the modified and control siRNAs in an appropriate buffer (e.g., RNase-free water).

  • Transfection: For each well, mix the siRNA with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions. Incubate for 10-20 minutes to allow for complex formation.

  • Cell Treatment: Add the siRNA-lipid complexes to the cells and incubate for 24 to 72 hours at 37°C and 5% CO2.

  • Lysis and Analysis:

    • For mRNA analysis: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression level of the target mRNA relative to a housekeeping gene.

    • For protein analysis: Lyse the cells and perform a Western blot to determine the level of the target protein.

  • Data Analysis: Calculate the percentage of gene silencing for each siRNA concentration and determine the IC50 value.

Serum Stability Assay
  • Incubation: Incubate the modified and unmodified siRNAs in 90% fresh mouse or human serum at 37°C.

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture and immediately freeze them to stop nuclease activity.

  • Analysis: Analyze the integrity of the siRNAs using denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining with a fluorescent dye like SYBR Gold.

  • Quantification: Quantify the intensity of the band corresponding to the intact siRNA at each time point to determine its half-life.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound (LNA) and 2'-O-methyl modifications is not a matter of one being universally superior to the other. Instead, the optimal choice depends on the specific application, the target gene, and the desired therapeutic profile.

  • LNA is an excellent choice when a very high binding affinity and exceptional nuclease resistance are required. Its potency can be remarkable, but this comes with the need for careful design to avoid loss of activity and potential off-target effects. The higher cost of LNA-modified oligonucleotides may also be a consideration.

  • 2'-O-Me offers a robust and versatile modification that provides a good balance of increased stability, retained efficacy, and a favorable safety profile. Its cost-effectiveness and the wealth of data supporting its use make it a workhorse modification in the field of RNAi therapeutics. The ability to fine-tune activity and reduce off-target effects through position-specific incorporation is a significant advantage.

References

A Comparative Guide to 2'-O,4'-C-Methylenecytidine and Other Bridged Nucleic Acids in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nucleic acid therapeutics, the development of chemically modified oligonucleotides with enhanced properties is paramount. Bridged nucleic acids (BNAs), a class of synthetic RNA analogs, have emerged as a powerful tool to improve the efficacy, stability, and safety of antisense oligonucleotides (ASOs), siRNAs, and other nucleic acid-based drugs. This guide provides an objective comparison of 2'-O,4'-C-Methylenecytidine, a first-generation BNA also known as Locked Nucleic Acid (LNA), against other prominent BNA analogs, supported by experimental data.

Introduction to Bridged Nucleic Acids

Bridged nucleic acids are characterized by a covalent bridge between the 2' and 4' positions of the ribose sugar, which "locks" the sugar moiety into a C3'-endo (North-type) conformation.[1][2] This pre-organized structure enhances the binding affinity of the oligonucleotide to its complementary RNA or DNA target, increases resistance to nuclease degradation, and improves overall stability.[1][3] These properties are highly desirable for therapeutic applications, leading to more potent and durable gene silencing effects.[1][4]

This guide focuses on comparing the performance of this compound (LNA) with other key BNA analogs, providing researchers with the necessary data to make informed decisions for their drug development programs.

Performance Comparison of Bridged Nucleic Acids

The performance of BNA-modified oligonucleotides is typically evaluated based on three key parameters: thermal stability (melting temperature, Tm), nuclease resistance, and in vitro/in vivo efficacy. The following tables summarize the quantitative data from various studies, comparing this compound (LNA) with other significant BNA architectures.

Thermal Stability (ΔTm)

The change in melting temperature (ΔTm) per modification is a direct measure of the enhanced binding affinity. A higher ΔTm indicates a more stable duplex formation with the target strand.

Bridged Nucleic Acid AnalogBridge StructureΔTm per modification (°C) vs. DNA/RNA duplexReference
This compound (LNA) 5-membered+2 to +8[5][6]
2',4'-BNANC 6-membered with N-O linkage+4.7 to +7.0[7]
Ethylene-bridged Nucleic Acid (ENA) 6-membered+3 to +5.2[8][9]
Amido-bridged Nucleic Acid (AmNA) 6-membered with amide bondHigh duplex-forming ability[4][10]
2',4'-BNACOC 7-memberedHigh affinity with RNA[11][12]
Nuclease Resistance

Enhanced resistance to degradation by cellular nucleases is a critical attribute for in vivo applications, leading to a longer half-life of the therapeutic oligonucleotide.

Bridged Nucleic Acid AnalogRelative Nuclease ResistanceReference
This compound (LNA) Moderate
2',4'-BNANC Immensely high, even higher than phosphorothioates
Ethylene-bridged Nucleic Acid (ENA) Approximately 80 times more resistant than LNA
Amido-bridged Nucleic Acid (AmNA) High enzymatic stability[10]
2',4'-BNACOC Significant enzymatic stability[12]
In Vitro and In Vivo Performance

The ultimate measure of a BNA's utility lies in its biological activity. This includes its ability to effectively silence target genes in cell culture and demonstrate therapeutic efficacy and a favorable safety profile in animal models.

Bridged Nucleic Acid AnalogKey In Vitro / In Vivo FindingsReference
This compound (LNA) Potent inhibitory effect on gene expression; however, can exhibit hepatotoxicity.[1][7][1][7]
2',4'-BNANC Superior silencing effect, especially in shorter oligonucleotides, with less toxicity compared to LNA.[7][7]
Ethylene-bridged Nucleic Acid (ENA) Expected to have better antisense activity than LNA due to higher nuclease resistance and high RNA affinity.[8][9][8][9]
Amido-bridged Nucleic Acid (AmNA) Efficiently downregulated target mRNA and protein levels in vitro and in vivo.[10][10]
2',4'-BNACOC Showed high affinity with complementary single-stranded RNA and significant resistance to nuclease degradation.[12][12]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of BNA-modified oligonucleotides. The following sections provide generalized methodologies for key experiments.

Synthesis and Purification of BNA-Containing Oligonucleotides

Objective: To synthesize and purify oligonucleotides incorporating BNA monomers for subsequent experiments.

Methodology:

  • Oligonucleotide Synthesis: BNA-containing oligonucleotides are typically synthesized using standard automated phosphoramidite (B1245037) chemistry on a solid support.[7] BNA phosphoramidite monomers are incorporated at the desired positions within the sequence.

  • Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed, typically using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

  • Purification: The crude oligonucleotide is purified to remove failure sequences and other impurities. High-performance liquid chromatography (HPLC) is the most common method for obtaining high-purity oligonucleotides.

  • Quality Control: The final product is analyzed by mass spectrometry to confirm its identity and by UV spectrophotometry to determine the concentration.

Thermal Stability (Tm) Analysis

Objective: To determine the melting temperature (Tm) of a duplex formed between a BNA-modified oligonucleotide and its complementary RNA or DNA target.

Methodology:

  • Sample Preparation: The BNA-modified oligonucleotide and its complementary strand are mixed in a buffered solution (e.g., phosphate (B84403) buffer with NaCl).

  • UV Absorbance Measurement: The sample is placed in a UV spectrophotometer equipped with a temperature controller. The absorbance at 260 nm is monitored as the temperature is gradually increased.

  • Melting Curve Generation: As the temperature increases, the duplex denatures into single strands, causing an increase in UV absorbance (hyperchromic effect). A plot of absorbance versus temperature generates a sigmoidal melting curve.

  • Tm Determination: The Tm is the temperature at which 50% of the duplex has denatured. This is determined by finding the maximum of the first derivative of the melting curve.

Nuclease Resistance Assay

Objective: To assess the stability of BNA-modified oligonucleotides in the presence of nucleases.

Methodology:

  • Incubation: The BNA-modified oligonucleotide is incubated in a solution containing nucleases, such as snake venom phosphodiesterase (for exonuclease resistance) or S1 nuclease (for endonuclease resistance), or in serum from a relevant species.

  • Time-Course Sampling: Aliquots are taken at various time points during the incubation.

  • Analysis: The degradation of the oligonucleotide is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE), capillary electrophoresis (CE), or HPLC. The amount of intact oligonucleotide remaining at each time point is quantified.

  • Half-life Calculation: The data is used to calculate the half-life of the oligonucleotide in the presence of the nuclease, providing a quantitative measure of its stability.

In Vitro Gene Silencing Assay

Objective: To evaluate the ability of a BNA-modified antisense oligonucleotide to inhibit the expression of a target gene in cultured cells.

Methodology:

  • Cell Culture and Transfection: A relevant cell line is cultured to an appropriate confluency. The BNA-modified ASO is then introduced into the cells. This can be achieved through various methods, including lipofection, electroporation, or gymnosis (unassisted delivery).[1]

  • Dose-Response: Cells are treated with a range of ASO concentrations to determine the dose-dependent effect on gene expression.

  • Incubation: The cells are incubated for a specific period (e.g., 24-72 hours) to allow for ASO uptake and target engagement.

  • Analysis of Gene Expression: The level of the target mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The level of the target protein can be assessed by Western blotting or ELISA.

  • IC50 Determination: The concentration of ASO that results in a 50% reduction in target gene expression (IC50) is calculated from the dose-response curve.

Visualizing the Landscape of Bridged Nucleic Acids

The following diagrams illustrate the evolution of bridged nucleic acids and a typical workflow for evaluating their performance in an antisense application.

BNA_Evolution cluster_0 Natural Nucleic Acids cluster_1 First Generation BNA cluster_2 Second & Third Generation BNAs DNA/RNA DNA/RNA LNA This compound (LNA) DNA/RNA->LNA Increased Stability BNANC 2',4'-BNANC LNA->BNANC Improved Nuclease Resistance & Lower Toxicity ENA ENA LNA->ENA Enhanced Nuclease Resistance AmNA AmNA LNA->AmNA High Efficacy

Caption: Evolution of Bridged Nucleic Acids from natural precursors.

ASO_Workflow cluster_0 Design & Synthesis cluster_1 Biophysical Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Studies Design ASO Design with BNA Modifications Synthesis Chemical Synthesis & Purification Design->Synthesis Tm Thermal Stability (Tm) Synthesis->Tm Nuclease Nuclease Resistance Synthesis->Nuclease Transfection Cell Transfection Synthesis->Transfection Gene_Silencing Gene Silencing Analysis (RT-qPCR, Western Blot) Transfection->Gene_Silencing Animal_Model Animal Model Testing Gene_Silencing->Animal_Model Lead Candidate Efficacy_Tox Efficacy & Toxicology Animal_Model->Efficacy_Tox

Caption: Workflow for evaluating BNA-modified antisense oligonucleotides.

Conclusion

The strategic incorporation of bridged nucleic acids, including this compound (LNA) and its successors, offers a powerful approach to enhance the therapeutic potential of oligonucleotides. While LNA significantly improves binding affinity and provides moderate nuclease resistance, newer generation BNAs such as 2',4'-BNANC and ENA demonstrate superior properties, including enhanced nuclease stability and, in some cases, a better toxicity profile. The choice of a specific BNA modification will depend on the therapeutic application, the target, and the desired pharmacokinetic and pharmacodynamic properties. This guide provides a foundational comparison to aid researchers in navigating the expanding landscape of bridged nucleic acids for the development of next-generation nucleic acid medicines.

References

The Two Faces of Efficacy: Comparing 2'-O,4'-C-Methylenecytidine Therapeutics In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical performance of antisense oligonucleotides incorporating 2'-O,4'-C-methylenecytidine and its analogs reveals a landscape of high potency in cellular assays that often translates to significant, though sometimes moderated, effects in animal models. These advanced nucleic acid analogs, a cornerstone of modern antisense technology, demonstrate a consistent ability to silence target genes, yet the journey from a petri dish to a living organism presents inherent complexities that influence their ultimate therapeutic efficacy.

The incorporation of this compound, a type of bridged nucleic acid (BNA) also known as locked nucleic acid (LNA), into antisense oligonucleotides (ASOs) is a key strategy to enhance their therapeutic properties. This modification locks the sugar moiety of the nucleotide into a conformation that is ideal for binding to target RNA, leading to increased thermal stability and resistance to nuclease degradation. This enhanced binding affinity and stability are central to the potent gene-silencing effects observed both in laboratory cell cultures (in vitro) and in animal studies (in vivo).

Quantitative Efficacy: A Tale of Two Settings

The transition from a controlled in vitro environment to a complex in vivo system invariably presents challenges that can affect the performance of a therapeutic agent. For ASOs containing this compound analogs, the available data indicates a strong correlation between high in vitro potency and significant in vivo activity, although the absolute efficacy metrics may differ.

Below is a summary of representative data from studies on ASOs with 2',4'-BNA/LNA modifications, illustrating the comparison between their performance in cellular assays and animal models.

Therapeutic TargetModification ChemistryIn Vitro SystemIn Vitro Efficacy MetricIn Vivo ModelIn Vivo Efficacy MetricReference
TECPR22'-MOE ASOPatient-derived fibroblastsEC50: ~27.3 nMCynomolgus monkeysTECPR2 exon 8 skipping detected in multiple CNS tissues[1]
PTEN mRNA2'-O-NMA ASONot specifiedDose-dependent reductionMiceDose-dependent reduction[2]
POLR2ALNA ASOTumor cell linesStrong protein level reductionTumor-bearing nude miceSequence-specific tumor growth inhibition at ≥1 mg/kg/day
Mouse Tau (mTau)2'-MOE "gapmer" ASONot applicableNot applicableC57BL/6 mice73% reduction in mTau mRNA; 61% reduction in mTau protein

Delving into the Experimental Details: How Efficacy is Measured

The quantitative data presented above is the culmination of rigorous experimental procedures. Understanding these methodologies is crucial for interpreting the efficacy results in their proper context.

In Vitro Efficacy Assessment: Target Knockdown in a Dish

The potency of ASOs is typically first evaluated in cultured cells. A common method involves the following steps:

  • Cell Culture: Human or animal cells relevant to the disease target are grown in a controlled laboratory environment. For instance, patient-derived fibroblasts were used to test ASOs targeting the TECPR2 gene.[1]

  • ASO Transfection: The ASO is introduced into the cells, often using a transfection reagent to facilitate its entry across the cell membrane.

  • Incubation: The cells are incubated with the ASO for a defined period, typically 24 to 72 hours, to allow for target engagement and downstream effects.

  • Endpoint Analysis: The primary outcome measured is the reduction of the target RNA or protein. This is commonly quantified using techniques like:

    • Quantitative Real-Time PCR (qRT-PCR): To measure the amount of target mRNA.

    • Western Blot or ELISA: To measure the amount of target protein.

  • Dose-Response Analysis: To determine the potency of the ASO, cells are treated with a range of concentrations. The data is then used to calculate metrics like the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of the ASO required to achieve 50% of its maximal effect.

In Vivo Efficacy Assessment: Performance in a Living System

Following promising in vitro results, the ASO is tested in animal models to assess its efficacy, pharmacokinetics, and safety in a more complex biological system. A typical workflow includes:

  • Animal Model Selection: An appropriate animal model that recapitulates aspects of the human disease is chosen. This can range from healthy animals to assess target knockdown in a specific organ to disease models, such as tumor-bearing mice.

  • ASO Administration: The ASO is administered to the animals through a clinically relevant route, such as intravenous, subcutaneous, or intracerebroventricular injection.

  • Dosing Regimen: The animals receive single or multiple doses of the ASO over a specific period.

  • Tissue Collection and Analysis: After the treatment period, tissues of interest are collected to measure the extent of target engagement and the desired therapeutic effect. Similar to in vitro studies, qRT-PCR and Western blot/ELISA are used to quantify target mRNA and protein levels, respectively.

  • Pharmacodynamic and Toxicological Assessment: In addition to efficacy, in vivo studies also evaluate the distribution of the ASO in different organs and assess potential toxicities through blood tests and histopathological examination of tissues.

Visualizing the Path to Efficacy

The journey from identifying a therapeutic target to demonstrating in vivo efficacy follows a structured path. The following diagrams illustrate the mechanism of action of these ASOs and the typical workflow for their preclinical evaluation.

G cluster_0 Cellular Environment ASO 2',4'-BNA/LNA ASO Target_mRNA Target mRNA ASO->Target_mRNA Hybridization Translation_Blocked Translation Blocked ASO->Translation_Blocked Steric Hindrance Ribosome Ribosome Target_mRNA->Ribosome Translation mRNA_Degradation mRNA Degraded Target_mRNA->mRNA_Degradation RNase H Cleavage No_Protein No/Reduced Protein Translation_Blocked->No_Protein RNase_H RNase H RNase_H->mRNA_Degradation mRNA_Degradation->No_Protein

Mechanism of Action of 2',4'-BNA/LNA Antisense Oligonucleotides.

G Target_ID Target Identification ASO_Design ASO Design & Synthesis (with 2',4'-BNA/LNA) Target_ID->ASO_Design In_Vitro_Screening In Vitro Screening (Cell Lines) ASO_Design->In_Vitro_Screening Efficacy & Potency Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization Select Candidates In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Optimized ASO PK_PD_Tox Pharmacokinetics, Pharmacodynamics, & Toxicology In_Vivo_Testing->PK_PD_Tox Efficacy & Safety Data Clinical_Trials Clinical Trials PK_PD_Tox->Clinical_Trials Preclinical Data Package

Preclinical Development Workflow for ASO Therapeutics.

Bridging the Gap: From Benchtop to Bedside

The comparison of in vitro and in vivo efficacy for this compound-containing therapeutics underscores a fundamental principle in drug development: while cellular models are invaluable for initial screening and mechanism of action studies, the ultimate test of a drug's potential lies in its performance within a complex living organism. The enhanced properties conferred by BNA/LNA modifications have consistently demonstrated high potency in both settings, paving the way for the development of novel antisense therapies for a range of diseases. Continued research focusing on optimizing delivery and minimizing off-target effects will be crucial in further bridging the gap between promising preclinical data and successful clinical outcomes.

References

A Head-to-Head Comparison of Delivery Systems for 2'-O,4'-C-Methylenecytidine Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of 2'-O,4'-C-Methylenecytidine (LNA-C) modified oligonucleotides, known for their enhanced binding affinity and stability, is critically dependent on effective and safe delivery to target cells and tissues. This guide provides an objective comparison of major delivery platforms for these promising therapeutic agents, supported by experimental data from preclinical studies. We will delve into a head-to-head analysis of naked delivery (gymnosis), lipid nanoparticles (LNPs), polymer-based carriers, and extracellular vesicles (EVs).

Performance Comparison of LNA-C Oligonucleotide Delivery Systems

The choice of a delivery system for LNA-C containing oligonucleotides significantly impacts their therapeutic efficacy and safety profile. The following tables summarize key quantitative data from various studies to facilitate a comparative assessment of different delivery platforms.

In Vitro Delivery Efficiency
Delivery SystemCell TypeLNA-Oligonucleotide ConcentrationTransfection Efficiency / Gene KnockdownCitation
Naked (Gymnotic Delivery) Multiple cell lines (e.g., 518A2 melanoma, Huh-7)2.5 - 10 µMEfficient silencing at micromolar concentrations[1]
Lipid Nanoparticles (LNPs) GFP-HEK cellsNot specifiedHigh efficiency in gene knockdown[2]
Polymer-based Nanoparticles Hepatocytes and Dendritic cellsNot specified8-10 fold higher transfection in hepatocytes (for LNPs), ~3-fold higher uptake in dendritic cells (for polymers)[3]
Extracellular Vesicles (EVs) HeLa cells20 nM (of siRNA)2-fold higher MFI values for LCNP-EV hybrids compared to EV-liposome hybrids after 24h[4]
In Vivo Biodistribution
Delivery SystemAnimal ModelMajor Organs of AccumulationKey FindingsCitation
Naked LNA Oligonucleotides Nude miceKidneyHigh urinary excretion of intact LNA phosphodiester oligonucleotides.[5][6]
Lipid Nanoparticles (LNPs) C57BL/6 miceSmall intestine and colon (oral delivery)LNP delivery improved accumulation by 101-fold in the small intestine and 33-fold in the colon compared to naked branched-DNA.[7]
Extracellular Vesicles (EVs) Not specified in direct comparisonPotential for broader tissue distribution and crossing biological barriersEVs are being explored for their ability to target extrahepatic organs.[8][9]
Toxicity Profile
Delivery SystemKey Toxicity ConcernsMitigation StrategiesCitation
Naked LNA Oligonucleotides Potential for sequence-dependent, hybridization-independent off-target effects (e.g., inflammation, liver and kidney toxicities).Sequence optimization and chemical modifications to reduce immune stimulation.[10]
Lipid Nanoparticles (LNPs) Can trigger immune responses through activation of toll-like receptors and complement activation. Liver toxicity can be a concern.Optimization of lipid composition (e.g., use of ionizable lipids) and PEGylation to reduce immunogenicity.[3][10][]
Polymer-based Nanoparticles May induce complement activation.Selection of biocompatible and biodegradable polymers.[3]
Extracellular Vesicles (EVs) Generally considered to have low immunogenicity and toxicity due to their endogenous nature.Use of autologous or engineered EVs to minimize immune responses.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of LNA-C oligonucleotide delivery systems.

In Vitro Gene Silencing by Gymnotic Delivery of LNA Antisense Oligonucleotides

This protocol is adapted from studies demonstrating efficient gene silencing without transfection reagents.[1]

  • Cell Plating: Plate cells (e.g., Huh-7) in 6-well plates at a density that allows for several days of growth.

  • Oligonucleotide Preparation: Dissolve LNA antisense oligonucleotides in PBS to the desired stock concentration.

  • Treatment: The day after plating, add the LNA oligonucleotides directly to the cell culture medium to achieve the final desired concentration (e.g., 5 µM).

  • Incubation: Incubate the cells for the desired period (e.g., 3 to 6 days). For longer incubation times, the medium containing the LNA oligonucleotides can be replenished.

  • Analysis: Harvest the cells and lyse them for protein or RNA extraction. Analyze the target gene expression by Western blotting or RT-qPCR.

In Vivo Biodistribution Study of LNA Oligonucleotides

This protocol outlines a general procedure for assessing the tissue distribution of LNA oligonucleotides in an animal model.[5][6][12]

  • Oligonucleotide Labeling: Radiolabel the LNA oligonucleotides (e.g., with ³H) or conjugate them with a fluorescent dye.

  • Animal Model: Use an appropriate animal model (e.g., female NMRI mice).

  • Administration: Administer the labeled LNA oligonucleotides via the desired route (e.g., intravenous injection).

  • Sample Collection: At predetermined time points, sacrifice the animals and collect blood and various tissues (e.g., liver, kidney, spleen, lungs, heart, tumor).

  • Quantification:

    • For radiolabeled oligonucleotides, measure the radioactivity in each tissue sample using a scintillation counter.

    • For fluorescently labeled oligonucleotides, homogenize the tissues and measure the fluorescence intensity.

    • Alternatively, quantitative PCR (qPCR) based methods can be used to quantify the oligonucleotide concentration in tissues.[12]

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue to determine the biodistribution profile.

Assessment of In Vivo Toxicity

This protocol provides a general framework for evaluating the toxicity of LNA oligonucleotide delivery systems.[10]

  • Animal Model and Dosing: Use a relevant animal model and administer the LNA oligonucleotide formulation at various dose levels, including a control group receiving the vehicle alone. The dosing regimen should be based on the intended clinical use.

  • Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, such as changes in body weight, food and water consumption, and overall behavior.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for a complete blood count and analysis of clinical chemistry parameters to assess organ function (e.g., liver and kidney function).

  • Histopathology: Perform a complete necropsy and collect major organs for histopathological examination to identify any tissue-level abnormalities.

  • Immunotoxicity Assessment: As part of the general toxicity studies, assess effects on the immune system, such as cytokine levels and complement activation.

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships in the delivery of LNA-C oligonucleotides.

experimental_workflow_in_vitro_silencing cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate Cells add_oligos Add Oligonucleotides to Cells plate_cells->add_oligos prepare_oligos Prepare LNA Oligonucleotides prepare_oligos->add_oligos incubate Incubate add_oligos->incubate harvest Harvest and Lyse Cells incubate->harvest analyze Analyze Gene Expression (Western Blot / RT-qPCR) harvest->analyze

In Vitro Gene Silencing Workflow.

logical_relationship_delivery_systems cluster_systems Delivery Systems cluster_performance Performance Metrics naked Naked (Gymnosis) efficiency Delivery Efficiency naked->efficiency Moderate biodistribution Biodistribution naked->biodistribution Kidney Accumulation toxicity Toxicity naked->toxicity Sequence-dependent lnp Lipid Nanoparticles (LNPs) lnp->efficiency High lnp->biodistribution Liver/Spleen Accumulation lnp->toxicity Immunogenicity polymer Polymer-based Carriers polymer->efficiency Tunable polymer->biodistribution Versatile polymer->toxicity Complement Activation ev Extracellular Vesicles (EVs) ev->efficiency Cell-specific ev->biodistribution Potential for Broad Targeting ev->toxicity Low

Performance of LNA-C Delivery Systems.

References

A Researcher's Guide to 2'-O,4'-C-Methylenecytidine (LNA) Probes: A Comparative Analysis of Binding Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of nucleic acid sequences is paramount. 2'-O,4'-C-Methylenecytidine, a key component of Locked Nucleic Acid (LNA) probes, offers a significant advancement in this pursuit. This guide provides a comprehensive comparison of LNA probes with traditional DNA and RNA probes, supported by experimental data and detailed protocols to aid in the assessment of their superior binding specificity.

LNA probes are synthetic oligonucleotide analogues that contain one or more this compound or other modified LNA monomers. This structural modification "locks" the ribose sugar in an N-type (C3'-endo) conformation, which is characteristic of A-form DNA and RNA. This pre-organization of the sugar moiety dramatically enhances the probe's hybridization performance, leading to increased thermal stability, binding affinity, and specificity compared to conventional DNA and RNA probes.[1][2]

Comparative Performance Analysis

The enhanced binding characteristics of LNA probes translate to significant advantages in various molecular biology applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and antisense therapy. The following tables summarize the key performance differences between LNA, DNA, and RNA probes based on experimental findings.

Table 1: Melting Temperature (Tm) Comparison

The melting temperature (Tm) is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands. A higher Tm indicates a more stable duplex. The incorporation of LNA monomers significantly increases the Tm of a probe.

Probe TypeTm Increase per LNA Monomer (°C)Key Characteristics
LNA Probe +2 to +8Greatly enhanced thermal stability, allowing for shorter probe designs with high affinity.[3]
DNA Probe N/AStandard thermal stability, Tm is dependent on sequence length and GC content.
RNA Probe N/AGenerally forms more stable duplexes with RNA targets than DNA probes, but less stable than LNA probes.
Table 2: Binding Affinity (Kd) Comparison

The dissociation constant (Kd) is a measure of the binding affinity between a probe and its target. A lower Kd value indicates a stronger binding interaction.

Probe TypeTypical Kd Range (nM)Key Characteristics
LNA Probe 0.3 - 2Exhibits significantly higher binding affinity due to slower dissociation rates.[1]
DNA Probe 10Standard binding affinity.[1]
RNA Probe Similar to DNABinding affinity is target-dependent.
Table 3: Mismatch Discrimination (ΔTm) Comparison

Mismatch discrimination refers to a probe's ability to distinguish between a perfectly matched target and a target with a single base mismatch. A larger difference in melting temperature (ΔTm) between the perfect match and the mismatch indicates better specificity.

Probe TypeTypical ΔTm for Single Mismatch (°C)Key Characteristics
LNA Probe 3 - 11Superior mismatch discrimination, making them ideal for SNP genotyping and allele-specific applications.[4]
DNA Probe 1 - 5Moderate mismatch discrimination, which can be challenging for single nucleotide differences.[5]
RNA Probe 2 - 6Generally better mismatch discrimination than DNA probes but less effective than LNA probes.

Experimental Protocols for Assessing Binding Specificity

To empirically validate the binding specificity of this compound probes, the following experimental protocols are recommended.

Melting Temperature (Tm) Analysis by UV-Vis Spectroscopy

This protocol determines the thermal stability of a nucleic acid duplex by measuring the change in UV absorbance at 260 nm as a function of temperature.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)

  • Quartz cuvettes (1 cm path length)

  • Oligonucleotide probes (LNA, DNA, RNA) and their complementary target strands

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • Nuclease-free water

Procedure:

  • Sample Preparation:

    • Resuspend oligonucleotide probes and targets in annealing buffer to a final concentration of 1-2 µM.

    • Mix equal volumes of the probe and its complementary target in a microcentrifuge tube.

  • Annealing:

    • Heat the mixture to 95°C for 5 minutes to denature any secondary structures.

    • Allow the mixture to cool slowly to room temperature to facilitate duplex formation.

  • UV-Vis Measurement:

    • Transfer the annealed sample to a quartz cuvette and place it in the spectrophotometer.

    • Set the spectrophotometer to monitor the absorbance at 260 nm.

    • Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a rate of 1°C per minute.

    • Record the absorbance at each temperature point.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature.

    • The melting temperature (Tm) is the temperature at the midpoint of the transition in the melting curve, which can be determined by finding the peak of the first derivative of the curve.[6]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (immobilized probe) and an analyte (target oligonucleotide).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., streptavidin-coated for biotinylated probes)

  • Oligonucleotide probes (LNA, DNA, RNA) with a 5' or 3' biotin (B1667282) modification

  • Target oligonucleotides

  • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)

  • Regeneration solution (e.g., 50 mM NaOH)

Procedure:

  • Probe Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Inject the biotinylated probe over the streptavidin-coated sensor surface to achieve the desired immobilization level (typically 100-200 Response Units).

  • Kinetic Analysis:

    • Inject a series of concentrations of the target oligonucleotide over the sensor surface at a constant flow rate.

    • Monitor the association phase (binding) in real-time.

    • After the injection, switch back to running buffer to monitor the dissociation phase.

  • Regeneration:

    • Inject the regeneration solution to remove the bound target and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[7]

Enzymatic Mismatch Cleavage Assay

This assay utilizes an enzyme that specifically recognizes and cleaves DNA at mismatched base pairs to assess the specificity of probe-target hybridization.

Materials:

  • Mismatch-specific endonuclease (e.g., T7 Endonuclease I or Surveyor Nuclease)

  • Oligonucleotide probes (LNA, DNA) and target strands (perfect match and mismatch)

  • PCR thermocycler

  • Agarose (B213101) gel electrophoresis system

  • DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)

Procedure:

  • Hybridization:

    • Anneal the probe with both the perfectly matched and the mismatched target oligonucleotides in separate reactions as described in the Tm analysis protocol.

  • Enzymatic Digestion:

    • To each annealed duplex, add the mismatch-specific endonuclease and its corresponding reaction buffer.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for T7 Endonuclease I) for a specified time (e.g., 15-30 minutes).[8][9]

  • Analysis:

    • Stop the reaction by adding EDTA.

    • Analyze the reaction products by agarose gel electrophoresis.

  • Interpretation:

    • Cleavage products (smaller DNA fragments) will be observed in the lane corresponding to the mismatched duplex, while the perfectly matched duplex should remain largely uncut. The intensity of the cleavage bands provides a qualitative or semi-quantitative measure of mismatch recognition.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and the underlying principles of LNA probe specificity, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Assessing Probe Binding Specificity cluster_Tm Melting Temperature (Tm) Analysis cluster_SPR Surface Plasmon Resonance (SPR) cluster_Mismatch Mismatch Cleavage Assay Tm_prep Sample Preparation (Probe + Target) Tm_anneal Annealing Tm_prep->Tm_anneal Tm_measure UV-Vis Measurement (Absorbance vs. Temp) Tm_anneal->Tm_measure Tm_analysis Data Analysis (Determine Tm) Tm_measure->Tm_analysis end_Tm Result: Thermal Stability Tm_analysis->end_Tm SPR_immob Probe Immobilization on Sensor Chip SPR_kinetic Kinetic Analysis (Association/Dissociation) SPR_immob->SPR_kinetic SPR_regen Surface Regeneration SPR_kinetic->SPR_regen SPR_analysis Data Analysis (ka, kd, Kd) SPR_regen->SPR_analysis end_SPR Result: Binding Kinetics SPR_analysis->end_SPR Mismatch_hyb Hybridization (Perfect Match & Mismatch) Mismatch_digest Enzymatic Digestion Mismatch_hyb->Mismatch_digest Mismatch_gel Agarose Gel Electrophoresis Mismatch_digest->Mismatch_gel Mismatch_interp Interpretation (Cleavage Products) Mismatch_gel->Mismatch_interp end_Mismatch Result: Specificity Mismatch_interp->end_Mismatch start Start: Select Probes (LNA, DNA, RNA) start->Tm_prep start->SPR_immob start->Mismatch_hyb

Caption: Workflow for assessing probe binding specificity.

LNA_Specificity Enhanced Specificity of LNA Probes cluster_LNA LNA Probe cluster_DNA DNA Probe LNA_perfect Perfect Match (High Tm, Strong Binding) LNA_mismatch Single Mismatch (Low Tm, Weak Binding) Target Target Sequence LNA_perfect->Target High ΔTm Mismatch_Target Mismatch Target LNA_mismatch->Mismatch_Target DNA_perfect Perfect Match (Moderate Tm, Good Binding) DNA_mismatch Single Mismatch (Slightly Lower Tm, Some Binding) DNA_perfect->Target Low ΔTm DNA_mismatch->Mismatch_Target

Caption: LNA probes show greater Tm difference.

Conclusion

This compound-containing LNA probes offer a significant improvement in binding specificity over traditional DNA and RNA probes. Their enhanced thermal stability, higher binding affinity, and superior mismatch discrimination make them an invaluable tool for applications requiring high precision and sensitivity. By utilizing the experimental protocols outlined in this guide, researchers can effectively assess and leverage the advantages of LNA probes in their work, leading to more robust and reliable results in molecular diagnostics and therapeutics.

References

Comparative Toxicity Analysis of 2'-O,4'-C-Methylenecytidine and Other Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profiles of several modified nucleosides, with a focus on 2'-O,4'-C-Methylenecytidine, also known as Locked Nucleic Acid (LNA). The information presented herein is intended to assist researchers in evaluating the potential therapeutic applications and associated risks of these compounds.

Executive Summary

Modified nucleosides are fundamental to the development of novel therapeutics, particularly in the realm of antiviral and anticancer agents. However, their clinical utility is often limited by off-target toxicity. This guide synthesizes available preclinical data to compare the cytotoxic effects of this compound with other clinically relevant nucleoside analogs, including Gemcitabine, Zidovudine (AZT), and Lamivudine (3TC). The primary mechanism of toxicity for many of these compounds involves the induction of apoptosis, often mediated by the c-Jun N-terminal kinase (JNK) signaling pathway.

In Vitro Cytotoxicity of Modified Nucleosides

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected modified nucleosides in various cancer cell lines. Lower IC50 values are indicative of greater cytotoxic potential. It is important to note that direct IC50 values for standalone this compound are not widely reported in the literature; the data for LNA typically pertains to its incorporation within antisense oligonucleotides. The hepatotoxicity of LNA-containing oligonucleotides has been observed in animal studies.[1]

Modified NucleosideCell LineIC50 (µM)Reference
Gemcitabine Pancreatic Cancer (various)0.04 - 4.629[2]
Lymphoblastoid0.0253 (average)[3]
Zidovudine (AZT) Human Lymphocyte (CEM)~1N/A
Lamivudine (3TC) Human Lymphocyte (CEM)>100N/A
LNA-modified Oligonucleotides HeLa, SKOV-3, MOLT-43.91 - 7.75 (as fraction C)[4]
Various Cancer Cell Lines0.00967 - 0.2097 (as ODNs)[5]

Note: The IC50 values for LNA-modified oligonucleotides are context-dependent and vary based on the sequence and chemical modifications of the entire oligonucleotide. The data presented for "fraction C" and "ODNs" refer to specific formulations used in the cited studies and are not direct IC50 values for the standalone this compound nucleoside.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of toxicological studies. Below are protocols for common in vitro assays used to assess the cytotoxicity of modified nucleosides.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of lysed cells.[6][7][8][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the modified nucleoside and appropriate vehicle controls. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).

  • Incubation: Incubate the plate for a period relevant to the compound's mechanism of action (e.g., 24-72 hours).

  • Sample Collection: Carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing lactate, NAD+, and INT, to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[10][11][12][13][14]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the modified nucleoside as described in the LDH assay protocol.

  • Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold-change in caspase activity relative to the vehicle-treated control.

Signaling Pathway Visualization

The toxicity of many nucleoside analogs is linked to the induction of apoptosis through the JNK signaling pathway. The following diagram illustrates a simplified workflow of this process.

JNK_Pathway cluster_stimulus Cellular Stress cluster_cascade Signaling Cascade cluster_mitochondria Mitochondrial Pathway cluster_apoptosis Apoptosis Execution Modified_Nucleoside Modified Nucleoside (e.g., this compound) ASK1 ASK1 Modified_Nucleoside->ASK1 induces MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Bim_Bax Bim/Bax Activation JNK->Bim_Bax Mito_Release Mitochondrial Cytochrome c Release Bim_Bax->Mito_Release Caspase9 Caspase-9 Activation Mito_Release->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: JNK-mediated apoptotic signaling pathway induced by modified nucleosides.

This diagram illustrates how cellular stress induced by modified nucleosides can activate a kinase cascade involving ASK1, MKK4/7, and JNK.[15][16][17] Activated JNK then promotes the activation of pro-apoptotic proteins like Bim and Bax, leading to the release of cytochrome c from the mitochondria. This, in turn, triggers the activation of initiator caspase-9 and subsequently the executioner caspases-3 and -7, culminating in apoptosis.[15][16][17]

Conclusion

The comparative analysis of modified nucleosides reveals a complex landscape of therapeutic potential and associated toxicity. While this compound, as a component of LNA oligonucleotides, demonstrates potent biological activity, its use is associated with hepatotoxicity. A thorough understanding of the underlying mechanisms of toxicity, such as the JNK-mediated apoptotic pathway, is critical for the rational design of safer and more effective nucleoside-based therapies. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the cytotoxic profiles of novel modified nucleosides.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 2'-O,4'-C-Methylenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Pre-Handling Hazard Assessment and Logistics

A thorough risk assessment is mandatory before commencing any work with 2'-O,4'-C-Methylenecytidine. All personnel must be trained in handling potent compounds.

Storage and Transport:

  • Receiving: Inspect packages for any damage in a designated area. Damaged packages should be treated as a potential spill.

  • Storage: Store at 4°C, protected from light. For solutions in solvents like DMSO, store at -20°C for up to one month or -80°C for up to six months, protected from light.[1]

  • Transport: When moving the compound within a facility, use sealed, double-contained, and clearly labeled rigid containers to prevent spills.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound, based on general guidelines for handling potentially hazardous chemicals and active pharmaceutical ingredients.

Protection TypeRecommended EquipmentSpecifications/Notes
Eye and Face Protection Chemical safety goggles or a full-face shieldMust be worn at all times to prevent splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves before each use. Change immediately if contaminated.
Lab coat or chemical-resistant apronTo protect from skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for high-concentration or long-duration exposure.Engineering controls, such as a fume hood, are the preferred method of exposure control.
Safe Handling and Operational Plan

Adherence to proper handling procedures is critical to minimize exposure and ensure personal safety.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

General Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Spill Management and Disposal

Immediate and appropriate action is required in the event of a spill.

Spill Response:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Wear PPE: Don the appropriate personal protective equipment as outlined above.

  • Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Collect the absorbed material into a suitable, labeled container for disposal.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations. Unused product and contaminated materials should be treated as chemical waste.

First Aid Measures
Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.

Experimental Workflow Diagram

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures risk_assessment Conduct Risk Assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check setup_workspace Prepare Workspace in Fume Hood ppe_check->setup_workspace weighing Weigh Compound setup_workspace->weighing dissolving Dissolve in Solvent weighing->dissolving experiment Perform Experiment dissolving->experiment decontaminate Decontaminate Workspace experiment->decontaminate waste_disposal Dispose of Waste decontaminate->waste_disposal remove_ppe Remove and Dispose of PPE waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Spill Occurs contain_spill Contain Spill spill->contain_spill evacuate Evacuate Area spill->evacuate first_aid Administer First Aid contain_spill->waste_disposal

Handling Workflow

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.